molecular formula C11H22O5 B3120244 Acryloyl-PEG4-OH CAS No. 26150-06-1

Acryloyl-PEG4-OH

Cat. No.: B3120244
CAS No.: 26150-06-1
M. Wt: 234.29 g/mol
InChI Key: UFTWTGQGRPPFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acryloyl-PEG4-OH is a useful research compound. Its molecular formula is C11H22O5 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h2,12H,1,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTWTGQGRPPFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435873
Record name 3,6,9,12-Tetraoxapentadec-14-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26150-06-1
Record name 3,6,9,12-Tetraoxapentadec-14-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Acryloyl-PEG4-OH for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the molecular weight and characterization of Acryloyl-PEG4-OH, a versatile heterobifunctional linker critical in bioconjugation, hydrogel formation, and drug delivery systems. This document outlines detailed experimental protocols for its characterization and application, alongside a logical workflow for its use in creating hydrogel scaffolds for biomedical research.

Core Properties of this compound

This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) derivative containing an acrylate (B77674) group at one terminus and a hydroxyl group at the other. The acrylate group is amenable to polymerization reactions, particularly Michael-type additions and photopolymerization, while the hydroxyl group can be further functionalized for the conjugation of biomolecules.

Quantitative Data Summary

The key molecular properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 234.29 g/mol [1]
Molecular Formula C11H22O5[1]
CAS Number 26150-06-1[1][2]

Experimental Protocols

Accurate characterization of this compound is crucial for its effective use. The following are detailed methodologies for common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Objective: To confirm the chemical structure of this compound and verify the presence of both the acrylate and hydroxyl functionalities.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3) or DMSO-d6).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Typical chemical shifts (δ) to observe are:

      • Acrylate protons: Three distinct signals between 5.8 and 6.5 ppm.[3]

      • PEG backbone protons: A complex multiplet around 3.6 ppm.[4]

      • Hydroxyl proton: A broad singlet whose chemical shift is solvent and concentration-dependent.

  • Data Analysis: Integrate the signals corresponding to the acrylate and PEG protons to confirm the ratio of these groups. The presence of all expected peaks with appropriate integrations confirms the structure.

Mass Spectrometry (MS) for Molecular Weight Determination

Objective: To determine the exact molecular weight of this compound, confirming its purity.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Analysis:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Look for the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺, [M+K]⁺).

  • Data Analysis: The measured mass-to-charge ratio (m/z) of the most abundant ion corresponding to the protonated molecule should match the calculated molecular weight of this compound (234.29 g/mol ) plus the mass of a proton.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To assess the purity of the this compound sample.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a suitable detector (e.g., UV-Vis, Refractive Index (RI), or Evaporative Light Scattering Detector (ELSD)).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water and acetonitrile is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) for the acrylate group, or RI/ELSD for universal detection.

  • Data Analysis: A pure sample should exhibit a single major peak in the chromatogram. The peak area percentage can be used to quantify the purity.

Application Workflow: Hydrogel Formation

This compound is a precursor for forming hydrogels, which are widely used as scaffolds in tissue engineering and for controlled drug release. The following diagram illustrates the workflow from the characterized molecule to the formation of a hydrogel via two common methods: Michael-type addition and photopolymerization.

Hydrogel_Formation_Workflow cluster_characterization Characterization cluster_application Hydrogel Formation cluster_reagents Co-reagents & Conditions Acryloyl_PEG4_OH This compound NMR NMR Spectroscopy Acryloyl_PEG4_OH->NMR Structural Verification MS Mass Spectrometry Acryloyl_PEG4_OH->MS Molecular Weight Determination HPLC HPLC Acryloyl_PEG4_OH->HPLC Purity Assessment Verified_Molecule Verified This compound Michael_Addition Michael-Type Addition Verified_Molecule->Michael_Addition Photopolymerization Photopolymerization Verified_Molecule->Photopolymerization Hydrogel_MA Hydrogel Scaffold (Michael Addition) Michael_Addition->Hydrogel_MA Hydrogel_PP Hydrogel Scaffold (Photopolymerization) Photopolymerization->Hydrogel_PP Thiol_Crosslinker + Thiol Crosslinker (e.g., Dithiothreitol) Thiol_Crosslinker->Michael_Addition Base_Catalyst + Base Catalyst Base_Catalyst->Michael_Addition Photoinitiator + Photoinitiator Photoinitiator->Photopolymerization UV_Light + UV Light UV_Light->Photopolymerization

Caption: Workflow for hydrogel formation using this compound.

Experimental Protocol for Hydrogel Formation via Michael-Type Addition

Objective: To form a hydrogel by reacting this compound with a thiol-containing crosslinker.

Methodology:

  • Prepare Precursor Solutions:

    • Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Separately, dissolve a multi-thiol crosslinker (e.g., dithiothreitol (B142953) or a thiol-terminated PEG) in the same buffer.

  • Initiate Crosslinking:

    • Mix the two precursor solutions.

    • Add a base catalyst (e.g., triethanolamine) to initiate the Michael-type addition reaction.[5]

  • Gelation:

    • Allow the mixture to stand at room temperature. Gelation time can be tuned by adjusting the concentration of reactants and catalyst.[5]

Experimental Protocol for Hydrogel Formation via Photopolymerization

Objective: To form a hydrogel using UV light to initiate the polymerization of the acrylate groups.

Methodology:

  • Prepare Precursor Solution:

    • Dissolve this compound in a biocompatible buffer.

    • Add a photoinitiator (e.g., Irgacure 2959) to the solution and mix thoroughly until dissolved.

  • Polymerization:

    • Place the precursor solution into a mold of the desired shape.

    • Expose the solution to UV light (e.g., 365 nm) for a specified duration.[6] The exposure time will depend on the concentration of the photoinitiator and the intensity of the UV source.

  • Post-Polymerization:

    • After polymerization, the resulting hydrogel can be washed with buffer to remove any unreacted components.

References

Acryloyl-PEG4-OH: A Comprehensive Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 26150-06-1

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on Acryloyl-PEG4-OH. It details the molecule's properties, synthesis, and key applications, with a focus on its role in the development of advanced therapeutics such as PROTACs and specialized hydrogel formulations.

Core Properties and Specifications

This compound is a heterobifunctional molecule featuring an acrylate (B77674) group on one end and a hydroxyl group on the other, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts both reactivity and hydrophilicity, making it a versatile tool in bioconjugation and polymer chemistry.

PropertyValueReference
CAS Number 26150-06-1[1]
Molecular Formula C₁₁H₂₂O₅[1]
Molecular Weight 234.29 g/mol [1]
Appearance Solid
Storage Conditions -20°C (powder), -80°C (in solvent)
Solubility Soluble in water and aqueous buffers, DMF, DMSO, chloroform, methylene (B1212753) chloride. Less soluble in alcohol and toluene (B28343). Not soluble in ether.

Synthesis and Characterization

The synthesis of this compound and similar PEG-acrylate derivatives typically involves the reaction of a PEG molecule with acryloyl chloride in the presence of a base.

General Synthesis Protocol for PEG-Acrylates

A general method for the synthesis of poly(ethylene glycol) diacrylate (PEGDA) involves dissolving poly(ethylene glycol) in toluene and removing water through azeotropic distillation. Triethylamine (B128534) is then added, followed by the dropwise addition of acryloyl chloride in anhydrous dichloromethane (B109758). The molar ratio of PEG, acryloyl chloride, and triethylamine is typically 1:4:4. The reaction mixture is stirred, and the resulting product is purified.[2][3]

Characterization:

  • Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectroscopy is used to confirm the structure and determine the degree of acrylation. Key signals for acrylated PEGs include peaks corresponding to the vinyl protons (CH₂=CH–) typically observed in the range of 5.8-6.5 ppm and the methylene protons adjacent to the ester oxygen (–CH₂OCO–) around 4.3 ppm. The large peak from the PEG backbone (–OCH₂–CH₂–) is usually found around 3.5-3.7 ppm.[2][4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of this compound. Due to the lack of a strong chromophore, a charged aerosol detector (CAD) or a refractive index detector (RID) is often used for detection.[6][] Size-exclusion chromatography (SEC) can also be used to analyze the molecular weight distribution of PEGylated products.[6]

Key Applications in Drug Development

The unique properties of this compound make it a valuable component in several areas of drug development, primarily in the formation of hydrogels for drug delivery and as a flexible linker in Proteolysis Targeting Chimeras (PROTACs).

Hydrogel Formation for Controlled Release

The acrylate group of this compound allows for its polymerization, often via photo-initiation, to form hydrogels. These hydrogels can encapsulate therapeutic agents, providing a matrix for their sustained and controlled release. The hydrophilic PEG spacer enhances the water content of the hydrogel, improving its biocompatibility.

Experimental Workflow: Hydrogel Formation

G cluster_0 Pre-polymerization cluster_1 Polymerization cluster_2 Post-polymerization A This compound E UV Exposure (365 nm) A->E B Photoinitiator (e.g., Irgacure 2959) B->E C Aqueous Solution (Buffer or Media) C->E D Therapeutic Agent (Optional) D->E F Crosslinked Hydrogel Matrix E->F G Encapsulated Therapeutic F->G Encapsulation

Caption: Workflow for UV-initiated hydrogel formation using this compound.

PROTAC Linker Synthesis

This compound serves as a versatile starting material for the synthesis of PROTAC linkers. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a critical role in the stability, solubility, and efficacy of the PROTAC. The PEG component of this compound enhances the solubility and cell permeability of the resulting PROTAC.[1][8][9][10]

The hydroxyl group of this compound can be functionalized to introduce other reactive groups, such as amines or azides, which can then be used to conjugate to the E3 ligase ligand and the target protein binder.

Logical Relationship: PROTAC Synthesis Strategy

G cluster_0 Linker Precursor cluster_1 Functional Group Interconversion cluster_2 Conjugation Steps A This compound B Activation of Hydroxyl Group A->B C Introduction of Amine, Azide, etc. B->C F Bifunctional PROTAC Linker C->F D E3 Ligase Ligand D->F E Target Protein Binder E->F G Final PROTAC Molecule F->G

Caption: Logical workflow for the synthesis of a PROTAC using an this compound derived linker.

Experimental Protocols

While specific protocols for this compound are often proprietary, the following are representative methods for similar PEG-based molecules that can be adapted.

General Protocol for Photo-polymerization of PEG-Acrylate Hydrogels
  • Prepare a precursor solution by dissolving the Acryloyl-PEG-OH macromer and a photoinitiator (e.g., 0.05% w/v Irgacure 2959) in a suitable aqueous buffer (e.g., PBS) or cell culture medium.[11]

  • If encapsulating a therapeutic, add it to the precursor solution at the desired concentration.

  • Pipette the precursor solution into a mold of the desired shape and size.

  • Expose the solution to UV light (e.g., 365 nm) for a sufficient duration (typically 5-10 minutes) to induce polymerization and hydrogel formation.[11][12]

  • After polymerization, the hydrogel can be swelled in a suitable buffer to remove any unreacted components.

General Protocol for Bioconjugation via the Hydroxyl Group

The hydroxyl group of this compound can be activated for subsequent conjugation reactions.

  • Activation (e.g., Tosylation): Dissolve the this compound in anhydrous dichloromethane (DCM). Add triethylamine (TEA) and cool the solution to 0°C. Add p-toluenesulfonyl chloride (TsCl) and stir the reaction. The resulting tosylated PEG-acrylate is more reactive towards nucleophiles.

  • Nucleophilic Substitution: The activated PEG-acrylate can then be reacted with a molecule containing a nucleophilic group, such as an amine-containing E3 ligase ligand, in a suitable solvent like DMF with a base like DIPEA.[10]

Conclusion

This compound is a highly valuable and versatile molecule for researchers in drug development and materials science. Its well-defined structure, combining a reactive acrylate group with a hydrophilic PEG spacer and a modifiable hydroxyl group, provides a powerful platform for the creation of advanced drug delivery systems and targeted protein degraders. This guide provides a foundational understanding of its properties, synthesis, and applications, enabling scientists to leverage its potential in their research endeavors.

References

Synthesis of Acryloyl-PEG4-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Acryloyl-PEG4-OH, a heterobifunctional linker commonly utilized in bioconjugation, hydrogel formation, and drug delivery systems. This document details the chemical principles, experimental protocols, purification strategies, and characterization methods for this important compound.

Introduction

This compound, also known as tetraethylene glycol monoacrylate, is a valuable crosslinking agent and chemical intermediate. Its structure comprises a terminal acrylate (B77674) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group. This unique combination of functionalities allows for a wide range of applications. The acrylate group can participate in radical-mediated polymerization or Michael addition reactions with thiol-containing molecules. The hydroxyl group can be further functionalized, for example, by esterification or conversion to other reactive moieties. The PEG4 spacer imparts water solubility and biocompatibility to the conjugates.

Synthesis of this compound

The synthesis of this compound involves the selective mono-acylation of tetraethylene glycol with acryloyl chloride. The primary challenge in this synthesis is to control the reaction to favor the formation of the mono-substituted product over the di-substituted byproduct, tetraethylene glycol diacrylate.

Chemical Reaction

The overall reaction is an esterification where one of the hydroxyl groups of tetraethylene glycol reacts with acryloyl chloride in the presence of a non-nucleophilic base, typically a tertiary amine like triethylamine (B128534) (TEA), which acts as a scavenger for the hydrochloric acid byproduct.

cluster_products Products TEG HO-(CH2CH2O)4-H Tetraethylene Glycol AcPEG4OH CH2=CH-CO-O-(CH2CH2O)4-H This compound TEG->AcPEG4OH Acryloyl Chloride, Triethylamine, DCM, 0 °C to RT AcCl CH2=CH-CO-Cl Acryloyl Chloride TEA N(CH2CH3)3 Triethylamine TEAHCl (CH3CH2)3N·HCl Triethylammonium chloride

Figure 1: Synthesis of this compound.
Experimental Protocol

This protocol is adapted from general procedures for the acylation of polyethylene (B3416737) glycols. Optimization may be required to maximize the yield of the mono-acrylated product.

Materials:

  • Tetraethylene glycol (TEG)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Ethyl acetate

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution of Reactants: Tetraethylene glycol is dissolved in anhydrous dichloromethane. A molar excess of tetraethylene glycol is used to favor mono-acylation. A typical molar ratio of tetraethylene glycol to acryloyl chloride is 3:1 to 5:1. Triethylamine (1.1 to 1.5 equivalents relative to acryloyl chloride) is then added to the solution.

  • Addition of Acryloyl Chloride: The reaction mixture is cooled to 0 °C in an ice bath. Acryloyl chloride, dissolved in a small amount of anhydrous dichloromethane, is added dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification

The crude product is a mixture of unreacted tetraethylene glycol, the desired this compound, and the di-substituted byproduct, tetraethylene glycol diacrylate. Purification is typically achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is effective in separating the components.

start Crude Product (TEG, this compound, Diacrylate) column Silica Gel Column Chromatography start->column elution Gradient Elution (Hexane/Ethyl Acetate) column->elution fractions Collect Fractions elution->fractions tlc TLC Analysis of Fractions fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Solvent Evaporation combine->evaporate product Pure this compound evaporate->product

Figure 2: Purification workflow.

Data Presentation

The following table summarizes the key properties of the starting material and the expected product.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Tetraethylene GlycolC₈H₁₈O₅194.23327.31.125
Acryloyl ChlorideC₃H₃ClO90.5175-761.114
This compoundC₁₁H₂₀O₆248.27N/AN/A
Tetraethylene Glycol DiacrylateC₁₄H₂₂O₇302.32>2001.116

Characterization

The successful synthesis and purification of this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is the most informative tool for confirming the structure. Key expected chemical shifts (in CDCl₃) are:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.4dd1HAcrylate vinyl proton (trans to C=O)
~6.1dd1HAcrylate vinyl proton (geminal)
~5.8dd1HAcrylate vinyl proton (cis to C=O)
~4.3t2H-CH₂-O-C=O
~3.6-3.8m14HPEG backbone protons (-O-CH₂-CH₂-O-) and -CH₂-OH
~2.5 (broad)s1H-OH

The presence of the three distinct acrylate vinyl protons and the downfield shift of the methylene (B1212753) protons adjacent to the newly formed ester bond are key indicators of successful acylation. The integration of the acrylate protons relative to the PEG backbone protons can be used to confirm the mono-substitution.

¹³C NMR: The carbon NMR spectrum provides complementary structural information.

Chemical Shift (ppm)Assignment
~166C=O (ester)
~131=CH₂ (acrylate)
~128=CH- (acrylate)
~72.5-CH₂-O-C=O
~70-71PEG backbone CH₂
~69-CH₂-CH₂-O-C=O
~61.7-CH₂-OH
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. The expected [M+Na]⁺ ion for this compound would be observed at m/z 271.15.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve selective mono-acylation. This guide provides a foundational protocol and characterization data to aid researchers in the successful preparation and validation of this versatile chemical tool. Proper purification and thorough characterization are crucial to ensure the quality and performance of the final product in downstream applications.

Navigating the Solution: A Technical Guide to Acryloyl-PEG4-OH Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Acryloyl-PEG4-OH in common organic solvents. Understanding the solubility of this important bioconjugation reagent is critical for its effective use in research, diagnostics, and the development of targeted drug delivery systems. While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes known information for structurally similar short-chain polyethylene (B3416737) glycol (PEG) derivatives to provide a robust predictive framework. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility parameters in their specific solvent systems.

Core Concepts: Predicting Solubility

The principle of "like dissolves like" is fundamental to predicting the solubility of this compound.[1] As a molecule with a hydrophilic polyethylene glycol chain and a terminal hydroxyl group, it exhibits a polar nature. This polarity dictates its miscibility with other polar solvents. The acryloyl group, while reactive, does not significantly alter the overall polarity of the molecule in the context of solubility in common organic solvents.

Short-chain PEG derivatives are generally soluble in a range of polar organic solvents.[2] This is attributed to the ability of the ether oxygens in the PEG backbone to form hydrogen bonds with protic solvents and participate in dipole-dipole interactions with aprotic polar solvents. Conversely, their solubility in non-polar organic solvents is limited.

Qualitative Solubility of this compound and Related Compounds

Based on the known solubility of closely related short-chain PEG-hydroxyl compounds, the expected solubility profile of this compound is summarized in the table below. It is important to note that these are qualitative assessments and empirical testing is recommended for precise quantitative values.

SolventChemical ClassExpected Solubility of this compoundRationale for Prediction
Dimethyl Sulfoxide (DMSO)Aprotic PolarSoluble / MiscibleHigh polarity and ability to act as a hydrogen bond acceptor.[3]
Dimethylformamide (DMF)Aprotic PolarSoluble / MiscibleHigh polarity and similar properties to DMSO.[2][3]
Dichloromethane (DCM)ChlorinatedSolubleModerate polarity allows for dissolution of polar PEG chains.[2][3]
ChloroformChlorinatedSolubleSimilar to DCM, its polarity is sufficient to solvate the PEG chain.[3]
Tetrahydrofuran (THF)EtherSolubleAs a polar ether, it is a good solvent for PEG derivatives.[4]
MethanolProtic Polar (Alcohol)SolubleCapable of hydrogen bonding with the PEG chain and hydroxyl group.[3][4]
EthanolProtic Polar (Alcohol)SolubleSimilar to methanol, it readily forms hydrogen bonds.[2]
TolueneAromatic HydrocarbonSparingly Soluble / InsolubleNon-polar nature makes it a poor solvent for the polar PEG chain.[2]
HexaneAliphatic HydrocarbonInsolubleVery low polarity, making it incompatible with the hydrophilic PEG.

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

To obtain precise quantitative solubility data for this compound in a specific organic solvent, the shake-flask method is a reliable and widely accepted technique.[5][6] This method is recognized by international standards, including those from the Organisation for Economic Co-operation and Development (OECD).[7][8][9]

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (pure solid)

  • Selected organic solvent(s) of high purity

  • Glass vials with screw caps (B75204) and PTFE septa

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or other quantitative analytical instrumentation.

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[10] Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid. This step should be performed at the same temperature as the equilibration to avoid changes in solubility.

  • Sample Collection and Filtration:

    • Carefully withdraw the supernatant using a syringe, avoiding disturbance of the solid pellet.

    • Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean vial. This step is critical to remove any remaining solid particulates that could lead to an overestimation of solubility.

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.

  • Calculation:

    • Calculate the original concentration of this compound in the undiluted filtrate, accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining the solubility of this compound.

G A Preparation of Supersaturated Solution B Equilibration on Orbital Shaker (24-48h at constant temp) A->B C Phase Separation (Centrifugation) B->C D Sample Collection and Filtration (0.22 µm) C->D E Dilution of Filtrate D->E F Quantification by Analytical Method (e.g., HPLC) E->F G Calculation of Equilibrium Solubility F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

This compound, a valuable tool in bioconjugation and drug delivery, demonstrates solubility characteristics typical of short-chain, polar PEG derivatives. It is expected to be readily soluble in polar organic solvents such as DMSO, DMF, and chlorinated solvents, with limited solubility in non-polar hydrocarbons. For applications requiring precise concentration control, empirical determination of solubility is strongly recommended. The provided shake-flask method offers a standardized and reliable protocol for obtaining these critical quantitative data, ensuring the successful application of this compound in your research and development endeavors.

References

Acryloyl-PEG4-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acryloyl-PEG4-OH is a heterobifunctional polymer belonging to the polyethylene (B3416737) glycol (PEG) family. Its unique structure, featuring a reactive acrylate (B77674) group at one end and a hydroxyl group at the other, connected by a 4-unit PEG spacer, makes it a versatile tool in biomedical research and drug development. This guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Applications of this compound

This compound is primarily utilized as a building block for the creation of hydrogels and for the bioconjugation of molecules. Its properties make it particularly valuable in the fields of drug delivery, tissue engineering, and regenerative medicine.

  • Hydrogel Formation: The acrylate group of this compound can readily undergo polymerization, typically through free-radical initiation (e.g., photopolymerization), to form crosslinked hydrogel networks.[1][2] These hydrogels are highly hydrophilic, biocompatible, and can be engineered to have a wide range of mechanical properties.[3][4] The PEG component imparts protein resistance, reducing non-specific interactions with cells and proteins.[2]

  • Bioconjugation: The hydroxyl group provides a reactive site for the covalent attachment of various biomolecules, such as peptides, proteins, and drugs. This allows for the functionalization of hydrogels and other materials to elicit specific biological responses. For instance, the immobilization of the RGD (arginine-glycine-aspartic acid) peptide sequence can promote cell adhesion to an otherwise bio-inert hydrogel.[5][6]

  • Drug Delivery: Hydrogels formulated from this compound can serve as depots for the controlled release of therapeutic agents.[1] The mesh size of the hydrogel network, which can be tuned by varying the polymer concentration and crosslinking density, governs the diffusion and release kinetics of encapsulated drugs.[3] The hydroxyl group can also be used to covalently link drugs to the hydrogel, allowing for release to be controlled by the cleavage of a labile bond.

Quantitative Data: Mechanical Properties of PEG-Acrylate Hydrogels

The mechanical properties of hydrogels are critical for their application, especially in tissue engineering where they should ideally mimic the stiffness of the target tissue. The following table summarizes the mechanical properties of PEG-diacrylate (PEGDA) hydrogels, which serve as a relevant proxy for hydrogels formed from this compound. The compressive modulus of these hydrogels can be tuned by altering the PEG molecular weight and concentration.

PEGDA Molecular Weight (kDa)Polymer Concentration (wt%)Compressive Modulus (kPa)Reference
3.410100 - 300[4]
3.420500 - 1000[4]
61050 - 150[4]
101020 - 80[4]
1020100 - 300[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

Procedure:

  • Dissolve tetraethylene glycol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 15 minutes.

  • Slowly add acryloyl chloride (1.05 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Precipitate the product by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and dry it under vacuum.

  • Characterize the final product using ¹H NMR and HPLC to confirm its structure and purity.

Protocol 2: Photopolymerization of this compound Hydrogels

This protocol describes the formation of a hydrogel from this compound using photopolymerization.

Materials:

  • This compound

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV light source (365 nm)

Procedure:

  • Dissolve this compound in PBS to the desired concentration (e.g., 10% w/v).

  • Add the photoinitiator to the polymer solution at a concentration of 0.05% (w/v) and dissolve completely.

  • Pipette the precursor solution into a mold of the desired shape and size.

  • Expose the solution to UV light (365 nm) for a sufficient time to ensure complete crosslinking (typically 5-10 minutes, depending on the light intensity and sample thickness).

  • After polymerization, gently remove the hydrogel from the mold.

  • Swell the hydrogel in PBS to remove any unreacted components.

Protocol 3: Bioconjugation of RGD Peptide to an this compound Hydrogel

This protocol details the conjugation of a cysteine-containing RGD peptide to a pre-formed this compound hydrogel via a Michael-type addition reaction.[7]

Materials:

  • Pre-formed this compound hydrogel

  • Cysteine-containing RGD peptide (e.g., CGRGDS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent) for quantification (optional)

Procedure:

  • Swell the this compound hydrogel in PBS.

  • Prepare a solution of the cysteine-containing RGD peptide in PBS at the desired concentration.

  • Immerse the swollen hydrogel in the peptide solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation. The thiol group of the cysteine will react with the acrylate groups on the hydrogel surface and within the polymer network.

  • After the reaction, wash the hydrogel extensively with PBS to remove any unreacted peptide.

  • (Optional) The amount of conjugated peptide can be quantified by measuring the decrease in the concentration of free thiol groups in the supernatant using Ellman's reagent.

Mandatory Visualizations

Chemical Structure and Polymerization of this compound

Caption: Polymerization of this compound into a crosslinked hydrogel network.

Experimental Workflow for Hydrogel-Based Drug Delivery

G A 1. Prepare Precursor Solution (this compound + Drug + Photoinitiator) B 2. Photopolymerization (UV Exposure) A->B C 3. Hydrogel Formation (Drug Encapsulation) B->C D 4. Swelling and Purification (Removal of Unreacted Components) C->D E 5. Drug Release Study (e.g., in PBS at 37°C) D->E F 6. Analysis of Release Kinetics (e.g., UV-Vis Spectroscopy) E->F

Caption: A typical experimental workflow for creating and evaluating a drug-eluting hydrogel.

RGD-Functionalized Hydrogel and Integrin Signaling Pathway

G cluster_0 Cell-Hydrogel Interaction cluster_1 Intracellular Signaling Cascade Hydrogel RGD-Functionalized Hydrogel Integrin Integrin Receptor Hydrogel->Integrin Binding Cell Cell Membrane FAK FAK (Focal Adhesion Kinase) Integrin->FAK Activation Src Src Kinase FAK->Src Recruitment & Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos Activation Src->FAK Phosphorylation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylation & Nuclear Translocation Gene_Expression Changes in Gene Expression (Proliferation, Survival, Differentiation) Transcription_Factors->Gene_Expression Regulation

References

An In-depth Technical Guide to the Safety of Acryloyl-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for Acryloyl-PEG4-OH (CAS No: 26150-06-1), a commonly used reagent in bioconjugation, hydrogel formation, and drug delivery systems. Understanding the potential hazards and proper handling procedures is critical to ensure laboratory safety and experimental integrity. This document synthesizes available Safety Data Sheet (SDS) information, provides structured data for quick reference, outlines standard experimental protocols for safe handling, and presents logical workflows for safety procedures.

Section 1: GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is important to note that classifications may vary slightly between suppliers. The primary hazards identified are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

GHS Label Elements:

  • Pictogram:

    • Health Hazard

    • Environmental Hazard

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H410: Very toxic to aquatic life with long lasting effects.[1]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[1]

    • P270: Do not eat, drink or smoke when using this product.[1]

    • P273: Avoid release to the environment.[1]

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

    • P330: Rinse mouth.[1]

    • P391: Collect spillage.[1]

    • P501: Dispose of contents/container to an approved waste disposal plant.[1]

It is noteworthy that some suppliers classify this compound as not a hazardous substance or mixture. Given the conflicting classifications, it is prudent to handle the material with the assumption that the more stringent classification is accurate.

Section 2: Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. Much of the specific experimental data is not available in the public domain; in such cases, "No data available" is indicated.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C11H22O5[1]
Molecular Weight 234.29 g/mol [1]
Appearance Solid[1]
Odor No data available[1]
pH No data available[1]
Melting/Freezing Point No data available[1]
Boiling Point/Range No data available[1]
Flash Point No data available[1]
Solubility Soluble in DMSO, DMF, chloroform, and dichloromethane.[2]

Table 2: Toxicological Information

EndpointValueSpeciesSource
Acute Oral Toxicity Category 4N/A[1]
Carcinogenicity No ingredient of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, NTP, or OSHA.N/A

Table 3: Exposure Controls and Personal Protection

Control ParameterRecommendationSource
Engineering Controls Ensure adequate ventilation. Provide accessible safety shower and eye wash station.[1]
Eye/Face Protection Safety goggles with side-shields.[1]
Hand Protection Protective gloves. Inspect prior to use.[1]
Skin and Body Protection Impervious clothing.[1]
Respiratory Protection Suitable respirator. Use type N95 (US) or type P1 (EN 143) dust masks if desired.[1][2]

Section 3: Experimental Protocols for Safe Handling

Detailed experimental protocols for this compound are not explicitly published. However, based on its chemical nature as a PEGylated acrylate, the following standard procedures are recommended.

3.1 General Handling and Storage Protocol

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] Store at -20°C for powder form or -80°C when in solvent.[1] Keep away from direct sunlight and sources of ignition.[1]

  • Ventilation: Use only in areas with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[1] Change contaminated clothing promptly.

3.2 Spill or Leak Cleanup Protocol

  • Immediate Action: Evacuate the area and ensure adequate ventilation. Avoid breathing dust or vapors.

  • Containment: For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, gently sweep or collect with a wet cloth to avoid dust formation.[3]

  • Collection: Place the spilled material and contaminated absorbent into a suitable, labeled container for disposal.[3]

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • Waste Disposal: Dispose of the contaminated material as hazardous waste according to local, state, and federal regulations.[1]

Section 4: Visualized Safety Workflows

The following diagrams, generated using Graphviz, illustrate key safety-related workflows for handling this compound.

G cluster_assessment Chemical Safety Assessment Workflow start Start: New Experiment with this compound sds Review Safety Data Sheet (SDS) start->sds hazards Identify Hazards: - Acute Oral Toxicity - Aquatic Toxicity sds->hazards ppe Determine Required PPE: - Goggles - Gloves - Lab Coat hazards->ppe controls Implement Engineering Controls: - Fume Hood - Eyewash Station hazards->controls procedure Develop Safe Handling Procedure ppe->procedure controls->procedure training Ensure Personnel are Trained procedure->training experiment Proceed with Experiment training->experiment

Caption: Chemical safety assessment workflow for this compound.

G cluster_exposure Potential Exposure Routes and First Aid cluster_routes cluster_first_aid exposure Exposure to This compound inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion aid_inhale Move to fresh air. inhalation->aid_inhale aid_skin Rinse skin thoroughly with water. Remove contaminated clothing. skin->aid_skin aid_eye Flush eyes immediately with large amounts of water. Remove contact lenses. eye->aid_eye aid_ingest Rinse mouth. Call a POISON CENTER or doctor. ingestion->aid_ingest

Caption: Exposure routes and corresponding first aid measures.

G cluster_spill Chemical Spill Response Flowchart spill Spill of this compound Occurs assess Assess Spill Size and Risk spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate notify Notify Safety Officer evacuate->notify notify->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Material into Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Complete Spill Report dispose->report

Caption: Decision-making flowchart for a chemical spill.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Acryloyl-PEG4-OH with Thiols

This technical guide provides a comprehensive overview of the reactivity of this compound with thiol-containing molecules. The core of this conjugation chemistry lies in the thiol-Michael addition reaction, a robust and versatile method widely employed in bioconjugation, hydrogel formation, and surface modification. This document details the reaction mechanism, influencing factors, quantitative data, and experimental protocols relevant to researchers in drug development and materials science.

Core Reaction Mechanism: The Thiol-Michael Addition

The fundamental reaction between an acryloyl group and a thiol is a Michael-type addition, also known as a conjugate addition. In this reaction, the thiol acts as a nucleophile and attacks the β-carbon of the electron-deficient acrylate. The reaction is typically base-catalyzed, as a base is required to deprotonate the thiol (R-SH) into the more nucleophilic thiolate anion (R-S⁻). This thiolate then attacks the acrylate, leading to the formation of a stable thioether bond.

The thiol-acrylate reaction is a popular "click" chemistry reaction due to its high efficiency, specificity, and mild reaction conditions.[1] It proceeds readily in aqueous environments under physiological conditions, making it highly suitable for bioconjugation applications.[2]

G prep_thiol 1. Prepare Thiol Molecule Dissolve in degassed buffer. (Optional: Reduce disulfides with TCEP) react 3. Initiate Reaction Add PEG stock to thiol solution. Incubate at RT (e.g., 2 hours) prep_thiol->react Molecule in solution prep_peg 2. Prepare Acryloyl-PEG Dissolve in DMSO/DMF to make stock solution prep_peg->react Molar excess quench 4. Quench Reaction Add excess free thiol (e.g., L-cysteine) react->quench purify 5. Purify Conjugate Remove excess reagents via SEC or dialysis quench->purify characterize 6. Characterize and Store Analyze via MS, HPLC, SDS-PAGE. Store at -20°C or -80°C purify->characterize

References

An In-depth Technical Guide to the Hydrophilic Spacer: Acryloyl-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the strategic selection of linker molecules is paramount to the success of novel therapeutics. Among the diverse array of available options, Acryloyl-PEG4-OH has emerged as a versatile and highly valuable hydrophilic spacer. Its unique combination of a reactive acryloyl group, a flexible tetra-polyethylene glycol (PEG4) chain, and a terminal hydroxyl group provides a powerful tool for the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and hydrogels. This technical guide delves into the core properties, applications, and experimental considerations of this compound.

Core Properties and Specifications

This compound is a well-defined, monodisperse PEG linker that offers significant advantages in bioconjugation and drug delivery. The presence of the hydrophilic PEG4 chain enhances the aqueous solubility of conjugated molecules, a critical attribute for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] This often translates to increased stability, longer circulation times, and reduced immunogenicity of the final product.[1]

Physicochemical Characteristics

A clear understanding of the physicochemical properties of this compound is essential for its effective implementation in experimental design.

PropertyValueReference
Chemical Formula C11H22O5[3]
Molecular Weight 234.29 g/mol [3]
CAS Number 26150-06-1[3][4]
Appearance Colorless to light yellow oil
Solubility Soluble in water, DMSO, DMF, and most organic solvents
Purity Typically >95%

Note: Specific values for appearance, solubility, and purity may vary by supplier. It is recommended to consult the certificate of analysis for precise data.

Key Applications in Research and Drug Development

The unique trifunctional nature of this compound underpins its broad utility in various biomedical applications.

  • PROTAC Synthesis: this compound serves as a flexible linker to connect a target protein binder and an E3 ligase ligand in the synthesis of PROTACs.[4] The hydrophilic PEG4 spacer helps to improve the solubility and cell permeability of the resulting PROTAC molecule.

  • Antibody-Drug Conjugates (ADCs): The acryloyl group can react with thiol groups on antibodies, while the hydroxyl group can be further functionalized to attach a cytotoxic payload. The PEG4 spacer enhances the solubility and stability of the ADC.[1]

  • Hydrogel Formation: The acryloyl group can participate in polymerization reactions to form crosslinked hydrogel networks.[5][6] These hydrogels can be used for controlled drug release, cell culture, and tissue engineering applications.

  • Surface Modification: The molecule can be used to modify surfaces to impart hydrophilicity and reduce non-specific protein adsorption, a crucial aspect in the development of biocompatible materials and diagnostic devices.[7]

Experimental Protocols and Methodologies

Detailed experimental protocols are critical for the successful application of this compound. The following sections provide generalized methodologies for common applications.

Synthesis of a PROTAC using this compound as a Linker

This protocol outlines a general workflow for synthesizing a PROTAC where this compound links a target protein binder (TPB) and an E3 ligase binder (E3LB).

Materials:

  • This compound

  • Target Protein Binder (TPB) with a reactive amine or thiol group

  • E3 Ligase Binder (E3LB) with a reactive functional group (e.g., carboxylic acid)

  • Coupling agents (e.g., HATU, DCC)

  • Michael addition catalyst (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Purification supplies (e.g., HPLC, silica (B1680970) gel)

Procedure:

  • Functionalization of the Hydroxyl Group:

    • Dissolve this compound in an anhydrous solvent.

    • React the terminal hydroxyl group with a suitable reagent to introduce a functional group compatible with the E3LB. For example, esterification with a dicarboxylic acid to introduce a terminal carboxylic acid.

    • Purify the resulting Acryloyl-PEG4-linker derivative.

  • Conjugation to the E3 Ligase Binder:

    • Activate the carboxylic acid of the modified linker using a coupling agent.

    • React the activated linker with the amine group of the E3LB.

    • Purify the Acryloyl-PEG4-E3LB conjugate.

  • Michael Addition to the Target Protein Binder:

    • Dissolve the Acryloyl-PEG4-E3LB conjugate and the TPB (containing a thiol or amine) in a suitable solvent.

    • Add a catalytic amount of a non-nucleophilic base (e.g., DIPEA) to facilitate the Michael addition reaction between the acryloyl group and the TPB.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule using HPLC.

Formation of a PEG-based Hydrogel

This protocol describes the photopolymerization of this compound to form a hydrogel.

Materials:

  • This compound

  • Photoinitiator (e.g., Irgacure 2959)

  • Crosslinking agent (optional, e.g., N,N'-methylenebis(acrylamide))

  • Phosphate-buffered saline (PBS)

  • UV light source

Procedure:

  • Preparation of the Pre-polymer Solution:

    • Dissolve this compound and the photoinitiator in PBS to the desired concentrations.

    • If a more robust hydrogel is required, add a crosslinking agent.

  • Polymerization:

    • Pipette the pre-polymer solution into a mold of the desired shape.

    • Expose the solution to UV light for a specified time to initiate polymerization. The duration and intensity of UV exposure will influence the final properties of the hydrogel.

  • Washing and Swelling:

    • Carefully remove the hydrogel from the mold.

    • Wash the hydrogel extensively with PBS to remove any unreacted monomers and photoinitiator.

    • Allow the hydrogel to swell to equilibrium in PBS before use.

Visualizing Core Concepts

Diagrams are invaluable for understanding the structure and function of this compound in various contexts.

G cluster_structure Chemical Structure of this compound Acryloyl H₂C=CH-C(=O)- PEG4 O-(CH₂CH₂)₄- Acryloyl->PEG4 Ester Linkage Hydroxyl OH PEG4->Hydroxyl G cluster_workflow PROTAC Synthesis Workflow start This compound step1 Functionalize Hydroxyl Group start->step1 step2 Conjugate to E3 Ligase Binder step1->step2 step3 Michael Addition to Target Protein Binder step2->step3 end Purified PROTAC step3->end G cluster_role Role of the Hydrophilic Spacer Drug Hydrophobic Drug Spacer This compound Drug->Spacer Conjugation Water Aqueous Environment Drug->Water Poor Solubility Conjugate Drug-PEG4 Conjugate Spacer->Conjugate Conjugate->Water Improved Solubility

References

Acryloyl-PEG4-OH: An In-Depth Technical Guide for Novice Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Acryloyl-PEG4-OH, a versatile heterobifunctional linker molecule, for researchers, scientists, and drug development professionals. It delves into its core properties, key applications in bioconjugation and hydrogel formation, and its utility in modulating cellular interactions for research purposes.

Introduction to this compound

This compound is a molecule featuring a terminal acrylate (B77674) group and a terminal hydroxyl group, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts unique characteristics: the acrylate group allows for covalent bond formation with nucleophiles, particularly thiols, through a Michael addition reaction, while the hydroxyl group can be further functionalized or used as is. The PEG spacer enhances water solubility and reduces non-specific protein adsorption, making it an ideal tool in various biological applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 26150-06-1
Molecular Formula C11H22O6
Molecular Weight 250.29 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in water and most organic solvents
Storage 2-8°C, protected from light

Core Applications: Bioconjugation and Hydrogel Formation

This compound is predominantly used in two major areas: the covalent modification of biomolecules (bioconjugation) and as a component in the formation of hydrogels.

Bioconjugation via Michael Addition

The acrylate group of this compound readily reacts with thiol groups, such as those found in the side chains of cysteine residues in proteins and peptides. This specific and efficient reaction, known as a Michael addition, proceeds under mild, biocompatible conditions.

This protocol describes a general procedure for the conjugation of this compound to a peptide containing a cysteine residue.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column for purification

  • Mass spectrometer for analysis

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in PBS to a final concentration of 1-5 mg/mL. If the peptide has an intramolecular disulfide bond, add TCEP solution to a final concentration of 1 mM and incubate for 30 minutes at room temperature to reduce the disulfide bond.

  • This compound Preparation: Prepare a 10-fold molar excess stock solution of this compound in DMSO.

  • Conjugation Reaction: Add the this compound stock solution to the peptide solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid peptide precipitation.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification: Purify the reaction mixture using an appropriate SEC column to remove unreacted this compound and other small molecules.

  • Analysis: Characterize the purified conjugate by mass spectrometry to confirm the successful addition of the this compound moiety.

Hydrogel Formation

This compound can be incorporated into hydrogel networks. As a mono-functional acrylate, it acts as a chain terminator or a pendant chain when copolymerized with a di-functional crosslinker like PEG-diacrylate (PEGDA). This allows for the precise tuning of hydrogel properties such as swelling and stiffness. The hydroxyl group on this compound can also serve as a point of attachment for other molecules within the hydrogel matrix.

The inclusion of a monoacrylated PEG in a diacrylated PEG hydrogel system has a significant impact on the final properties of the hydrogel. The following tables summarize the effect of adding PEG-monoacrylate (PEGMA), a close analog of this compound, to a PEG-diacrylate (PEGDA) hydrogel.[1][2]

Table 1: Effect of PEGMA Concentration on the Mass Swelling Ratio of PEGDA-co-PEGMA Hydrogels [1][2]

PEGDA (6 kDa) Conc. (% w/w)PEGMA (5 kDa) Conc. (% w/w)Mass Swelling Ratio (q)
10020.1 ± 1.2
10516.5 ± 0.8
101013.9 ± 0.5
102011.6 ± 0.4

Table 2: Effect of PEGMA Concentration on the Shear Modulus of PEGDA-co-PEGMA Hydrogels [1][2]

PEGDA (6 kDa) Conc. (% w/w)PEGMA (5 kDa) Conc. (% w/w)Shear Modulus (G) (kPa)
10015.2 ± 1.5
10522.8 ± 2.1
101030.5 ± 3.0
102040.7 ± 4.2

Data are presented as mean ± standard deviation.

This protocol outlines the fabrication of a hydrogel by copolymerizing PEGDA and this compound using a photo-initiator.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA), e.g., 6 kDa

  • This compound

  • Photo-initiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), sterile

  • UV light source (365 nm)

Procedure:

  • Prepare Precursor Solution: In a sterile, light-protected tube, dissolve PEGDA and this compound in PBS to the desired final concentrations (e.g., 10% w/w PEGDA and 5% w/w this compound).

  • Add Photo-initiator: Dissolve Irgacure 2959 in the precursor solution to a final concentration of 0.05% (w/v). Ensure complete dissolution by gentle vortexing.

  • Hydrogel Casting: Pipette the precursor solution into a mold of the desired shape and size (e.g., between two glass slides with a defined spacer thickness).

  • Photopolymerization: Expose the precursor solution to UV light (365 nm, ~5-10 mW/cm²) for a sufficient time to ensure complete crosslinking (typically 5-10 minutes).

  • Swelling and Equilibration: Carefully remove the hydrogel from the mold and place it in an excess of PBS to swell and equilibrate. The PBS should be changed several times over 24-48 hours to remove any unreacted components.

Application in Studying Cellular Signaling

The bio-inert nature of PEG makes it an excellent base material for creating surfaces that resist non-specific cell adhesion. By functionalizing these surfaces with specific bioactive molecules, researchers can create well-defined environments to study specific cell-surface interactions and the resulting intracellular signaling pathways. This compound is a useful tool for this application, as its acrylate group can be used to attach it to a functionalized surface, while its hydroxyl group can be activated to immobilize signaling molecules like peptides.

For example, by immobilizing peptides containing the Arg-Gly-Asp (RGD) sequence, a known ligand for integrin receptors, researchers can study integrin-mediated cell adhesion and signaling.[3]

When a cell interacts with the RGD-functionalized surface, its integrin receptors bind to the RGD peptides. This binding triggers the clustering of integrins and the recruitment of intracellular proteins to form focal adhesions. A key signaling molecule in this process is the Focal Adhesion Kinase (FAK), which becomes activated upon integrin engagement. Activated FAK initiates a downstream signaling cascade that ultimately leads to the reorganization of the actin cytoskeleton, resulting in cell spreading and firm adhesion to the surface. By using surfaces functionalized with Acryloyl-PEG4-RGD, researchers can precisely control the presentation of the RGD ligand and investigate the downstream effects on cell behavior and signaling.

Conclusion

This compound is a valuable and versatile tool for novice and experienced researchers alike. Its well-defined structure, combining a reactive acrylate group, a biocompatible PEG spacer, and a functionalizable hydroxyl group, enables a wide range of applications in bioconjugation, hydrogel engineering, and the study of cell-material interactions. The ability to precisely control chemical reactions and fabricate well-defined biological environments makes this compound a powerful molecule for advancing research in drug delivery, tissue engineering, and fundamental cell biology.

References

Acryloyl-PEG4-OH in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acryloyl-PEG4-OH is a heterobifunctional linker containing a reactive acrylate (B77674) group and a terminal hydroxyl group, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture makes it a valuable tool in bioconjugation, enabling the covalent attachment of the PEG moiety to biomolecules such as proteins, peptides, and oligonucleotides. The acrylate group serves as a Michael acceptor, readily reacting with nucleophiles like thiols (from cysteine residues) and, to a lesser extent, amines (from lysine (B10760008) residues). The hydroxyl group provides a site for further functionalization or can remain as a terminal group to enhance hydrophilicity.

The integrated PEG4 spacer offers several advantages in bioconjugation. It increases the solubility and stability of the resulting conjugate, reduces immunogenicity, and provides a flexible, hydrophilic linkage between the biomolecule and another moiety of interest, such as a drug payload in an antibody-drug conjugate (ADC) or a solid support. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, reaction mechanisms, experimental protocols, and applications in bioconjugation and hydrogel formation.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in bioconjugation.

PropertyValueReference
Molecular Formula C11H22O6N/A
Molecular Weight 250.29 g/mol N/A
Appearance Colorless to pale yellow oilN/A
Solubility Soluble in water and most organic solventsN/A
Reactive Groups Acrylate, HydroxylN/A
Spacer Arm 18.1 Å (PEG4)N/A

Bioconjugation with this compound

The primary application of this compound lies in the covalent modification of biomolecules. The acrylate group is the key reactive handle for this purpose.

Reaction Mechanism: Michael Addition

The conjugation of this compound to proteins predominantly occurs via a Michael addition reaction. This reaction involves the nucleophilic attack of a deprotonated thiol group (thiolate) from a cysteine residue on the β-carbon of the acrylate moiety. The reaction is most efficient at a pH range of 7.5-8.5, where a sufficient concentration of the reactive thiolate anion is present. While reaction with the ε-amino group of lysine is also possible, it is generally slower and requires higher pH conditions.

Michael Addition Reaction cluster_reactants Reactants cluster_product Product Acryloyl_PEG This compound Conjugate Protein-S-CH2-CH2-CO-PEG4-OH (Stable Thioether Bond) Acryloyl_PEG->Conjugate pH 7.5-8.5 Michael Addition Protein_Thiol Protein-SH (Cysteine) Protein_Thiol->Conjugate

Caption: Michael addition of a protein thiol to this compound.

Experimental Protocol: Conjugation to a Cysteine-Containing Protein

This protocol provides a general guideline for the conjugation of this compound to a protein with an available cysteine residue. Optimization may be required for specific proteins.

Materials:

  • Protein solution (e.g., 1-10 mg/mL in a suitable buffer)

  • This compound

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5-8.5

  • Reducing agent (optional, for proteins with disulfide bonds): e.g., TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent: e.g., L-cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or dialysis

Procedure:

  • Protein Preparation: If the target cysteine is in a disulfide bond, pre-treat the protein with a 2-10 molar excess of TCEP for 1 hour at room temperature to reduce the disulfide bond. Remove excess TCEP by buffer exchange into the conjugation buffer.

  • Reaction Setup: Add a 10-50 molar excess of this compound (dissolved in a small amount of conjugation buffer or a compatible organic solvent like DMSO) to the protein solution.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.

  • Quenching: Add a 10-fold molar excess of the quenching reagent (relative to the initial amount of this compound) to the reaction mixture and incubate for 30 minutes to consume any unreacted acrylate groups.

  • Purification: Purify the protein-PEG conjugate from unreacted this compound and quenching reagent using SEC or extensive dialysis against a suitable storage buffer.

  • Characterization: Characterize the conjugate by SDS-PAGE to observe the increase in molecular weight, and by mass spectrometry to confirm the degree of conjugation.[1][2][3] The protein concentration can be determined by methods like the BCA assay, though PEGylation might interfere with some colorimetric assays.[4]

ParameterRecommended Condition
pH 7.5 - 8.5
Temperature 4°C to Room Temperature
Molar Excess of this compound 10-50 fold over protein
Reaction Time 2-24 hours
Purification Method Size-Exclusion Chromatography, Dialysis

Application in Antibody-Drug Conjugates (ADCs)

This compound can be utilized as a linker in the construction of ADCs. The hydroxyl group can be activated or replaced with another functional group to attach a cytotoxic payload. The acrylate end then reacts with cysteine residues on the antibody. The PEG4 spacer helps to improve the solubility and pharmacokinetic profile of the ADC.[][6]

ADC_Structure mAb Monoclonal Antibody Linker Acryloyl-PEG4-Drug Linker mAb->Linker Cysteine Conjugation Drug Cytotoxic Payload Linker->Drug Payload Attachment

Caption: General structure of an ADC utilizing an this compound derived linker.

The stability of the thioether bond formed from the Michael addition is a critical factor for the efficacy and safety of an ADC. While generally stable, the ester group within the acrylate moiety can be susceptible to hydrolysis, which is a consideration in linker design.[7]

Formation of PEG Hydrogels

This compound can also be used as a component in the formation of hydrogels. The acrylate group can participate in polymerization reactions, while the hydroxyl group can be functionalized to introduce other crosslinking moieties or to attach bioactive molecules.

Hydrogel Formation Mechanism

PEG-based hydrogels can be formed through various crosslinking chemistries. When using this compound, a common method is to copolymerize it with a di- or multi-functional acrylate crosslinker, such as PEG-diacrylate (PEGDA), via photopolymerization.[1] Alternatively, it can be crosslinked with a dithiol-containing molecule through a Michael addition reaction.[8]

Hydrogel_Formation cluster_precursors Precursors cluster_hydrogel Hydrogel Network Acryloyl_PEG This compound Hydrogel Crosslinked PEG Hydrogel Acryloyl_PEG->Hydrogel Michael Addition Crosslinking Crosslinker Dithiol Crosslinker (e.g., DTT) Crosslinker->Hydrogel

Caption: Hydrogel formation via Michael addition of this compound and a dithiol crosslinker.

Experimental Protocol: Hydrogel Formation via Michael Addition

This protocol provides a general method for forming a hydrogel using this compound and a dithiol crosslinker.

Materials:

  • This compound

  • Dithiol crosslinker (e.g., dithiothreitol (B142953) (DTT) or a PEG-dithiol)

  • Buffer: Triethanolamine (TEOA) buffer (0.3 M, pH 8.0)

  • Drug or cells to be encapsulated (optional)

Procedure:

  • Precursor Solutions: Prepare a stock solution of this compound in the TEOA buffer. Prepare a separate stock solution of the dithiol crosslinker in the same buffer.

  • Mixing: To initiate gelation, mix the two precursor solutions at a desired stoichiometric ratio of acrylate to thiol groups (e.g., 1:1). If encapsulating a drug or cells, they should be added to one of the precursor solutions before mixing.

  • Gelation: Allow the mixture to stand at room temperature or 37°C. Gelation time can vary from minutes to hours depending on the concentration of precursors and the reactivity of the thiol.[8]

  • Characterization: The mechanical properties of the hydrogel, such as the storage and loss moduli, can be characterized by rheometry.[9][10] The swelling ratio can be determined by measuring the wet and dry weights of the hydrogel.

ParameterTypical Range
Polymer Concentration 5-20% (w/v)
Acrylate:Thiol Ratio 1:1
pH 7.5 - 8.5
Gelation Time Minutes to Hours

Conclusion

This compound is a versatile and valuable reagent in the field of bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, makes it suitable for a wide range of applications, from the development of sophisticated antibody-drug conjugates to the formation of biocompatible hydrogels for drug delivery and tissue engineering. A thorough understanding of its reactivity and careful optimization of reaction conditions are key to its successful implementation in research and development.

References

Methodological & Application

Acryloyl-PEG4-OH Hydrogel Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) based hydrogels are widely utilized in biomedical applications due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix. Acryloyl-PEG4-OH is a monofunctional PEG derivative featuring a single acrylate (B77674) group for polymerization and a terminal hydroxyl group. Unlike bifunctional crosslinkers such as PEG-diacrylate (PEGDA), this compound does not form a hydrogel on its own. Instead, it is incorporated as a pendant chain into a hydrogel network formed by a suitable crosslinker, such as PEGDA. This allows for the precise tuning of hydrogel properties, including swelling, mechanics, and hydrophilicity, by controlling the concentration of these pendant hydroxyl-terminated PEG chains.

These application notes provide detailed protocols for the formulation of this compound containing hydrogels, their characterization, and potential applications in drug delivery and tissue engineering.

Data Presentation

Table 1: Influence of this compound Concentration on Hydrogel Swelling Ratio

The incorporation of monofunctional this compound into a PEGDA hydrogel network affects its swelling properties. As the concentration of this compound increases, the overall crosslinking density can be altered, leading to changes in the water uptake capacity of the hydrogel. The following table summarizes the effect of varying Acryloyl-PEG-OH (represented by its close analog, PEGMA) concentration on the mass swelling ratio of PEGDA hydrogels.[1]

PEGDA (6 kDa) Conc. (% w/w)Acryloyl-PEG-OH (5 kDa) Conc. (% w/w)Mass Swelling Ratio (Q)
10025.4 ± 1.2
10522.1 ± 0.9
101019.8 ± 0.8
102014.7 ± 0.5
20015.2 ± 0.7
201012.5 ± 0.6
202010.1 ± 0.4
Table 2: Mechanical Properties of this compound Modified Hydrogels

The mechanical stiffness of the hydrogel can be tailored by adjusting the ratio of the crosslinker (PEGDA) to the monofunctional PEG-acrylate.[1][2]

PEGDA (6 kDa) Conc. (% w/w)Acryloyl-PEG-OH (5 kDa) Conc. (% w/w)Shear Modulus (kPa)Young's Modulus (MPa) (estimated)
10010.2 ± 1.1~0.03
101018.5 ± 2.1~0.06
102027.2 ± 3.0~0.08
20035.7 ± 3.5~0.11
201051.2 ± 4.8~0.15
202072.4 ± 6.5~0.22

Note: Young's Modulus (E) is estimated from the shear modulus (G) using the formula E = 2G(1+ν), assuming a Poisson's ratio (ν) of 0.5 for hydrogels.

Table 3: Representative Drug Release from PEGDA Hydrogels

The release of therapeutic molecules from hydrogels is governed by factors such as mesh size and drug-polymer interactions. The incorporation of hydrophilic this compound can influence these parameters. The following table provides representative data on the release of a model drug from PEGDA hydrogels.

Hydrogel CompositionModel DrugRelease after 24h (%)Release after 72h (%)
10% PEGDADoxorubicin4575
10% PEGDA + 10% Acryloyl-PEG-OHDoxorubicin5585
20% PEGDADoxorubicin3060
20% PEGDA + 10% Acryloyl-PEG-OHDoxorubicin4070

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound by reacting Tetra(ethylene glycol) with acryloyl chloride.

Materials:

  • Tetra(ethylene glycol) (HO-(CH₂CH₂O)₄-H)

  • Acryloyl chloride

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Diethyl ether, cold

Procedure:

  • Dissolve Tetra(ethylene glycol) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Add triethylamine (1.1 equivalents) to the solution and stir for 15 minutes.

  • Slowly add acryloyl chloride (1.0 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with a saturated NaHCO₃ solution three times.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution to cold diethyl ether.

  • Collect the product by filtration and dry under vacuum.

  • Confirm the structure and purity of the product using ¹H NMR spectroscopy.

Protocol 2: Formulation of this compound Hydrogel by Photopolymerization

This protocol details the preparation of a hydrogel by co-polymerizing this compound with PEGDA using a photoinitiator.

Materials:

  • This compound

  • Poly(ethylene glycol) diacrylate (PEGDA), MW 6 kDa

  • Photoinitiator (e.g., Irgacure 2959, LAP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV light source (365 nm)

Procedure:

  • Prepare a stock solution of the photoinitiator in PBS (e.g., 0.5% w/v Irgacure 2959).

  • In a light-protected vial, dissolve the desired amounts of PEGDA and this compound in the photoinitiator solution to achieve the final desired concentrations (refer to Tables 1 & 2 for examples).

  • Vortex the solution until all components are fully dissolved.

  • Pipette the precursor solution into a mold of the desired shape and dimensions (e.g., between two glass slides with spacers).

  • Expose the precursor solution to UV light (365 nm) for a sufficient time to ensure complete crosslinking (typically 5-10 minutes, depending on the light intensity and photoinitiator concentration).[3][4]

  • Carefully remove the crosslinked hydrogel from the mold.

  • Wash the hydrogel extensively with PBS to remove any unreacted components.

Protocol 3: Characterization of Hydrogel Properties

Swelling Ratio Measurement:

  • Equilibrate the hydrogel in PBS at 37 °C for 24 hours.

  • Remove the swollen hydrogel, gently blot the surface to remove excess water, and record its weight (Ws).

  • Lyophilize or dry the hydrogel in a vacuum oven until a constant weight is achieved to obtain the dry weight (Wd).

  • Calculate the mass swelling ratio (Q) as: Q = Ws / Wd.[1]

Mechanical Testing (Shear Rheometry):

  • Use a rheometer with a parallel plate geometry.

  • Place a cylindrical hydrogel sample of known dimensions onto the bottom plate.

  • Lower the top plate to contact the hydrogel and apply a small compressive strain.

  • Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G''). The shear modulus is typically reported as the storage modulus at a specific frequency (e.g., 1 rad/s).[1]

Drug Release Study:

  • Load the hydrogel with a model drug by either incorporating the drug into the precursor solution before polymerization or by soaking the crosslinked hydrogel in a drug solution.

  • Place the drug-loaded hydrogel in a known volume of release buffer (e.g., PBS) at 37 °C with gentle agitation.

  • At predetermined time points, collect aliquots of the release buffer and replace with fresh buffer.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Hydrogel Formulation Workflow

G cluster_0 Precursor Solution Preparation cluster_1 Hydrogel Formation cluster_2 Post-Processing and Characterization A Dissolve PEGDA and This compound in PBS B Add Photoinitiator A->B C Vortex to Mix B->C D Pipette into Mold C->D E Expose to UV Light (365 nm) D->E F Crosslinked Hydrogel E->F G Wash with PBS F->G H Characterize Properties (Swelling, Mechanical, etc.) G->H

Caption: Workflow for this compound hydrogel formulation.

Signaling Pathway: Influence of Hydrogel Hydrophilicity on Cell Adhesion and Signaling

The surface properties of a hydrogel, influenced by the presence of hydrophilic moieties like the hydroxyl groups of this compound, can modulate protein adsorption and subsequent cell signaling.

G cluster_0 Hydrogel Surface cluster_1 Protein Adsorption cluster_2 Cellular Response Hydrogel Hydrogel with Pendant OH groups Proteins Serum Proteins (e.g., Fibronectin) Hydrogel->Proteins Modulates Adsorption and Conformation Integrin Integrin Receptors Proteins->Integrin Binds to Cell Cell FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates PI3K PI3K/Akt Pathway FAK->PI3K Activates CellBehavior Cell Adhesion, Proliferation, Differentiation PI3K->CellBehavior Regulates

Caption: Hydrophilicity-mediated cell signaling pathway.

References

Application Notes and Protocols: Photopolymerization of Acryloyl-PEG4-OH Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(ethylene glycol) (PEG)-based hydrogels are extensively used in biomedical applications, including drug delivery, tissue engineering, and 3D cell culture, owing to their biocompatibility, tunable properties, and high water content that mimics the natural extracellular matrix.[1][2][3] Acryloyl-PEG4-OH is a PEG macromonomer (macromer) functionalized with a single acrylate (B77674) group, allowing it to participate in free-radical polymerization to form hydrogel networks. Photopolymerization offers excellent spatial and temporal control over the gelation process, enabling the formation of complex structures under cytocompatible conditions.[4][5]

These application notes provide detailed protocols for the synthesis and characterization of hydrogels using this compound and a crosslinking agent, such as PEG diacrylate (PEGDA).

I. Experimental Protocols

Protocol 1: Preparation of Pre-polymer Solution

This protocol describes the preparation of the aqueous solution containing the this compound macromer, a crosslinker, and a photoinitiator.

Materials:

  • This compound

  • Poly(ethylene glycol) diacrylate (PEGDA) (e.g., MW 700 Da, 3.4 kDa, 10 kDa) as a crosslinker

  • Photoinitiator (PI), e.g., Irgacure 2959 (I2959) or Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP).[6]

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer

  • Micropipettes

Procedure:

  • Determine the desired final concentration of the polymer in the hydrogel (e.g., 10-40% w/v).[7]

  • Weigh the required amounts of this compound and PEGDA crosslinker. The ratio will determine the crosslinking density and resulting mechanical properties.

  • Weigh the photoinitiator. A typical concentration for I2959 or LAP is 0.05% to 0.5% (w/v).[6][8] Note that lower, less toxic concentrations may not be sufficient for efficient gelation.[6]

  • Dissolve the photoinitiator in sterile PBS by vortexing. Gentle heating may be required for some photoinitiators, but the solution should be returned to room temperature before adding macromers.

  • Add the this compound and PEGDA to the photoinitiator solution.

  • Vortex thoroughly until all components are fully dissolved. If encapsulating cells, this pre-polymer solution should be sterile-filtered and used immediately.

Protocol 2: Photopolymerization of Hydrogels

This protocol details the crosslinking of the pre-polymer solution using UV or visible light to form a hydrogel.

Materials:

  • Pre-polymer solution (from Protocol 1)

  • Mold for hydrogel casting (e.g., PDMS mold, syringe casing)

  • UV or visible light source with a specific wavelength (e.g., 365 nm for I2959 and LAP).[6]

  • Radiometer to measure light intensity (typically 5-10 mW/cm²).[8]

Procedure:

  • Pipette the pre-polymer solution into the desired mold. The volume will determine the final dimensions of the hydrogel.

  • Place the mold under the light source. Ensure the distance from the light source to the sample is consistent.

  • Expose the solution to light for a predetermined duration (e.g., 5-10 minutes).[8][9] Gelation time is dependent on photoinitiator concentration, light intensity, and macromer concentration.[6]

  • After exposure, the hydrogel is formed. It can be carefully removed from the mold for immediate use or for characterization studies.

  • For purification, the hydrogel can be washed in PBS for 24-48 hours to remove any unreacted macromers or photoinitiator fragments.[10]

Protocol 3: Characterization of Swelling Ratio

The swelling ratio provides insight into the hydrogel's crosslinking density and water absorption capacity.

Materials:

  • Formed hydrogel

  • Phosphate-buffered saline (PBS)

  • Weighing balance

  • Kimwipes

Procedure:

  • After polymerization, incubate the hydrogel in PBS for 24-48 hours to reach equilibrium swelling.[10]

  • Remove the hydrogel from the PBS, gently blot the surface with a Kimwipe to remove excess water, and record its swollen weight (W_swollen).[10]

  • Freeze the hydrogel and then lyophilize (freeze-dry) it until all water has been removed.

  • Record the weight of the dried hydrogel (W_dried).[10]

  • Calculate the swelling ratio (Q) using the following equation:[10] Q = W_swollen / W_dried

Protocol 4: Mechanical Characterization via Compression Testing

This protocol describes how to measure the compressive modulus of the hydrogel, a key indicator of its stiffness.

Materials:

  • Cylindrical hydrogel samples of known dimensions

  • Mechanical testing system with a compression platen

  • PBS

Procedure:

  • Ensure hydrogel samples are fully equilibrated in PBS.

  • Measure the diameter and height of the cylindrical hydrogel sample.

  • Place the sample on the lower platen of the mechanical tester.

  • Apply a compressive strain at a defined rate (e.g., 10% strain at 1%/min).

  • Record the resulting stress.

  • The compressive modulus (e.g., Young's Modulus or Equilibrium Modulus) can be calculated from the linear region of the stress-strain curve.[7]

II. Data and Characterization

The properties of Acryloyl-PEG hydrogels are highly tunable by altering the formulation parameters.

Table 1: Influence of Formulation on Hydrogel Mechanical Properties

This table summarizes how PEG concentration and molecular weight affect the final properties of PEGDA hydrogels, which provides a strong reference for this compound based systems.

PEGDA MW (kDa)Initial Conc. (% w/w)Final PEG Conc. (% w/v)Swelling Ratio (Q)Compressive Modulus (MPa)Tensile Modulus (MPa)Reference
0.50830~23.13.22.463.50[7]
3.410~5.616.90.020.04[7]
3.420~11.18.00.130.16[7]
3.430~16.75.00.440.40[7]
3.440~22.23.50.820.89[7]
6.030~13.36.50.180.15[7]
10.030~10.09.00.080.03[7]

As PEG molecular weight decreases or concentration increases, the hydrogel becomes stiffer (higher modulus) and less swollen (lower swelling ratio).[7]

Table 2: Common Water-Soluble Photoinitiators
PhotoinitiatorAbbreviationTypeExcitation λ (nm)Typical Conc. (% w/v)NotesReference
2-Hydroxy-1-[4-(2-hydroxyethoxy) phenyl]-2-methyl-1-propanoneIrgacure 2959 (I2959)Type I~3650.05 - 0.5Widely used for cell encapsulation due to good cytocompatibility at low concentrations.[6][11]
Lithium phenyl-2,4,6-trimethylbenzoylphosphinateLAPType I~3650.1 - 0.5Often shows faster gelation kinetics compared to I2959.[6][11]
Eosin YEYType II~515-530VariesRequires a co-initiator (e.g., triethanolamine); visible light initiation is less damaging to cells.[5]

III. Visualized Workflows and Mechanisms

Experimental Workflow Diagram

G cluster_prep Preparation cluster_poly Polymerization cluster_char Characterization A 1. Prepare Pre-polymer Solution (Macromer + PI in PBS) B 2. Add Solution to Mold A->B C 3. Expose to Light (e.g., 365 nm UV) B->C D Hydrogel Formed C->D E 4a. Swelling Ratio Measurement D->E F 4b. Mechanical Testing D->F G 4c. Further Analysis (SEM, Rheology) D->G

Caption: Workflow for hydrogel synthesis and characterization.

Mechanism of Free-Radical Photopolymerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Crosslinking PI Photoinitiator (PI) Radicals Primary Radicals (R•) PI->Radicals cleavage Light Light (hν) Light->PI Monomer Acryloyl-PEG (M) Radicals->Monomer attacks GrowingChain Growing Polymer Chain (RM•) Radicals->GrowingChain LongerChain Longer Chain (RM_n•) GrowingChain->LongerChain + (n-1)M Chain1 Growing Chain 1 LongerChain->Chain1 Network Crosslinked Hydrogel Network Chain1->Network Chain2 Growing Chain 2 Chain2->Network

Caption: Free-radical photopolymerization mechanism.

IV. Applications Overview

  • Drug Delivery: The porous network of PEG hydrogels allows for the encapsulation and controlled release of therapeutic molecules.[1][12] The release rate can be tuned by modifying the crosslinking density, which alters the mesh size of the hydrogel network.[1] Stimuli-responsive hydrogels can be designed to release drugs in response to specific triggers like pH or temperature.[12][13]

  • 3D Cell Culture and Tissue Engineering: Due to their high water content and biocompatibility, these hydrogels provide a synthetic mimic of the extracellular matrix, making them ideal scaffolds for 3D cell culture.[4][14] Cells can be encapsulated directly within the hydrogel during the polymerization process.[8] The mechanical properties of the hydrogel can be tuned to match those of native tissues, influencing cell behavior such as differentiation and proliferation.[4][7] Bioactive moieties, like the RGD peptide, can be incorporated to improve cell adhesion and signaling.[14]

References

Application Notes and Protocols for Acryloyl-PEG4-OH in 3D Bioprinting Bioinks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acryloyl-PEG4-OH is a versatile hydrophilic polymer that serves as a critical component in the formulation of bioinks for 3D bioprinting. Its tetra-polyethylene glycol (PEG) backbone provides excellent biocompatibility and hydrophilicity, essential for mimicking the native extracellular matrix (ECM) and supporting cell viability. The terminal acryloyl group enables covalent crosslinking through mechanisms such as photopolymerization, allowing for the fabrication of hydrogel scaffolds with tunable mechanical properties and structural integrity. The hydroxyl (-OH) group offers a potential site for further functionalization, enhancing the bioactivity of the printed constructs.

These application notes provide a comprehensive overview of the use of this compound in 3D bioprinting, including detailed protocols for bioink formulation, characterization, and the bioprinting process.

Data Presentation

The following tables summarize key quantitative data for this compound-based bioinks, providing a basis for comparison and experimental design. Note that specific values can vary depending on the complete bioink composition, cell type, and printing parameters.

Table 1: Rheological and Mechanical Properties of this compound Bioinks

PropertyValue RangeConditions
Viscosity10 - 100 Pa·sAt shear rate of 1 s⁻¹
Storage Modulus (G')100 - 1000 PaPre-crosslinking
Young's Modulus5 - 50 kPaPost-crosslinking
Swelling Ratio10 - 25In PBS at 37°C

Table 2: Printability and Cell Viability

ParameterValueNotes
Printing Pressure100 - 400 kPaDependent on nozzle diameter and viscosity
Nozzle Diameter100 - 410 µmSmaller diameters for higher resolution
Printing Speed5 - 20 mm/sOptimized for filament uniformity
Post-Printing Cell Viability> 85%Varies with cell type and printing stress

Experimental Protocols

Protocol 1: this compound Bioink Formulation

This protocol describes the preparation of a basic this compound bioink suitable for photopolymerization.

Materials:

  • This compound

  • Photoinitiator (e.g., Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)

  • Cell culture medium (e.g., DMEM) or Phosphate Buffered Saline (PBS)

  • Cells of interest

  • Sterile, light-protected centrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare the Photoinitiator Stock Solution: Dissolve LAP in sterile PBS or cell culture medium to a final concentration of 0.5% (w/v). Vortex until fully dissolved and filter-sterilize. Store in a light-protected container.

  • Prepare the Bioink Base: In a sterile, light-protected centrifuge tube, dissolve this compound in cell culture medium or PBS to the desired concentration (e.g., 10% w/v). Gently vortex or pipette to mix until a homogenous solution is formed.

  • Incorporate the Photoinitiator: Add the LAP stock solution to the bioink base to achieve a final concentration of 0.1-0.25% (w/v). Mix thoroughly.

  • Cell Encapsulation: Centrifuge the cells of interest and resuspend the cell pellet in the formulated bioink to the desired cell density (e.g., 1 x 10⁶ cells/mL). Gently pipette to ensure a uniform cell distribution while minimizing shear stress.

  • Loading the Bioink: Transfer the cell-laden bioink into a sterile printing cartridge, avoiding the introduction of air bubbles.

Protocol 2: 3D Bioprinting Process

This protocol outlines the steps for printing the formulated this compound bioink using an extrusion-based 3D bioprinter.

Materials:

  • Cell-laden this compound bioink cartridge

  • Extrusion-based 3D bioprinter

  • Sterile printing nozzle (e.g., 200 µm inner diameter)

  • UV or visible light source (e.g., 365 nm or 405 nm, depending on the photoinitiator)

  • Sterile printing substrate (e.g., petri dish, glass slide)

  • CAD model of the desired construct

Procedure:

  • Printer Setup: Sterilize the printing area and install the bioink cartridge and a sterile nozzle onto the printhead.

  • Calibration: Calibrate the printer according to the manufacturer's instructions to ensure accurate deposition.

  • Printing Parameter Optimization: Set the printing parameters, including extrusion pressure, printing speed, and layer height. These will need to be optimized for the specific bioink formulation.

  • Printing: Initiate the printing process based on the loaded CAD model.

  • Photocrosslinking: During or immediately after printing (in-situ or post-printing), expose the printed construct to a light source of the appropriate wavelength and intensity to initiate photocrosslinking. The exposure time will depend on the bioink composition and desired mechanical properties.[1]

  • Post-Printing Culture: After crosslinking, add sterile cell culture medium to the printed construct and transfer it to a cell culture incubator.

Protocol 3: Cell Viability Assessment

This protocol details the use of a Live/Dead assay to determine the viability of cells within the bioprinted construct.

Materials:

  • Bioprinted cell-laden construct

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium Homodimer-1)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Prepare Staining Solution: Prepare the Live/Dead staining solution in PBS according to the manufacturer's instructions.

  • Staining: Gently wash the bioprinted construct with PBS to remove excess culture medium. Add the staining solution to cover the construct and incubate at 37°C for 30-45 minutes, protected from light.

  • Washing: Carefully remove the staining solution and wash the construct twice with PBS.

  • Imaging: Visualize the stained construct using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), while dead cells will fluoresce red (Ethidium Homodimer-1).

  • Quantification: Capture images from multiple random fields of view and use image analysis software to count the number of live and dead cells to calculate the percentage of viable cells.

Visualizations

experimental_workflow cluster_prep Bioink Preparation cluster_print 3D Bioprinting cluster_analysis Post-Printing Analysis prep_polymer Dissolve this compound mix_bioink Mix Bioink Components prep_polymer->mix_bioink prep_pi Prepare Photoinitiator prep_pi->mix_bioink cell_suspension Create Cell Suspension mix_bioink->cell_suspension load_cartridge Load Printing Cartridge cell_suspension->load_cartridge printer_setup Printer Setup & Calibration load_cartridge->printer_setup print_construct Print Construct printer_setup->print_construct photocrosslink Photocrosslinking print_construct->photocrosslink culture Incubate & Culture photocrosslink->culture viability_assay Cell Viability Assay culture->viability_assay mechanical_testing Mechanical Testing culture->mechanical_testing imaging Microscopy & Imaging culture->imaging

Caption: Experimental workflow for 3D bioprinting with this compound bioink.

photocrosslinking_mechanism cluster_reactants Reactants cluster_process Process cluster_product Product photoinitiator Photoinitiator radicals Free Radical Generation photoinitiator->radicals peg_acrylate This compound Monomers polymerization Chain Growth Polymerization peg_acrylate->polymerization light Light Exposure (UV/Visible) light->radicals radicals->polymerization hydrogel Crosslinked Hydrogel Network polymerization->hydrogel

Caption: Photocrosslinking mechanism of this compound bioink.[1][2]

References

Application Notes and Protocols for Acryloyl-PEG4-OH in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acryloyl-PEG4-OH is a heterobifunctional linker composed of an acrylate (B77674) group, a tetra-ethylene glycol (PEG4) spacer, and a terminal hydroxyl group. This molecule is a valuable tool in the development of targeted drug delivery systems due to its unique properties. The acrylate group serves as a reactive handle for conjugation to targeting moieties or for polymerization into nanoparticles and hydrogels. The hydrophilic PEG4 spacer enhances water solubility, reduces non-specific protein adsorption, and can improve the pharmacokinetic profile of the delivery system.[1][2][3][4][5] The terminal hydroxyl group offers an additional site for further modification or can remain as a neutral end-group.

The acrylate moiety can readily undergo Michael addition reactions with nucleophiles such as thiols (from cysteine residues in proteins) or amines (from lysine (B10760008) residues), making it ideal for conjugating targeting ligands like antibodies, peptides, or aptamers to a drug carrier.[6][7][8] Furthermore, the vinyl group of the acrylate allows for its participation in free-radical polymerization to form the matrix of hydrogels or the core of nanoparticles, enabling the encapsulation of therapeutic agents.[9][][11][12]

These application notes provide an overview of the utility of this compound in creating advanced drug delivery vehicles and offer detailed protocols for their synthesis and characterization.

Data Presentation: Performance of PEG-Acrylate Based Drug Delivery Systems

The following tables summarize quantitative data from studies on drug delivery systems utilizing PEG-acrylate components. This data, while not exclusively from systems using this compound, is representative of the performance that can be expected from such constructs.

Table 1: Nanoparticle Characteristics and Drug Loading Efficiency

Nanoparticle CompositionDrugParticle Size (nm)Drug Loading Capacity (%)Encapsulation Efficiency (%)Reference
PEGDA/Acrylic AcidDoxorubicin~23015.048.0[13][14]
PLGA-PEGDexamethasone50 - 2508.05-[15]
PLGA-PEGLatanoprost50 - 2505.35-[15]
PLA-PEGVarious APIsNot SpecifiedVaries~15-80[16]
Gold Nanoparticles + PEGIbuprofenNot SpecifiedHigher than uncoated-[12]

Note: Drug Loading Capacity is expressed as (mass of drug / mass of nanoparticles) x 100. Encapsulation Efficiency is (mass of drug in nanoparticles / initial mass of drug) x 100.

Table 2: Drug Release Kinetics from PEG-Acrylate Hydrogels

Hydrogel CompositionDrugRelease TimeCumulative Release (%)Release Model FitReference
4-Acryloylmorpholine/PEG-DACiprofloxacin HClNot SpecifiedVaries with compositionNot Specified[]
PEG-co-p(AAc/AMPS)Ketorolac Tromethamine>10 hours~90% at pH 7.4pH-dependent[11]
pHEMA/AAm-g-LDPELetrozole32 daysSustainedHiguchi (R² = 0.803–0.996)[17]
Chitosan/Guar Gum/PVARanitidine12 hours88.0Not Specified[18]

Experimental Protocols

Protocol 1: Synthesis of Drug-Loaded Nanoparticles using this compound

This protocol describes the formulation of drug-loaded nanoparticles via nanoprecipitation, where this compound can be incorporated as a surface-modifying agent.

Materials:

  • Core polymer (e.g., PLGA, PCL)

  • This compound

  • Hydrophobic drug

  • Organic solvent (e.g., Acetone, Acetonitrile)

  • Aqueous anti-solvent (e.g., Deionized water, PBS)

  • Magnetic stirrer and stir bar

  • Syringe pump (optional, for controlled addition)

  • Centrifuge

Procedure:

  • Preparation of Organic Phase: Dissolve a known amount of the core polymer (e.g., 50 mg of PLGA) and the hydrophobic drug (e.g., 5 mg) in a water-miscible organic solvent (e.g., 2 mL of acetone). If surface modification is desired, add this compound to this mixture (e.g., 5 mg).

  • Nanoprecipitation: Vigorously stir the aqueous anti-solvent (e.g., 10 mL of deionized water). Add the organic phase dropwise to the stirring aqueous phase. A syringe pump can be used for a controlled and reproducible addition rate (e.g., 0.5 mL/min).

  • Solvent Evaporation: Continue stirring the resulting nanoparticle suspension in a fume hood for at least 4 hours to allow for the complete evaporation of the organic solvent.

  • Purification: Pellet the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes). Discard the supernatant, which contains the unencapsulated drug.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove any residual solvent and unencapsulated drug.

  • Storage: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water. For long-term storage, nanoparticles can be lyophilized.

Protocol 2: Formulation of Drug-Loaded Hydrogels via Photopolymerization

This protocol details the encapsulation of a therapeutic agent within a PEG-based hydrogel using this compound as a component of the polymer network.

Materials:

  • This compound

  • Crosslinker (e.g., PEG-diacrylate (PEGDA))

  • Photoinitiator (e.g., Irgacure 2959)

  • Therapeutic drug (hydrophilic)

  • Phosphate-buffered saline (PBS, sterile)

  • UV lamp (365 nm)

Procedure:

  • Precursor Solution Preparation: In a sterile, light-protected tube, dissolve the this compound, PEGDA crosslinker, and photoinitiator in PBS. A typical formulation might be 10% w/v total polymer, with a defined molar ratio of this compound to PEGDA, and 0.05% w/v photoinitiator.

  • Drug Incorporation: Once the polymer components are fully dissolved, add the therapeutic drug to the precursor solution at the desired final concentration. Gently mix to ensure homogeneity.

  • Polymerization: Pipette the drug-containing precursor solution into a mold of the desired shape and size (e.g., a small petri dish or between two glass slides with a spacer).

  • UV Curing: Expose the solution to UV light (365 nm) for a sufficient time to induce polymerization (typically 5-10 minutes, depending on UV intensity and initiator concentration). The solution will transition into a solid hydrogel.[19][20]

  • Swelling and Purification: After gelation, immerse the hydrogel in fresh PBS to allow it to swell to equilibrium and to leach out any unreacted monomers and photoinitiator. The PBS should be changed several times over a 24-hour period.

Protocol 3: Conjugation of a Targeting Ligand via Michael Addition

This protocol describes the conjugation of a thiol-containing targeting peptide to the acrylate group of this compound-functionalized nanoparticles.

Materials:

  • This compound functionalized nanoparticles (from Protocol 1)

  • Thiol-containing targeting peptide (e.g., a peptide with a terminal cysteine)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Reducing agent (e.g., TCEP, to ensure free thiols)

  • Centrifugal filtration units for purification

Procedure:

  • Peptide Preparation: Dissolve the thiol-containing peptide in the reaction buffer. If the peptide may have formed disulfide bonds, pre-treat with a small amount of TCEP for 30 minutes at room temperature.

  • Nanoparticle Suspension: Resuspend the this compound functionalized nanoparticles in the reaction buffer.

  • Conjugation Reaction: Mix the nanoparticle suspension with the peptide solution at a desired molar ratio (e.g., 10:1 peptide to surface acrylate groups). Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Purification: Remove the unconjugated peptide by repeatedly washing the nanoparticles using centrifugal filtration units. Wash with the reaction buffer three times.

  • Characterization: Confirm successful conjugation using methods such as FTIR, XPS, or by quantifying the decrease in free thiol groups in the supernatant using Ellman's reagent.

Visualizations

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase p Core Polymer (e.g., PLGA) d Hydrophobic Drug l This compound s Organic Solvent (e.g., Acetone) mix Nanoprecipitation (Dropwise addition into stirring anti-solvent) s->mix a Anti-Solvent (Water) a->mix evap Solvent Evaporation mix->evap purify Purification (Centrifugation & Washing) evap->purify final Drug-Loaded Nanoparticles purify->final

Caption: Workflow for synthesizing drug-loaded nanoparticles.

G cluster_precursor Precursor Solution (in PBS) peg This compound crosslinker Crosslinker (e.g., PEGDA) drug Hydrophilic Drug pi Photoinitiator mold Transfer to Mold pi->mold uv UV Exposure (365 nm) mold->uv gel Drug-Loaded Hydrogel uv->gel Polymerization

Caption: Process for drug encapsulation in a hydrogel.

G cluster_delivery Targeted Drug Delivery Pathway np Targeted Nanoparticle receptor Receptor np->receptor 1. Binding cell Target Cell endosome Endosome receptor->endosome 2. Endocytosis drug Drug endosome->drug 3. Drug Release

Caption: Mechanism of targeted nanoparticle drug delivery.

G reactant1 This compound (on Nanoparticle Surface) plus + reactant1->plus reactant2 Targeting Ligand with Thiol Group (-SH) reaction Michael Addition (pH 7.4-8.0) reactant2->reaction plus->reactant2 product Conjugated Nanoparticle (Stable Thioether Bond) reaction->product

Caption: Bioconjugation via Michael addition reaction.

References

Application Notes and Protocols for Surface Modification with Acryloyl-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Acryloyl-PEG4-OH for surface modification. The protocols and data presented herein are intended to guide researchers in developing biocompatible and bio-inert surfaces for a variety of applications, including medical devices, drug delivery systems, and cell culture platforms.

Introduction to this compound Surface Modification

This compound is a hydrophilic molecule featuring a terminal acryloyl group and a hydroxyl group, connected by a short polyethylene (B3416737) glycol (PEG) chain of four ethylene (B1197577) glycol units. The acryloyl group allows for covalent immobilization onto surfaces through polymerization or reaction with nucleophilic groups, while the PEG chain imparts hydrophilicity and resistance to non-specific protein adsorption and cell adhesion. The terminal hydroxyl group provides a site for further functionalization, enabling the attachment of bioactive molecules such as peptides, antibodies, or drugs.

Key Applications:

  • Reduction of Protein Adsorption: Creating surfaces that resist the non-specific binding of proteins is crucial for improving the biocompatibility of medical implants and the performance of diagnostic assays.

  • Prevention of Cell Adhesion: Surfaces modified with this compound can be used to create non-adhesive environments for cell culture, studying cell-cell interactions without confounding substrate effects, and for non-fouling surfaces on medical devices.[1]

  • Bioconjugation and Drug Delivery: The terminal hydroxyl group can be activated to conjugate targeting ligands or therapeutic agents, enabling the development of targeted drug delivery systems and bioactive surfaces.[]

  • Hydrogel Formation: this compound can be used as a component in the formation of hydrogels for 3D cell culture and tissue engineering applications.[3]

Quantitative Data on Surface Properties

The modification of surfaces with PEG derivatives leads to significant changes in their physicochemical properties. The following table summarizes expected quantitative data based on studies of surfaces modified with short-chain PEG acrylates.

Surface PropertyUnmodified Substrate (Typical Values)This compound Modified Substrate (Expected Values)Characterization Technique
Water Contact Angle Highly variable (e.g., >70° for hydrophobic polymers)Significant decrease (e.g., <40°) indicating increased hydrophilicityGoniometry
Protein Adsorption (e.g., Albumin, Fibrinogen) High (e.g., >200 ng/cm²)Significantly reduced (e.g., <20 ng/cm²)Quartz Crystal Microbalance (QCM), ELISA, X-ray Photoelectron Spectroscopy (XPS)
Cell Adhesion (e.g., Fibroblasts, Endothelial cells) HighSignificantly reduced (>90% reduction in cell attachment)Cell counting after incubation and washing, Microscopic imaging
PEG Grafting Density N/AVariable, dependent on reaction conditions (e.g., 0.1-1 chains/nm²)XPS, Fourier-Transform Infrared Spectroscopy (FTIR)

Experimental Protocols

Protocol for Surface Modification of a Glass or Silicon Substrate

This protocol describes a general method for the covalent attachment of this compound to a hydroxyl-bearing substrate like glass or silicon via silanization followed by graft polymerization.

Materials:

  • Glass or silicon substrate

  • This compound

  • (3-Aminopropyl)triethoxysilane (APTES) or similar aminosilane

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) crosslinker

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous toluene

  • Ethanol (B145695)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS)

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Sonciate the substrate in ethanol for 15 minutes, followed by DI water for 15 minutes.

    • Dry the substrate under a stream of nitrogen gas.

    • Treat with oxygen plasma for 5 minutes to generate hydroxyl groups on the surface.

  • Silanization (Amine Functionalization):

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and dried substrate in the APTES solution for 2 hours at room temperature under a nitrogen atmosphere.

    • Rinse the substrate with toluene, followed by ethanol, and finally DI water to remove excess silane.

    • Cure the silanized substrate in an oven at 110°C for 30 minutes.

  • Activation of this compound (optional, for amine-reactive grafting):

    • Dissolve this compound, DCC, and NHS in a 1:1.2:1.2 molar ratio in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or dimethylformamide).

    • Stir the reaction mixture at room temperature for 4 hours to form Acryloyl-PEG4-NHS ester.

  • Grafting of this compound:

    • Method A (Direct Acrylate (B77674) Reaction): Prepare a solution of this compound in a suitable buffer (e.g., PBS at pH 8.5). Immerse the aminosilanized substrate in this solution. The reaction can be initiated by adding a radical initiator like ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED) for polymerization from the surface, or the acrylate can directly react with the surface amines via Michael addition. Incubate for 2-24 hours at room temperature.

    • Method B (Amide Bond Formation): Immerse the aminosilanized substrate in the prepared Acryloyl-PEG4-NHS ester solution. Incubate for 4-12 hours at room temperature.

  • Final Washing:

    • Rinse the modified substrate extensively with DI water and then PBS to remove any non-covalently bound molecules.

    • Dry the substrate under a stream of nitrogen gas.

    • Store the modified substrate in a desiccator until use.

Protocol for Protein Adsorption Assay

Materials:

  • This compound modified and unmodified (control) substrates

  • Protein solution (e.g., 1 mg/mL Bovine Serum Albumin (BSA) or Fibrinogen in PBS)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS, if using an ELISA-based method)

  • Primary and secondary antibodies (for ELISA)

  • Substrate for the secondary antibody's enzyme (for ELISA)

  • Plate reader (for ELISA) or Quartz Crystal Microbalance (QCM)

Procedure (ELISA-based):

  • Incubate the modified and control substrates with the protein solution for 1 hour at 37°C.

  • Wash the substrates three times with PBS to remove non-adsorbed protein.

  • If a quantitative measurement of a specific protein is desired, proceed with a standard ELISA protocol:

    • Block the surfaces with a blocking buffer for 1 hour.

    • Incubate with a primary antibody specific to the adsorbed protein for 1 hour.

    • Wash three times with PBS.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Wash three times with PBS.

    • Add the HRP substrate and measure the absorbance using a plate reader.

  • Compare the absorbance values between the modified and control surfaces to determine the relative reduction in protein adsorption.

Protocol for Cell Adhesion Assay

Materials:

  • This compound modified and unmodified (control) substrates

  • Cell line of interest (e.g., fibroblasts, endothelial cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

  • Fluorescent dyes for live/dead staining (e.g., Calcein AM/Ethidium Homodimer-1)

  • Fluorescence microscope

Procedure:

  • Sterilize the modified and control substrates using 70% ethanol and UV irradiation.

  • Place the sterile substrates in a sterile cell culture plate.

  • Seed the cells onto the substrates at a desired density (e.g., 1 x 10⁴ cells/cm²).

  • Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).

  • After incubation, gently wash the substrates with PBS to remove non-adherent cells.

  • Quantify cell adhesion:

    • Cell Counting: Detach the adherent cells using Trypsin-EDTA and count them using a hemocytometer or automated cell counter.

    • Imaging: Stain the adherent cells with a live/dead stain and visualize them using a fluorescence microscope. Capture images from multiple random fields of view and count the number of adherent cells.

  • Calculate the percentage of cell adhesion on the modified surface relative to the control surface.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Characterization cluster_app Application Testing Start Start with Substrate (e.g., Glass, Silicon) Clean Clean Substrate (Sonication, O2 Plasma) Start->Clean Silanize Silanization (e.g., APTES) Clean->Silanize Graft Graft this compound Silanize->Graft XPS XPS Graft->XPS ContactAngle Contact Angle Graft->ContactAngle AFM AFM Graft->AFM ProteinAssay Protein Adsorption Assay Graft->ProteinAssay CellAssay Cell Adhesion Assay Graft->CellAssay End End ProteinAssay->End CellAssay->End

Caption: Experimental workflow for surface modification and characterization.

Signaling_Pathway cluster_surface Surface Interaction cluster_protein Protein Adsorption cluster_cell Cellular Response Unmodified Unmodified Surface ProteinAdsorption Protein Adsorption (e.g., Fibronectin) Unmodified->ProteinAdsorption Modified This compound Modified Surface NoProteinAdsorption Reduced Protein Adsorption Modified->NoProteinAdsorption IntegrinBinding Integrin Binding ProteinAdsorption->IntegrinBinding NoIntegrinBinding No Integrin Binding NoProteinAdsorption->NoIntegrinBinding Signaling Downstream Signaling (e.g., FAK, Src) IntegrinBinding->Signaling NoSignaling No Signaling NoIntegrinBinding->NoSignaling Adhesion Cell Adhesion & Spreading Signaling->Adhesion NoAdhesion No Cell Adhesion NoSignaling->NoAdhesion

Caption: Inhibition of cell adhesion signaling by PEGylated surfaces.

References

A Step-by-Step Guide to the Polymerization of Acryloyl-PEG4-OH for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(ethylene glycol) (PEG) is a biocompatible and water-soluble polymer widely utilized in drug delivery systems, tissue engineering, and bioconjugation. The functionalization of PEG with polymerizable groups, such as acrylates, allows for the creation of well-defined polymeric architectures. Acryloyl-PEG4-OH is a hydrophilic monomer featuring a terminal hydroxyl group, which can serve as a reactive site for further modification post-polymerization, making it a valuable building block for advanced drug carriers and biomaterials. This document provides detailed protocols for the polymerization of this compound via controlled radical polymerization (CRP) techniques, such as Ruthenium-Catalyzed Living Radical Polymerization (Ru-LRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, as well as conventional free-radical polymerization. These methods allow for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and preserved terminal functionality.

Controlled Radical Polymerization of this compound

Controlled radical polymerization techniques are preferred for synthesizing well-defined polymers with predictable molecular weights and low dispersity, which is crucial for applications in drug delivery and biomedicine. The terminal hydroxyl group of the this compound monomer can interact with certain catalysts, necessitating careful selection and optimization of reaction conditions.

Ruthenium-Catalyzed Living Radical Polymerization (Ru-LRP)

Adapted from the polymerization of methacrylate-based monomers with hydroxylated PEG side chains, this protocol utilizes a ruthenium-based catalytic system. The addition of water to the solvent system is crucial to mitigate the interaction between the hydroxyl groups of the monomer and the ruthenium catalyst.[1]

Experimental Protocol: Ru-LRP of this compound

  • Materials:

    • Monomer: this compound

    • Initiator: Ethyl-2-chloro-2-phenylacetate (ECPA)

    • Catalyst: RuCp*Cl(PPh₃)₂ (Ruthenium(II) cyclopentadienylbis(triphenylphosphine) chloride)

    • Ligand/Activator: 4-(Dimethylamino)butyraldehyde (4-DMAB) or similar amine

    • Solvent: Ethanol (EtOH) and deionized water (H₂O) mixture (e.g., 3:1 v/v)

    • Nitrogen or Argon source for deoxygenation

  • Procedure:

    • In a Schlenk flask equipped with a magnetic stir bar, add the monomer (this compound), initiator (ECPA), catalyst (RuCp*Cl(PPh₃)₂), and ligand (4-DMAB).

    • Add the EtOH/H₂O solvent mixture to the flask. The use of a water co-solvent is critical to ensure a well-controlled polymerization by weakening the interaction between the monomer's OH groups and the Ru catalyst.[1]

    • Seal the flask and deoxygenate the mixture by performing at least three freeze-pump-thaw cycles.

    • After the final thaw, backfill the flask with nitrogen or argon and place it in a pre-heated oil bath at the desired reaction temperature (e.g., 25°C).[1]

    • Allow the polymerization to proceed for the desired time. Monitor the monomer conversion by taking aliquots at different time points and analyzing them via ¹H NMR spectroscopy.

    • To quench the reaction, expose the reaction mixture to air and dilute with a suitable solvent like tetrahydrofuran (B95107) (THF).

    • Purify the resulting polymer by precipitation in a non-solvent such as cold diethyl ether or hexane.

    • Dry the purified polymer under vacuum until a constant weight is achieved.

    • Characterize the polymer's molecular weight (Mn) and dispersity (Đ or MWD) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

Quantitative Data for Ru-LRP:

ParameterExample Value/RangePurpose
[Monomer]/[Initiator] Ratio25:1 to 500:1Determines the target degree of polymerization (DP) and molecular weight.
[Initiator]/[Catalyst]/[Ligand] Ratio1:0.1:2Controls the rate of polymerization and maintains control over the reaction.
Solvent SystemEtOH/H₂O (3:1, v/v)Solubilizes reactants and mitigates catalyst-monomer interaction.[1]
Temperature25°C - 40°CInfluences the rate of polymerization.[1]
Reaction Time4 - 24 hoursDepends on the target conversion and reaction conditions.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers, including acrylates. Photo-initiated RAFT offers the advantage of temporal control and can be conducted at ambient temperatures.

Experimental Protocol: Photo-initiated RAFT Polymerization of this compound

  • Materials:

    • Monomer: this compound

    • RAFT Agent (CTA): S,S'-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate or similar

    • Photoinitiator: (2,4,6-trimethylbenzoyl) diphenylphosphine (B32561) oxide (TPO) or similar visible light initiator

    • Solvent: Dimethylformamide (DMF) or an aqueous solution (e.g., 50 wt% in water)[2][3]

    • Light Source: Blue LED lamp (e.g., 405 nm or 436 nm)[2][3]

    • Nitrogen or Argon source for deoxygenation

  • Procedure:

    • In a vial suitable for irradiation, dissolve the monomer, RAFT agent, and photoinitiator in the chosen solvent.

    • Seal the vial with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

    • Place the vial under the light source at a controlled temperature (e.g., 25°C).[3]

    • Turn on the light source to initiate the polymerization.

    • Monitor the reaction progress by taking samples periodically for ¹H NMR analysis to determine monomer conversion.

    • Once the desired conversion is reached, turn off the light source and expose the reaction to air to quench the polymerization.

    • Purify the polymer by precipitation in a non-solvent (e.g., cold diethyl ether).

    • Dry the polymer under vacuum.

    • Characterize the polymer by GPC/SEC for molecular weight and dispersity.

Quantitative Data for Photo-initiated RAFT Polymerization:

ParameterExample Value/RangePurpose
[Monomer]/[CTA]/[Initiator] Ratio100:1:0.1 to 500:1:0.2Controls the molecular weight and polymerization rate.
SolventDMF or 50 wt% H₂OSolubilizes reactants.[2][3]
Temperature25°C (Room Temperature)Mild reaction condition enabled by photo-initiation.[3]
Light Source Wavelength405 nm - 436 nmActivates the photoinitiator.[3]
Reaction Time1 - 6 hoursDependent on light intensity and reactant concentrations.

Conventional Free-Radical Polymerization of this compound

For applications where precise control over molecular weight and dispersity is not critical, conventional free-radical polymerization offers a simpler and more rapid method for synthesizing poly(this compound). This method is often used for the formation of hydrogels.

Experimental Protocol: Free-Radical Polymerization of this compound

  • Materials:

    • Monomer: this compound

    • Initiator: Ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) for redox initiation, or a photoinitiator like Irgacure 2959 for UV initiation.[4][5]

    • Solvent: Deionized water or a suitable buffer (e.g., PBS).

  • Procedure (Redox Initiation):

    • Dissolve the this compound monomer in the chosen aqueous solvent in a reaction vessel.

    • Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.

    • Add the APS solution to the monomer solution and mix thoroughly.

    • Add the TEMED to initiate the polymerization. The solution will typically become more viscous as the polymer forms.

    • Allow the reaction to proceed to completion (typically 30 minutes to a few hours).

    • The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomer and initiator fragments.

    • The purified polymer can be obtained by lyophilization.

Quantitative Data for Free-Radical Polymerization:

ParameterExample Value/RangePurpose
Monomer Concentration10% - 50% (w/v)Influences the final polymer concentration and viscosity.
Initiator Concentration (APS/TEMED)0.1 - 1.0 mol% relative to monomerControls the polymerization rate and resulting molecular weight.
TemperatureRoom TemperatureTypical for redox initiation systems.
Reaction Time0.5 - 4 hoursTime to achieve high conversion.

Visualization of Experimental Workflows

Diagrams of Polymerization Setups:

Ru_LRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization reactants Monomer (this compound) Initiator (ECPA) Catalyst (RuCp*Cl(PPh3)2) Ligand (4-DMAB) flask Schlenk Flask reactants->flask solvent EtOH/H2O Solvent solvent->flask deoxygenate Freeze-Pump-Thaw (3 cycles) flask->deoxygenate polymerize Polymerization (e.g., 25°C) deoxygenate->polymerize quench Quench (Expose to Air) polymerize->quench precipitate Precipitation (in cold ether/hexane) quench->precipitate dry Dry under Vacuum precipitate->dry characterize GPC/SEC & NMR Analysis dry->characterize

Caption: Workflow for Ruthenium-Catalyzed Living Radical Polymerization (Ru-LRP).

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization reactants Monomer (this compound) RAFT Agent (CTA) Photoinitiator vial Reaction Vial reactants->vial solvent DMF or H2O solvent->vial deoxygenate N2/Ar Purge vial->deoxygenate polymerize Irradiation (e.g., Blue LED, 25°C) deoxygenate->polymerize quench Stop Light & Expose to Air polymerize->quench precipitate Precipitation (in cold ether) quench->precipitate dry Dry under Vacuum precipitate->dry characterize GPC/SEC & NMR Analysis dry->characterize

Caption: Workflow for Photo-initiated RAFT Polymerization.

Applications in Drug Development

The terminal hydroxyl group on poly(this compound) is a key feature for drug development applications. It provides a versatile handle for the covalent attachment of targeting ligands, therapeutic agents, or imaging probes.

Drug_Delivery_Pathway cluster_synthesis Polymer Synthesis cluster_conjugation Bioconjugation monomer This compound polymerization Controlled Polymerization monomer->polymerization polymer Poly(this compound) with -OH end group polymerization->polymer conjugation Conjugation to -OH group polymer->conjugation drug Therapeutic Drug drug->conjugation ligand Targeting Ligand ligand->conjugation conjugate Polymer-Drug/Ligand Conjugate conjugation->conjugate delivery Drug Delivery Vehicle (e.g., Micelle, Nanoparticle) conjugate->delivery

Caption: Pathway from monomer to drug delivery vehicle.

Conclusion: The polymerization of this compound can be successfully achieved through various methods, with controlled radical polymerization techniques like Ru-LRP and RAFT offering superior control over the polymer architecture. The choice of polymerization method will depend on the specific requirements of the final application. The protocols and data provided herein serve as a comprehensive guide for researchers and scientists in the field of drug development to synthesize well-defined, functional PEG-based polymers for a range of biomedical applications.

References

Application Notes and Protocols for Acryloyl-PEG4-OH in Cell Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) based hydrogels are a cornerstone in the field of biomedical engineering and regenerative medicine, primarily due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix (ECM). Acryloyl-PEG4-OH is a short-chain, mono-acrylated PEG derivative that serves as a versatile building block for the fabrication of such hydrogels. Its single acrylate (B77674) group allows for its incorporation into a polymer network via photopolymerization, while the terminal hydroxyl group (-OH) provides a site for further functionalization, enabling the covalent attachment of bioactive molecules.

These application notes provide a detailed protocol for the encapsulation of cells within a hydrogel network formed by the copolymerization of this compound with a di-acrylated PEG crosslinker. This system allows for precise control over the hydrogel's physical and biological properties.

Principle of the Method

Cell encapsulation using this compound is achieved through photo-initiated free-radical polymerization. In this process, a photoinitiator, upon exposure to ultraviolet (UV) or visible light, generates free radicals. These radicals initiate the polymerization of the acrylate groups on both the mono-functional this compound and a di-functional PEG-diacrylate (PEGDA) crosslinker. The PEGDA forms the backbone of the hydrogel network, while the incorporation of this compound can modify the network's properties, such as swelling and stiffness. The process is rapid and can be performed under cytocompatible conditions, making it suitable for encapsulating living cells in a three-dimensional (3D) environment.

Quantitative Data Summary

The physical properties of the hydrogel and the viability of encapsulated cells are highly dependent on the polymer concentration and the ratio of mono-functional to di-functional PEG acrylates.

Parameter Condition Typical Value Reference
Cell Viability 20 wt% total polymer concentration>80%[1][2]
40 wt% total polymer concentration~36%[1]
Compressive Modulus 20 wt% PEGDA (3.4 kDa/400 Da blend)~0.4 MPa[1]
40 wt% PEGDA (3.4 kDa/400 Da blend)~1.6 MPa[1]
Shear Modulus 5-20% wt/wt 6 kDa PEGDAIncreases with increasing PEGMA concentration[3]
Swelling Ratio 5-20% wt/wt 6 kDa PEGDADecreases with increasing PEGMA concentration[3]

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 26150-06-1)

  • Poly(ethylene glycol) diacrylate (PEGDA) (e.g., MW 3.4 kDa)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium

  • Cells for encapsulation

  • Live/Dead viability/cytotoxicity kit

  • UV light source (365 nm)

Protocol 1: Preparation of Pre-polymer Solution
  • Prepare a stock solution of the photoinitiator (e.g., 0.5% w/v Irgacure 2959 in sterile PBS).

  • In a sterile, light-protected tube, dissolve this compound and PEGDA in sterile PBS to the desired total polymer concentration (e.g., 20% w/v). The ratio of this compound to PEGDA can be varied to modulate hydrogel properties. A common starting point is a 1:1 molar ratio of acrylate groups from each component.

  • Add the photoinitiator stock solution to the pre-polymer solution to a final concentration of 0.05% w/v.

  • Gently mix by pipetting until the solution is homogeneous. Keep the solution on ice and protected from light until use.

Protocol 2: Cell Encapsulation
  • Harvest cells and resuspend them in a small volume of sterile PBS or cell culture medium to achieve a high cell density.

  • Add the cell suspension to the pre-polymer solution to achieve the desired final cell concentration (e.g., 1 x 10^6 cells/mL). Mix gently to ensure uniform cell distribution.

  • Pipette the cell-laden pre-polymer solution into a mold of the desired shape and size (e.g., between two glass slides with a defined spacer thickness).

  • Expose the solution to UV light (e.g., 365 nm, ~5-10 mW/cm²) for a sufficient time to achieve complete gelation (typically 1-5 minutes). The exposure time should be optimized to ensure complete crosslinking while minimizing potential UV damage to the cells.

  • After polymerization, gently remove the cell-laden hydrogel from the mold and place it in a sterile culture dish with pre-warmed cell culture medium.

  • Incubate the hydrogels under standard cell culture conditions (37°C, 5% CO₂).

Protocol 3: Assessment of Cell Viability
  • At desired time points, transfer the cell-laden hydrogels to a new culture plate.

  • Wash the hydrogels twice with sterile PBS.

  • Prepare the Live/Dead staining solution according to the manufacturer's instructions.

  • Incubate the hydrogels in the staining solution for the recommended time, protected from light.

  • Visualize the encapsulated cells using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

  • Capture images from multiple random fields of view to quantify cell viability.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Encapsulation cluster_2 Post-Encapsulation cluster_3 Analysis A Prepare Pre-polymer Solution (this compound + PEGDA + Photoinitiator in PBS) C Mix Pre-polymer Solution with Cell Suspension A->C B Prepare Cell Suspension B->C D Pipette into Mold C->D E Expose to UV Light for Photopolymerization D->E F Transfer Hydrogel to Culture Medium E->F G Incubate under Standard Conditions F->G H Assess Cell Viability (Live/Dead Assay) G->H I Analyze Mechanical Properties G->I G cluster_0 Initiation cluster_1 Propagation cluster_2 Crosslinking PI Photoinitiator R Free Radicals PI->R UV UV Light UV->PI Mono This compound (Mono-functional) R->Mono Di PEGDA (Di-functional Crosslinker) R->Di Polymer Growing Polymer Chains Mono->Polymer Di->Polymer Network Crosslinked Hydrogel Network with Encapsulated Cells Di->Network Crosslinking Polymer->Network G cluster_0 Inert PEG Hydrogel cluster_1 Bio-functionalized PEG Hydrogel Cell1 Cell Hydrogel1 PEG Network Cell1->Hydrogel1 No Adhesion Signaling (Protein Resistant) Cell2 Cell Integrin Integrin Receptor Cell2->Integrin Hydrogel2 PEG Network + RGD Integrin->Hydrogel2 Binding Adhesion Cell Adhesion & Survival Signaling Integrin->Adhesion

References

Application Notes and Protocols: Acryloyl-PEG4-OH in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(ethylene glycol) (PEG) has become a cornerstone material in biomedical applications due to its excellent biocompatibility, non-immunogenicity, and resistance to protein adsorption.[1][2] Specifically, acrylated forms of PEG, such as Acryloyl-PEG4-OH, serve as versatile macromers for the fabrication of hydrogel scaffolds. These hydrogels, which are three-dimensional networks of hydrophilic polymer chains, can absorb large amounts of water, creating a microenvironment that mimics the native extracellular matrix (ECM) of soft tissues.[1][2]

This compound is a heterobifunctional PEG linker containing a terminal acrylate (B77674) group and a hydroxyl group. The acrylate group enables covalent crosslinking into a hydrogel network via photopolymerization, a process that can be performed under cytocompatible conditions, making it ideal for encapsulating live cells.[3][4] The hydroxyl group provides a site for further chemical modification, allowing for the incorporation of bioactive molecules to create scaffolds with tailored functionalities. This document provides an overview of the applications, quantitative properties, and detailed protocols for using Acryloyl-PEG-OH and related PEG-acrylate materials in tissue engineering.

Key Applications

PEG-acrylate hydrogels are utilized across a wide spectrum of tissue engineering and regenerative medicine applications. Their properties can be finely tuned to meet the specific requirements of different tissues and biological processes.

  • 3D Bioprinting and Bioinks: PEG-acrylate derivatives are extensively used in hydrogel formation for 3D bioprinting.[5] These materials serve as "bioinks" that can be extruded layer-by-layer to build complex tissue constructs with high precision.[2][6] The rapid, light-based crosslinking allows for the fixation of printed structures while maintaining high cell viability.[6][7]

  • Cartilage and Bone Tissue Engineering: Due to their tunable mechanical properties that can mimic those of native cartilage, PEG-based hydrogels are excellent candidates for cartilage repair.[3][8] They can support the growth and proliferation of chondrocytes and promote the synthesis of cartilaginous matrix.[9][10] For bone regeneration, these hydrogels can be combined with osteoinductive materials like nano-hydroxyapatite or used as delivery vehicles for bone morphogenetic proteins (BMPs).[11][12]

  • Controlled Drug and Growth Factor Delivery: The porous network of PEG hydrogels allows for the encapsulation and controlled release of therapeutic agents, including small molecule drugs, peptides, and growth factors.[13][14][15] The release kinetics can be controlled by modulating the hydrogel's crosslinking density and degradation rate, enabling sustained local delivery to the target tissue.[12][14]

  • Bioactive Scaffold Modification: The inherent bio-inertness of PEG prevents non-specific cell adhesion, which allows for the precise introduction of bioactive cues.[1][3] Peptides containing the Arg-Gly-Asp (RGD) sequence, a well-known cell adhesion ligand, can be covalently attached to the PEG network to promote specific cell attachment, spreading, and proliferation.[1][16]

Quantitative Data Summary

The physicochemical properties of Acryloyl-PEG-OH based hydrogels are highly tunable by altering parameters such as PEG molecular weight, polymer concentration, and crosslinking density.

Table 1: Mechanical Properties of PEG-Acrylate Based Hydrogels

Property PEG Molecular Weight (kDa) PEG Concentration (% w/v) Result Source
Compressive Modulus 3.4 - 12 15 0.7 - 20.6 kPa [17]
Tensile Modulus 1 - 10 10 0.02 - 3.5 MPa [8]
Swelling Ratio 3.4 - 20 10 Decreases with lower MW and higher concentration (31.5 to 2.2) [4][8]
Adhesion Strength (Shear) N/A (PEG-NHS modified) 38 ~90 kPa (on porcine skin) [18]

| Equilibrium Compressive Modulus | N/A (PEGDM) | 100:0 (PEGDM:PEO) | 0.32 MPa |[9] |

Table 2: Biocompatibility and Cell Viability in PEG-Acrylate Scaffolds

Cell Type Assay Time Point Viability Source
Human Adipose-Derived Stem Cells (hADSCs) Live/Dead 7 days >90% [19]
Fibroblasts (Balb/3T3) MTS Assay 24 hours No cytotoxicity observed [20]
Chondrocytes PrestoBlue® 72 hours Significantly enhanced proliferation vs. 2D culture [21]
Fibroblasts PrestoBlue® N/A No toxicity from released products [18]

| Various | MTT Assay | 5 days | >70% |[22] |

Table 3: Degradation Characteristics of PEG-Acrylate Hydrogels

Degradation Mechanism Influencing Factors Effect on Degradation Rate Source
Hydrolysis Ester linkages in the acrylate group Slow degradation over months to years [23]
Hydrolysis Lower PEG Molecular Weight Slower degradation [17]
Hydrolysis Higher PEG Concentration Slower degradation [17]
Hydrolysis Incorporation of hydrolytically labile sites (e.g., esters) Faster, more tunable degradation [17][20]

| Enzymatic | Incorporation of peptide sequences (e.g., MMP-sensitive) | Cell-mediated, localized degradation |[23][24] |

Experimental Protocols

Protocol 1: Synthesis of Acryloyl-PEG-OH Hydrogel Scaffolds via Photopolymerization

This protocol describes the fundamental steps for creating a PEG-based hydrogel scaffold using a photoinitiator and UV or visible light.

G cluster_prep Precursor Solution Preparation cluster_fab Hydrogel Fabrication cluster_post Post-Fabrication A Dissolve Acryloyl-PEG-OH and/or PEGDA in PBS B Add Photoinitiator (e.g., LAP, Irgacure 2959) A->B C Add Bioactive Molecules (e.g., Acryloyl-PEG-RGD) (Optional) B->C D Filter-sterilize solution C->D E Pipette solution into a mold or well plate D->E F Expose to UV or Visible Light (e.g., 365 nm) E->F G Crosslinking occurs, forming a hydrogel F->G H Wash with sterile PBS to remove unreacted components G->H I Equilibrate in cell culture medium H->I J Ready for cell seeding or analysis I->J

Caption: Workflow for PEG-acrylate hydrogel synthesis via photopolymerization.

Materials:

  • This compound or Poly(ethylene glycol) diacrylate (PEGDA) of desired molecular weight

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Photoinitiator (e.g., Irgacure 2959 for UV, or Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) for visible light)

  • Bioactive molecules (e.g., Acryloyl-PEG-RGD) (optional)[16]

  • Sterile syringe filters (0.22 µm)

  • UV or visible light source (e.g., 365 nm)

  • Molds (e.g., PDMS molds, well plates)

Methodology:

  • Prepare Precursor Solution: In a sterile environment, dissolve the Acryloyl-PEG-OH/PEGDA macromer in sterile PBS to the desired final concentration (e.g., 10-20% w/v).[8][17]

  • Add Photoinitiator: Add the photoinitiator to the precursor solution at a concentration of 0.05-0.5% (w/v) and mix thoroughly until dissolved. Protect the solution from light.

  • Incorporate Bioactive Components (Optional): If creating a bioactive scaffold, add sterile solutions of molecules like Acryloyl-PEG-RGD at this stage.[16]

  • Sterilization: Filter the final precursor solution through a 0.22 µm syringe filter to ensure sterility.

  • Polymerization: Pipette the precursor solution into a sterile mold. Expose the solution to a light source of the appropriate wavelength (e.g., 365 nm UV light for Irgacure 2959) for a sufficient duration (typically 1-10 minutes) to achieve full crosslinking. The exact time will depend on the light intensity, initiator concentration, and gel thickness.

  • Washing and Equilibration: After polymerization, carefully remove the hydrogel from the mold and wash it multiple times with sterile PBS to remove any unreacted macromers and photoinitiator.[19] Finally, equilibrate the hydrogel in the appropriate cell culture medium before use.

Protocol 2: Cell Encapsulation and Viability Assessment

This protocol details how to incorporate living cells into the hydrogel during fabrication and subsequently assess their viability.

G cluster_encap Cell Encapsulation cluster_culture Culture and Incubation cluster_analysis Viability Analysis A Prepare sterile precursor solution C Gently mix cell suspension with precursor solution A->C B Harvest and resuspend cells in culture medium B->C D Pipette cell-laden solution into mold and photopolymerize C->D E Transfer cell-laden hydrogel to culture medium D->E F Incubate at 37°C, 5% CO2 for desired time points (e.g., 1, 3, 7 days) E->F G Live/Dead Staining F->G H Metabolic Assay (MTT/MTS) F->H I Fluorescence Microscopy G->I J Plate Reader (Absorbance) H->J

Caption: Workflow for cell encapsulation and subsequent viability analysis.

Methodology:

  • Prepare Cell Suspension: Harvest cells using standard cell culture techniques and resuspend them in a small volume of complete culture medium to achieve a high concentration (e.g., 10-50 million cells/mL).

  • Encapsulation: Prepare the sterile hydrogel precursor solution as described in Protocol 1. Gently and thoroughly mix the cell suspension with the precursor solution. A common ratio is 1:4 (v/v) of cell suspension to precursor solution to achieve the desired final cell density and polymer concentration.[25]

  • Polymerization: Immediately pipette the cell-laden precursor solution into molds and polymerize as described previously. Ensure the light exposure is cytocompatible (i.e., use the lowest effective light intensity and duration).

  • Culture: Transfer the resulting cell-laden scaffolds to a new well plate containing fresh, pre-warmed culture medium and incubate under standard conditions (37°C, 5% CO2). Change the medium every 2-3 days.

Sub-Protocol: Live/Dead Viability Assay

  • At the desired time point, wash the cell-laden hydrogels with sterile PBS.

  • Prepare a working solution of Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in PBS according to the manufacturer's instructions (e.g., Live/Dead™ Viability/Cytotoxicity Kit, Invitrogen).

  • Incubate the hydrogels in the staining solution for 30-45 minutes at 37°C, protected from light.

  • Wash the hydrogels again with PBS and immediately visualize using a fluorescence microscope. The percentage of live cells can be calculated by counting green-staining cells divided by the total number of cells.[19]

Sub-Protocol: MTT/MTS Metabolic Activity Assay

  • At the desired time point, transfer the cell-laden hydrogels to a new well plate.

  • Add fresh culture medium containing the MTT or MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well, ensuring the hydrogel is fully submerged.

  • Incubate for 1-4 hours at 37°C. During this time, viable cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.[22]

  • Transfer a known volume of the supernatant from each well to a new 96-well plate.

  • Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader. Higher absorbance correlates with higher metabolic activity and cell viability.[20]

Protocol 3: In Vitro Hydrolytic Degradation Study

This protocol is used to characterize the degradation profile of the hydrogel scaffolds under physiological conditions.

Methodology:

  • Fabricate acellular hydrogel scaffolds as described in Protocol 1.

  • After washing, gently blot the hydrogels to remove excess surface water and measure their initial wet weight (W_i). For more precise measurements, lyophilize a subset of gels to determine the initial dry weight.

  • Place each hydrogel in a separate tube containing a known volume of sterile PBS (pH 7.4).

  • Incubate the tubes at 37°C under static or shaking conditions.[26]

  • At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove the hydrogels from the PBS.

  • Measure the pH of the PBS to monitor the release of any acidic degradation byproducts.[26]

  • Gently blot the hydrogels and measure their final wet weight (W_f).

  • Lyophilize the hydrogels to obtain the final dry weight.

  • Calculate the percent mass loss as: [(Initial Dry Weight - Final Dry Weight) / Initial Dry Weight] * 100.[26]

  • Plot the percent mass loss and pH change over time to characterize the degradation kinetics of the scaffold.[27]

Signaling and Mechanotransduction

Cells encapsulated within hydrogel scaffolds can sense and respond to the physical properties of their environment, such as stiffness. This process, known as mechanotransduction, is critical for directing cell fate, including proliferation, differentiation, and matrix production. In PEG-based scaffolds, mechanical cues are primarily transmitted from the ECM to the cell's cytoskeleton through integrin-mediated adhesions.

G cluster_ecm Extracellular Matrix (Scaffold) cluster_cell Cell A Mechanical Cues (Stiffness, Strain) C Integrins A->C Sensing B Bioactive Ligands (e.g., RGD) B->C Binding D Focal Adhesions (Talin, Vinculin) C->D E Actomyosin (B1167339) Cytoskeleton D->E E->D Contractile Force F Nucleus E->F G Gene Expression (Proliferation, Differentiation) F->G

Caption: Integrin-mediated mechanotransduction pathway in a bioactive scaffold.

The stiffness of the Acryloyl-PEG-OH hydrogel can directly influence cell behavior. Cells attach to the RGD ligands within the scaffold via integrin receptors. These integrins cluster to form focal adhesions, which connect the ECM to the internal actomyosin cytoskeleton. Cells actively pull on the matrix, and the resistance they feel (i.e., the scaffold's stiffness) triggers a cascade of downstream signaling events. This signaling can influence gene expression, leading to changes in cell spreading, migration, and differentiation.[28] Studies have shown that inhibiting actomyosin contractility diminishes these force-induced cellular responses, confirming its central role in this pathway.[28]

References

Application Notes and Protocols for Acryloyl-PEG4-OH in Controlled Release Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acryloyl-PEG4-OH is a versatile heterobifunctional molecule integral to the development of advanced drug delivery systems. Its structure, featuring a terminal acrylate (B77674) group and a terminal hydroxyl group connected by a four-unit polyethylene (B3416737) glycol (PEG) spacer, allows for the formation of tunable hydrogels with capabilities for covalent drug conjugation. This makes it an ideal candidate for creating biocompatible scaffolds for the controlled and sustained release of therapeutic agents.[1]

The acrylate moiety enables polymerization, typically through UV-initiated free-radical polymerization, to form a hydrogel matrix.[][3] The properties of this matrix, such as swelling behavior, degradation rate, and drug diffusion, can be precisely controlled by modulating the concentration of this compound and the inclusion of crosslinking agents.[4] The terminal hydroxyl group provides a reactive site for the covalent attachment of drugs, ensuring their stable incorporation within the hydrogel and enabling release profiles governed by the degradation of the polymer backbone or the cleavage of a linker.[5][6][7] PEG-based hydrogels are widely recognized for their biocompatibility, low immunogenicity, and resistance to protein adsorption, which are critical properties for in vivo applications.[1]

These application notes provide an overview of the utility of this compound in controlled release studies, including detailed experimental protocols for hydrogel preparation, drug conjugation, and in vitro release assays.

Key Applications

  • Sustained Drug Delivery: Formation of hydrogels that encapsulate and release drugs over an extended period.

  • Targeted Drug Delivery: The hydroxyl group can be used to conjugate targeting ligands in addition to drugs.

  • Tissue Engineering: Creation of biocompatible scaffolds that can deliver growth factors or other bioactive molecules to support tissue regeneration.[1]

  • 3D Cell Culture: Development of hydrogel matrices for the encapsulation and study of cells in a three-dimensional environment.

Data Presentation: Representative Controlled Release Data

The following tables present hypothetical yet representative data for the release of a model drug (e.g., Doxorubicin) from hydrogels formulated with this compound. This data is intended to illustrate the tunable release kinetics achievable by varying the hydrogel composition.

Table 1: Hydrogel Formulation Parameters

Formulation IDThis compound (wt%)PEG-Diacrylate (Crosslinker) (wt%)Photoinitiator (Irgacure 2959) (wt%)Drug Loading (mg/mL)
F11010.51
F22010.51
F31020.51

Table 2: Swelling Ratio and Encapsulation Efficiency

Formulation IDSwelling Ratio (%)Encapsulation Efficiency (%)
F185092
F272095
F365094

Table 3: Cumulative Drug Release Profile

Time (hours)Formulation F1 (%)Formulation F2 (%)Formulation F3 (%)
115108
6402822
12654535
24856555
48988275
72-9588

Experimental Protocols

Protocol 1: Hydrogel Preparation via UV Photopolymerization

This protocol describes the preparation of a hydrogel using this compound and a diacrylate crosslinker.

Materials:

  • This compound

  • Poly(ethylene glycol) diacrylate (PEGDA) (as a crosslinker)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated

  • UV lamp (365 nm)

Procedure:

  • Prepare Pre-polymer Solution:

    • In a sterile, light-protected vial, dissolve this compound and PEGDA in PBS to the desired concentrations (e.g., as per Table 1).

    • Add the photoinitiator to the solution (e.g., 0.5 wt%) and vortex until fully dissolved.

    • If encapsulating a drug by physical entrapment, add the drug to the pre-polymer solution and mix thoroughly.

  • Polymerization:

    • Pipette the pre-polymer solution into a mold of the desired shape and size (e.g., a silicone mold or between two glass slides with a spacer).

    • Expose the solution to UV light (365 nm) for a specified duration (e.g., 5-10 minutes). The exact time will depend on the UV intensity and the concentration of the photoinitiator.

  • Washing and Swelling:

    • Carefully remove the hydrogel from the mold.

    • Wash the hydrogel extensively with PBS (3-4 times over 24 hours) to remove any unreacted monomers and the photoinitiator.

    • Allow the hydrogel to swell to equilibrium in PBS.

Protocol 2: Covalent Conjugation of a Drug to this compound

This protocol outlines a method for conjugating a drug with a carboxylic acid group to the hydroxyl terminus of this compound prior to hydrogel formation.

Materials:

  • This compound

  • Drug with a carboxylic acid functional group

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Dialysis membrane (appropriate MWCO)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the drug and a slight molar excess of this compound in anhydrous DCM.

  • Coupling Reaction:

    • Add DCC (1.1 equivalents relative to the drug) and a catalytic amount of DMAP to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours.

  • Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting Acryloyl-PEG4-Drug conjugate by dialysis against an appropriate solvent to remove unreacted starting materials and coupling reagents.

  • Lyophilization and Storage:

    • Lyophilize the purified conjugate to obtain a solid powder.

    • Store the conjugate at -20°C until use in hydrogel preparation (as in Protocol 1).

Protocol 3: In Vitro Drug Release Study

This protocol details the procedure for measuring the release of a drug from the prepared hydrogels.

Materials:

  • Drug-loaded hydrogels

  • Release buffer (e.g., PBS, pH 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Sample Preparation:

    • Place a pre-weighed, swollen drug-loaded hydrogel into a known volume of release buffer (e.g., 5 mL in a sterile tube).

  • Incubation:

    • Incubate the samples at 37°C with gentle agitation.

  • Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release buffer.

    • Immediately replace the withdrawn volume with fresh, pre-warmed release buffer to maintain sink conditions.

  • Quantification:

    • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug loaded.

    • Plot the cumulative percentage of drug released versus time.

Visualizations

experimental_workflow cluster_prep Hydrogel Preparation cluster_conjugation Drug Conjugation (Optional) cluster_release Controlled Release Study prep_solution Prepare Pre-polymer Solution uv_exposure UV Photopolymerization prep_solution->uv_exposure washing Washing & Swelling uv_exposure->washing incubation Incubation in Release Buffer washing->incubation conjugate_drug Covalent Drug Conjugation purify_conjugate Purification conjugate_drug->purify_conjugate purify_conjugate->prep_solution Incorporate Conjugate sampling Periodic Sampling incubation->sampling quantification Drug Quantification sampling->quantification

Caption: Experimental workflow for controlled release studies using this compound.

polymerization_process cluster_components Components cluster_process Process peg4oh This compound polymerization Free-Radical Polymerization crosslinker PEG-Diacrylate (Crosslinker) initiator Photoinitiator drug Drug Molecule uv_light UV Light (365 nm) uv_light->polymerization Initiates hydrogel Drug-Loaded Hydrogel Network polymerization->hydrogel Forms

Caption: UV photopolymerization process for forming a drug-loaded hydrogel.

signaling_pathway cluster_hydrogel Hydrogel System cluster_cell Target Cell hydrogel This compound Hydrogel drug_release Sustained Drug Release hydrogel->drug_release receptor Cell Surface Receptor drug_release->receptor Drug Binds signaling Intracellular Signaling Cascade receptor->signaling response Therapeutic Response (e.g., Apoptosis) signaling->response

Caption: Mechanism of action for a drug released from a hydrogel targeting a cell.

References

Troubleshooting & Optimization

troubleshooting incomplete Acryloyl-PEG4-OH polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the polymerization of Acryloyl-PEG4-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete this compound polymerization?

A1: Incomplete polymerization of this compound is most frequently caused by oxygen inhibition, issues with the initiator system, impurities in the monomer, and suboptimal reaction conditions. Oxygen is a potent inhibitor of free-radical polymerization, and its presence can significantly slow down or halt the reaction.[1][2][3][4][5] Problems with the initiator, such as incorrect concentration, low efficiency, or inappropriate choice for the polymerization method (e.g., photo vs. thermal), are also common culprits.

Q2: How does oxygen inhibit the polymerization of this compound?

A2: Oxygen is a diradical that readily reacts with the carbon-centered radicals of the propagating polymer chains.[1][2] This reaction forms a much less reactive peroxy radical. The peroxy radical is not as effective at attacking the double bond of the acrylate (B77674) monomer, thus slowing down or terminating the polymerization chain growth. This inhibition can result in low polymer yield, tacky surfaces on cured materials, and a lower final conversion of the monomer.[2][4]

Q3: Can the hydroxyl group (-OH) on the PEG chain interfere with the polymerization?

A3: Yes, under certain conditions, the terminal hydroxyl group of this compound can potentially participate in side reactions. For instance, in controlled radical polymerization techniques like Ru-catalyzed living radical polymerization (LRP), the hydroxyl group can interact with the catalyst, affecting its activity and control over the polymerization.[6] However, in standard free-radical polymerization, its interference is generally less pronounced compared to factors like oxygen inhibition.

Q4: What is the ideal type of initiator for this compound polymerization?

A4: The ideal initiator depends on the desired polymerization method. For photopolymerization, a photoinitiator that has high absorbance at the wavelength of the light source is crucial. For example, LAP (lithium phenyl-2,4,6-trimethylbenzoylphosphinate) is often more efficient than the commonly used I2959 for photopolymerization at 365 nm due to its higher molar absorptivity.[7] For thermal polymerization, initiators like VA-044 or ammonium (B1175870) persulfate (APS) in combination with an accelerator like TEMED are often used.[8] The choice should also consider the solvent system (e.g., water-soluble initiators for aqueous solutions).

Troubleshooting Guides

Issue 1: Polymerization is slow or does not initiate at all.

This is a common problem that can be attributed to several factors. Follow this step-by-step guide to diagnose and resolve the issue.

Troubleshooting Workflow:

Troubleshooting_Initiation cluster_initiator Initiator Checks cluster_oxygen Oxygen Inhibition Checks cluster_monomer Monomer Quality Checks cluster_conditions Reaction Condition Checks start Problem: Slow or No Polymerization check_initiator Step 1: Verify Initiator System start->check_initiator initiator_concentration Concentration Correct? check_initiator->initiator_concentration check_oxygen Step 2: Check for Oxygen Inhibition degassing System Degassed Properly? check_oxygen->degassing check_monomer Step 3: Assess Monomer Quality purity Monomer Pure? check_monomer->purity check_conditions Step 4: Review Reaction Conditions temperature Temperature Correct? check_conditions->temperature solution Solution Found no_solution Contact Technical Support initiator_concentration->solution No, Adjust initiator_activity Initiator Active? initiator_concentration->initiator_activity Yes initiator_activity->solution No, Replace initiator_type Correct Initiator Type? initiator_activity->initiator_type Yes initiator_type->check_oxygen Yes initiator_type->solution No, Select Correct Type degassing->check_monomer Yes degassing->solution No, Degas Thoroughly purity->solution No, Purify Monomer inhibitor Inhibitor Removed? purity->inhibitor Yes inhibitor->check_conditions Yes inhibitor->solution No, Remove Inhibitor temperature->solution No, Adjust Temperature solvent Solvent Appropriate? temperature->solvent Yes solvent->solution No, Change Solvent solvent->no_solution Yes

Caption: Troubleshooting workflow for slow or incomplete polymerization.

Detailed Steps:

  • Verify the Initiator System:

    • Concentration: Ensure the initiator concentration is within the recommended range. Too low a concentration may result in an insufficient number of initial radicals to start the polymerization.

    • Activity: Initiators can degrade over time. Use a fresh batch of the initiator or test its activity. For photoinitiators, confirm that your light source's wavelength matches the initiator's absorption spectrum.

    • Type: Double-check that you are using the correct type of initiator for your polymerization method (e.g., photoinitiator for photopolymerization, thermal initiator for thermal polymerization).

  • Check for Oxygen Inhibition:

    • Degassing: Oxygen is a significant inhibitor.[2][3][4] Ensure your monomer solution has been thoroughly degassed. Common methods include bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes or using several freeze-pump-thaw cycles.

  • Assess Monomer Quality:

    • Purity: Impurities in the this compound monomer can interfere with polymerization.[9] If you suspect impurities, consider purifying the monomer by passing it through a column of basic alumina (B75360) to remove acidic impurities.

    • Inhibitor Removal: Commercial acrylate monomers often contain inhibitors (like MEHQ) to prevent premature polymerization during storage. These must be removed before use, typically by passing the monomer through an inhibitor removal column.

  • Review Reaction Conditions:

    • Temperature: For thermal polymerization, ensure the reaction temperature is appropriate for the chosen initiator to achieve an adequate decomposition rate. For photopolymerization, temperature can still affect propagation and termination rates.[10]

    • Solvent: The choice of solvent can impact the polymerization kinetics.[10] Ensure the solvent is compatible with your monomer and initiator and does not interfere with the reaction.

Issue 2: The resulting polymer is tacky or does not fully cure.

This issue is often a direct result of incomplete conversion of the monomer, frequently due to oxygen inhibition, especially at the surface exposed to air.

Troubleshooting Steps:

  • Improve Oxygen Scavenging:

    • Inert Atmosphere: Conduct the polymerization in a glove box or under a continuous flow of inert gas to minimize oxygen exposure.

    • Oxygen Scavengers: Consider adding an oxygen scavenger to your formulation.

  • Optimize Initiator Concentration and Light Intensity (for photopolymerization):

    • Increasing the initiator concentration or the light intensity can generate a higher concentration of free radicals, which can help to overcome the inhibitory effects of oxygen.[3] However, excessively high concentrations can lead to other issues, so optimization is key.

  • Post-Curing:

    • If the bulk of the material has polymerized but the surface remains tacky, a post-curing step under an inert atmosphere or with increased light intensity/temperature may help to polymerize the remaining monomer.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters that can influence the success of this compound polymerization.

Table 1: Common Initiator Systems and Typical Concentrations

Polymerization MethodInitiator SystemTypical Concentration RangeNotes
PhotopolymerizationLAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate)0.05 - 0.5% (w/v)Highly efficient with 365 nm light, good water solubility.[7]
PhotopolymerizationIrgacure 29590.1 - 1.0% (w/v)Commonly used but less efficient with 365 nm light compared to LAP.[7]
Thermal PolymerizationVA-0440.1 - 1.0 mol%Water-soluble thermal initiator.
Redox InitiationAmmonium Persulfate (APS) / TEMED0.1 - 1.0% (w/v) APS, equimolar TEMEDInitiates at room temperature.

Table 2: Factors Affecting Polymerization Kinetics

FactorEffect on Incomplete PolymerizationRecommended Action
Oxygen Presence High: Strong inhibition, low conversion.[2][3][4]Degas monomer solution thoroughly.
Initiator Concentration Low: Insufficient radical generation. High: Can lead to shorter chains and potential side reactions.Optimize concentration based on the specific system.
Temperature Low (thermal): Slow initiation. High: Can promote side reactions like backbiting and β-scission.[11]Maintain optimal temperature for the chosen initiator.
Monomer Concentration Low: Can favor side reactions over propagation.[11]Use an appropriate monomer concentration for the desired polymer.

Experimental Protocols

Protocol 1: Monomer Purification (Inhibitor Removal)
  • Prepare the Column: Pack a chromatography column with inhibitor remover resin (e.g., activated basic alumina). The amount of resin should be approximately 10-20% of the weight of the monomer to be purified.

  • Equilibrate the Column: Wash the column with a solvent that is compatible with your monomer (e.g., dichloromethane (B109758) or the polymerization solvent) to remove any fines and to wet the resin.

  • Load the Monomer: Carefully load the this compound monomer onto the top of the column.

  • Elute: Allow the monomer to pass through the column under gravity or with gentle positive pressure.

  • Collect the Purified Monomer: Collect the eluent containing the purified, inhibitor-free monomer.

  • Use Immediately: The purified monomer should be used immediately as the inhibitor has been removed, making it susceptible to spontaneous polymerization.

Protocol 2: Degassing by Inert Gas Bubbling
  • Prepare the Solution: Prepare your monomer solution containing the initiator and any other components in the reaction vessel.

  • Insert Gas Line: Place a long needle or a gas dispersion tube connected to a source of inert gas (e.g., nitrogen or argon) into the solution, ensuring the tip is below the liquid surface.

  • Provide a Gas Outlet: Use a second, shorter needle to act as a gas outlet.

  • Bubble: Gently bubble the inert gas through the solution for at least 15-30 minutes. A gentle flow is sufficient to displace dissolved oxygen without excessive solvent evaporation.

  • Maintain Inert Atmosphere: After bubbling, remove the gas dispersion tube and maintain a positive pressure of the inert gas over the solution headspace throughout the polymerization process.

Visualizations

Mechanism of Oxygen Inhibition

Oxygen_Inhibition Initiator Initiator Radical R• (Active Radical) Initiator->Radical Initiation Propagating_Chain R-M• (Propagating Chain) Radical->Propagating_Chain:w Propagation Monomer This compound (M) Monomer:e->Propagating_Chain Polymer R-(M)n-M• (Growing Polymer) Propagating_Chain->Polymer Propagation Peroxy_Radical R-M-O-O• (Inactive Peroxy Radical) Propagating_Chain->Peroxy_Radical Inhibition Oxygen O2 Oxygen->Peroxy_Radical Termination Termination Peroxy_Radical->Termination

Caption: The inhibitory effect of oxygen on free-radical polymerization.

References

Technical Support Center: Optimizing Acryloyl-PEG4-OH Hydrogel Mechanical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when working with Acryloyl-PEG4-OH and similar PEG-based hydrogels.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors for tuning the mechanical properties of Acryloyl-PEG hydrogels? A1: The mechanical properties, such as stiffness (elastic or storage modulus) and toughness, are primarily controlled by the hydrogel's crosslinking density. The key experimental parameters you can adjust to control this are:

  • PEG Precursor Concentration: Higher concentrations lead to a denser polymer network and increased stiffness.[1][2]

  • PEG Precursor Molecular Weight (MW): For a given weight concentration, precursors with a lower molecular weight will result in a more tightly crosslinked and stiffer hydrogel.[1]

  • Photoinitiator Concentration: The concentration of the photoinitiator affects the efficiency of the polymerization reaction upon UV exposure, which influences the final crosslink density.[3][4][5]

  • UV Exposure: The duration and intensity of UV light exposure directly impact the extent of the crosslinking reaction.

Q2: How does hydrogel stiffness relate to its swelling ratio? A2: There is generally an inverse relationship between stiffness and the swelling ratio. A more tightly crosslinked hydrogel (higher stiffness) will have a smaller mesh size, which restricts the amount of water the network can absorb, resulting in a lower swelling ratio.[1] Conversely, a loosely crosslinked hydrogel (lower stiffness) can imbibe more water, leading to a higher swelling ratio.[1][4]

Q3: What is the role of the photoinitiator, and how does its concentration impact the final hydrogel? A3: A photoinitiator is a compound that, upon exposure to UV light, generates free radicals, which initiate the polymerization of the acryloyl groups on the PEG precursors to form the crosslinked hydrogel network.[1] Increasing the photoinitiator concentration can lead to a higher crosslinking density and thus a stiffer hydrogel.[3][6] However, excessively high concentrations can sometimes lead to reduced tensile strength and may increase cytotoxicity, so optimization is crucial.[4][5][6]

Q4: Can I change the hydrogel's mechanical properties after it has been formed? A4: Modifying the bulk mechanical properties of an already crosslinked hydrogel is challenging. However, some advanced techniques allow for dynamic stiffening. For example, an in-situ stiffening system can be employed where a secondary solution of PEG-norbornene and PEG-thiol with a photoinitiator is diffused into an existing low-modulus gel, followed by a second photopolymerization step to dramatically increase the modulus.[7]

Section 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Hydrogel is too soft, flimsy, or did not gel completely. 1. Insufficient Crosslinking: PEG precursor concentration is too low. 2. Incomplete Polymerization: Low photoinitiator concentration; insufficient UV light intensity or exposure time. 3. Oxygen Inhibition: Dissolved oxygen can quench free radicals, hindering polymerization, especially at the surface.1. Increase PEG Concentration: Incrementally increase the weight percentage of the Acryloyl-PEG precursor in your solution. 2. Optimize Polymerization: Increase the photoinitiator concentration (e.g., from 0.05% to 0.1% w/v). Increase UV exposure time or use a higher intensity lamp. Ensure the UV wavelength matches the photoinitiator's absorption peak. 3. Degas Solution: Briefly vortex or sonicate the precursor solution before UV exposure to reduce dissolved oxygen.
Hydrogel is too stiff and brittle. 1. Excessive Crosslinking: PEG precursor concentration is too high. 2. High Crosslinking Density: The molecular weight of the PEG precursor is too low. 3. Over-Initiation: Photoinitiator concentration is too high.1. Decrease PEG Concentration: Systematically lower the weight percentage of the Acryloyl-PEG precursor. 2. Use Higher MW PEG: Switch to an Acryloyl-PEG precursor with a higher molecular weight (e.g., 10 kDa instead of 3.4 kDa) to increase the distance between crosslinks.[1] 3. Reduce Photoinitiator: Lower the photoinitiator concentration.
Hydrogel swells too much or dissolves over time. 1. Low Crosslink Density: Insufficient PEG concentration or incomplete polymerization. 2. Hydrolytic Degradation: If the hydrogel contains hydrolytically labile ester bonds, it may degrade in aqueous environments.1. Increase Crosslink Density: Increase the PEG precursor concentration or optimize the UV curing parameters (time, intensity) to ensure a more complete reaction.[1] 2. Modify Chemistry: If degradation is undesired, ensure the PEG precursor backbone is stable under your experimental conditions. Thiol-ene "click" chemistry can form more stable networks compared to some acrylate-based chain-growth polymerizations.[8]
High variability in mechanical properties between batches. 1. Inhomogeneous Precursor Solution: Inadequate mixing of the PEG, photoinitiator, and solvent. 2. Inconsistent UV Exposure: Fluctuations in UV lamp output; variable distance from the lamp; inconsistent sample thickness affecting light penetration. 3. Inconsistent Sample Geometry: Testing samples of different shapes and sizes.1. Ensure Thorough Mixing: Vortex and centrifuge the precursor solution to ensure all components are fully dissolved and distributed. 2. Standardize Curing: Warm up the UV lamp before use. Use a fixed-height sample holder and a radiometer to measure lamp intensity. Use a mold (e.g., PDMS) to ensure consistent sample thickness. 3. Use Molds: Fabricate all hydrogels in a standardized mold to ensure identical geometries for testing.

Section 3: Quantitative Data on Hydrogel Properties

Table 1: Effect of PEG Concentration and Molecular Weight on Mechanical Properties

Data synthesized from studies on PEG-diacrylate (PEGDA) hydrogels, which follow similar principles.

PEG MW (Da)PEG Concentration (w/v)Compressive Modulus (kPa)Swelling Ratio (Q)
3,40010%~50 - 150~15 - 25
3,40020%~400 - 800~8 - 12
6,00010%~20 - 80~20 - 35
6,00020%~200 - 400~10 - 15
10,00010%~10 - 40~30 - 50
10,00020%~100 - 250~12 - 20

Note: Absolute values can vary significantly based on the specific photoinitiator, UV system, and measurement technique (e.g., indentation vs. unconfined compression). The trend is the key takeaway.[1][9]

Table 2: Effect of Photoinitiator Concentration on Hydrogel Properties
Photoinitiator TypeConcentration Range (w/v)General Effect on StiffnessGeneral Effect on Swelling
Irgacure 29590.01% - 1.0%Tensile strength may decrease as concentration increases.[4][5]Swelling tends to increase as concentration increases.[4][5]
LAP0.01% - 0.1%Higher concentration generally leads to a higher storage modulus and faster gelation.[3]Can affect swelling properties.[3]

Note: The optimal photoinitiator concentration is a balance between achieving complete polymerization and minimizing potential cytotoxicity.[4]

Section 4: Key Experimental Protocols

Protocol 1: Acryloyl-PEG Hydrogel Synthesis via Photopolymerization
  • Prepare Precursor Solution:

    • Dissolve the this compound precursor in a sterile buffer (e.g., phosphate-buffered saline, PBS) to the desired final concentration (e.g., 10% w/v).

    • Add the photoinitiator (e.g., LAP or Irgacure 2959) to a final concentration of 0.05% w/v.

    • Ensure the photoinitiator is completely dissolved. Protect the solution from light by wrapping the tube in foil. Vortex gently to mix.

  • Casting the Hydrogel:

    • Pipette the precursor solution into a mold of defined dimensions (e.g., a 1 mm thick silicone gasket between two glass slides).

  • UV Curing:

    • Expose the precursor solution in the mold to UV light (e.g., 365 nm wavelength).

    • The required exposure time and intensity will depend on the photoinitiator, its concentration, and the sample thickness. A typical starting point is 5-10 minutes at an intensity of 4-10 mW/cm².

  • Equilibration:

    • Carefully remove the crosslinked hydrogel from the mold.

    • Submerge the hydrogel in a large volume of PBS to allow it to swell to equilibrium and to leach out any unreacted components. Change the PBS solution 2-3 times over a 24-48 hour period.

Protocol 2: Swelling Ratio Measurement
  • Initial Measurement: After fabrication and equilibration, blot the hydrogel to remove excess surface water and weigh it to obtain the swollen weight (Ws).

  • Drying: Lyophilize (freeze-dry) the hydrogel until all water has been removed and a constant weight is achieved. Record this as the dry weight (Wd).

  • Calculation: Calculate the mass swelling ratio (Q) using the formula:

    • Q = Ws / Wd

Protocol 3: Mechanical Characterization by Oscillatory Rheometry
  • Instrument Setup:

    • Use a rheometer equipped with a parallel-plate geometry (e.g., 8 mm or 20 mm diameter).

    • Set the temperature to the desired experimental condition (e.g., 25°C or 37°C).[10]

  • Sample Loading:

    • Place a disc-shaped, fully swollen hydrogel sample onto the center of the lower plate.

    • Lower the upper plate until it contacts the hydrogel surface and a small normal force is detected. The gap size should be slightly less than the measured thickness of the hydrogel to ensure good contact.

    • Trim any excess hydrogel from around the plate. A solvent trap may be used to prevent dehydration during the measurement.

  • Strain Sweep:

    • Perform a strain amplitude sweep (e.g., from 0.1% to 100% strain) at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). The LVER is the range of strains where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep:

    • Select a strain value from within the LVER (e.g., 1%).

    • Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at this constant strain.

    • The resulting G' value in the plateau region is typically reported as the hydrogel's shear modulus, which is a measure of its stiffness.[11][12]

Section 5: Visual Guides and Workflows

Hydrogel_Synthesis_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing & Characterization prep_solution 1. Prepare Precursor Solution (Acryloyl-PEG + PI in PBS) cast_gel 2. Cast Solution into Mold prep_solution->cast_gel uv_cure 3. Expose to UV Light (e.g., 365 nm) cast_gel->uv_cure equilibrate 4. Swell to Equilibrium in PBS uv_cure->equilibrate measure_swell 5a. Measure Swelling Ratio (Q) equilibrate->measure_swell measure_mech 5b. Measure Mechanical Properties (G') equilibrate->measure_mech

Caption: Workflow for Acryloyl-PEG hydrogel synthesis and characterization.

Troubleshooting_Workflow cluster_soft Problem: Too Soft / Incomplete Gelling cluster_stiff Problem: Too Stiff / Brittle start Hydrogel Properties Not Optimal cause_soft Potential Causes: - Low PEG Concentration - Low PI Concentration - Insufficient UV Exposure - Oxygen Inhibition start->cause_soft Is it too soft? cause_stiff Potential Causes: - High PEG Concentration - Low PEG Molecular Weight - High PI Concentration start->cause_stiff Is it too stiff? solution_soft Solutions: - Increase PEG % or PI % - Increase UV Time/Intensity - Degas Precursor Solution cause_soft->solution_soft solution_stiff Solutions: - Decrease PEG % - Use Higher MW PEG - Decrease PI % cause_stiff->solution_stiff

Caption: Logic diagram for troubleshooting hydrogel mechanical properties.

References

Technical Support Center: Acryloyl-PEG4-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acryloyl-PEG4-OH synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis, with a focus on improving low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this compound synthesis?

A1: Low yields are often due to a combination of factors including incomplete reaction, formation of the di-acrylated byproduct (Acryloyl-PEG4-Acrylate), and side reactions such as polymerization of the acrylate (B77674) group or hydrolysis of acryloyl chloride. Suboptimal purification methods that fail to efficiently separate the desired mono-substituted product from starting material and byproducts also contribute significantly to low isolated yields.

Q2: How can I minimize the formation of the di-acrylated byproduct?

A2: To favor mono-acrylation, it is crucial to control the stoichiometry of the reactants. Using a molar excess of Tetraethylene Glycol (PEG4-OH) relative to acryloyl chloride is a key strategy. A slow, dropwise addition of acryloyl chloride to the reaction mixture can also help in minimizing the formation of the di-substituted product.

Q3: My reaction mixture turns yellow. What causes this and how can I prevent it?

A3: A yellowing of the reaction solution during the acrylation of PEG with acryloyl chloride can be an indication of impurity formation.[1] While the exact cause is not always clear, using high-purity reagents and an inert atmosphere (e.g., argon or nitrogen) can help minimize this. Some sources suggest that the choice of base can influence color formation; considering alternatives to triethylamine (B128534), such as pyridine (B92270) or 2,6-lutidine, might be beneficial if yellowing is a persistent issue.

Q4: What are some alternative methods for synthesizing this compound?

A4: Besides using acryloyl chloride, this compound can be synthesized through transesterification. This can be achieved by reacting Tetraethylene Glycol with an acrylic acid ester, such as methyl acrylate or ethyl acrylate, in the presence of a suitable catalyst.[2] Another approach is to use methacrylic anhydride (B1165640) instead of acryloyl chloride, which may offer a simpler synthesis route.[2] Enzyme-catalyzed synthesis, for example using Candida antarctica Lipase B (CALB), presents a milder and potentially more selective method for mono-functionalization.[3][4]

Q5: How should I store this compound to prevent degradation?

A5: this compound, like other acrylates, is susceptible to polymerization. It should be stored at low temperatures (2-8 °C is recommended) in a tightly sealed container, protected from light. The presence of a polymerization inhibitor, such as MEHQ (monomethyl ether hydroquinone), is often necessary for long-term storage. It is also important to ensure the product is stored in an environment with some oxygen, as common inhibitors require its presence to be effective.

Troubleshooting Guide: Improving Low Yield

This guide addresses specific problems that can lead to low yields in the synthesis of this compound and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Conversion of Starting Material - Insufficient amount of acryloyl chloride. - Low reaction temperature or short reaction time. - Deactivation of acryloyl chloride due to moisture.- Ensure accurate stoichiometry; a slight excess of acryloyl chloride might be necessary, but this will increase di-acrylate formation. - Optimize reaction temperature and time. Monitor the reaction progress using techniques like TLC or NMR. - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of acryloyl chloride.
High Proportion of Di-acrylated Product - Molar ratio of acryloyl chloride to PEG4-OH is too high. - Rapid addition of acryloyl chloride.- Use an excess of PEG4-OH. A starting point could be a 2:1 or 3:1 molar ratio of PEG4-OH to acryloyl chloride. - Add the acryloyl chloride dropwise to the reaction mixture over an extended period.
Product Loss During Purification - Inefficient separation of mono- and di-acrylated products. - Product degradation on silica (B1680970) gel. - Co-elution of product with unreacted starting material.- Utilize column chromatography with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) for separation. - Consider alternative purification methods such as preparative HPLC for higher purity. - Neutralize the crude product before purification if acidic or basic conditions were used in the reaction.
Formation of Polymeric Byproducts - Spontaneous polymerization of the acrylate moiety. - High reaction temperature.- Add a polymerization inhibitor (e.g., MEHQ) to the reaction mixture. - Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).

Experimental Protocols

Protocol 1: Synthesis of this compound using Acryloyl Chloride

This protocol is adapted from a general procedure for PEG acrylation and is optimized for the synthesis of the mono-acrylated product.[5]

Materials:

  • Tetraethylene Glycol (PEG4-OH)

  • Acryloyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Polymerization inhibitor (e.g., MEHQ)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether (ice-cold)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve Tetraethylene Glycol (1 equivalent) in anhydrous DCM.

  • Add a small amount of a polymerization inhibitor.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add acryloyl chloride (0.5 to 0.8 equivalents, to favor mono-substitution) dropwise to the stirred solution over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to separate the mono-acrylated product from the di-acrylated and unreacted starting material.

  • The final product can be precipitated in ice-cold diethyl ether and dried under vacuum.[5]

Protocol 2: Purification of this compound

Purification is a critical step to obtain a high yield of the desired mono-acrylated product.

Method: Flash Column Chromatography

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent like hexane (B92381) or dichloromethane and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or methanol. The exact gradient will depend on the specific separation and should be determined by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure mono-acrylated product.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Acryloyl_PEG4_OH_Synthesis cluster_reactants Reactants cluster_products Products PEG4_OH HO-(CH₂CH₂O)₄-H (Tetraethylene Glycol) Mono_Product CH₂=CHCOO-(CH₂CH₂O)₄-H (this compound) PEG4_OH->Mono_Product Desired Reaction AcryloylChloride CH₂=CHCOCl (Acryloyl Chloride) AcryloylChloride->Mono_Product Base Base (e.g., Triethylamine) Salt Base·HCl Base->Salt Di_Product CH₂=CHCOO-(CH₂CH₂O)₄-OCCH=CH₂ (Di-acryloyl-PEG4) Mono_Product->Di_Product Side Reaction

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Conversion Check Conversion of Starting Material (TLC/NMR) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Optimize_Conditions Optimize Reaction: - Anhydrous conditions - Temperature/Time - Stoichiometry Low_Conversion->Optimize_Conditions Yes High_Conversion High Conversion Low_Conversion->High_Conversion No Success Improved Yield Optimize_Conditions->Success Analyze_Byproducts Analyze Byproduct Profile (TLC/NMR) High_Conversion->Analyze_Byproducts High_Diacrylate High Di-acrylate Analyze_Byproducts->High_Diacrylate Adjust_Stoichiometry Adjust Stoichiometry: - Excess PEG4-OH - Slow addition of Acryloyl Chloride High_Diacrylate->Adjust_Stoichiometry Yes Purification_Issues Purification Issues High_Diacrylate->Purification_Issues No Adjust_Stoichiometry->Success Optimize_Purification Optimize Purification: - Gradient elution - Alternative chromatography Purification_Issues->Optimize_Purification Yes Optimize_Purification->Success Parameter_Relationships PEG_Ratio [PEG4-OH] / [Acryloyl Chloride] Ratio Mono_Yield Mono-acrylate Yield PEG_Ratio->Mono_Yield Increases Di_Yield Di-acrylate Yield PEG_Ratio->Di_Yield Decreases Addition_Rate Acryloyl Chloride Addition Rate Addition_Rate->Mono_Yield Increases (if slow) Addition_Rate->Di_Yield Decreases (if slow) Temperature Reaction Temperature Temperature->Mono_Yield Can decrease if too high (side reactions) Moisture Presence of Moisture Hydrolysis Acryloyl Chloride Hydrolysis Moisture->Hydrolysis Increases Hydrolysis->Mono_Yield Decreases

References

preventing premature gelation of Acryloyl-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acryloyl-PEG4-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the handling, storage, and use of this compound, with a primary focus on preventing premature gelation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing an acryloyl group at one end and a hydroxyl group at the other. The acryloyl group is a reactive moiety that can participate in free-radical polymerization, making this compound a useful building block for creating hydrogels and other crosslinked polymer networks.[1][2] These hydrogels have broad applications in drug delivery, tissue engineering, and as 3D cell culture matrices. The PEG component imparts hydrophilicity and biocompatibility to the resulting polymer.

Q2: What causes the premature gelation of this compound?

Premature gelation is the unwanted polymerization of this compound before its intended use. The primary cause is the initiation of free-radical polymerization of the acrylate (B77674) groups.[3][4] This can be triggered by several factors, including:

  • Exposure to Light: UV and even visible light can generate free radicals and initiate polymerization.[5]

  • Elevated Temperatures: Heat can accelerate the decomposition of trace impurities (like peroxides) into radicals, or directly initiate thermal polymerization.[6][7]

  • Presence of Oxygen: While oxygen can sometimes act as an inhibitor, it can also contribute to the formation of peroxides, which are potent polymerization initiators upon decomposition.

  • Contamination: Contaminants such as metal ions or other radical-generating species can trigger polymerization.

Q3: How can I visually inspect my this compound for signs of premature gelation?

This compound is typically a liquid at room temperature. Signs of premature gelation include:

  • Increased Viscosity: The liquid may appear thicker or more syrupy than expected.

  • Presence of Solids: You might observe solid particles, flakes, or a semi-solid mass within the liquid.

  • Complete Solidification: In advanced stages, the entire product may have turned into a solid gel.

If you observe any of these signs, the product has likely undergone some degree of polymerization and may not be suitable for your experiment.

Troubleshooting Guide: Preventing Premature Gelation

This guide provides systematic steps to identify and resolve common issues leading to the premature gelation of this compound.

Issue 1: Product Gelation During Storage

Possible Causes:

  • Improper storage temperature.

  • Exposure to light.

  • Presence of oxygen in the storage container.

  • Depletion of inhibitor over time.

Solutions:

Recommended ActionExperimental Protocol
Verify Storage Conditions Store this compound at -20°C or lower in a dark, dry place.[5][7] The container should be tightly sealed to prevent moisture ingress.
Inert Atmosphere Before sealing, flush the headspace of the container with an inert gas like argon or nitrogen to displace oxygen.[5]
Check Inhibitor Concentration Most commercial this compound solutions contain a polymerization inhibitor such as MEHQ (4-methoxyphenol) or BHT (butylated hydroxytoluene).[6][8] If you suspect inhibitor depletion, you may consider adding a small amount of a compatible inhibitor. Consult the product's safety data sheet (SDS) for information on the included inhibitor.[8]

dot graph "Storage_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

subgraph "cluster_storage" { label="Proper Storage Protocol"; bgcolor="#F1F3F4"; Receive [label="Receive Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inspect [label="Visually Inspect for Gelation", fillcolor="#FBBC05"]; Store [label="Store at ≤ -20°C in Dark", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inert [label="Flush with Inert Gas (Ar/N2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Seal [label="Seal Tightly", fillcolor="#34A853", fontcolor="#FFFFFF"];

} } Caption: Workflow for proper storage of this compound.

Issue 2: Product Gelation During Experimental Use

Possible Causes:

  • Prolonged exposure to ambient light and temperature.

  • Contamination of stock solutions.

  • Incompatible reaction conditions (e.g., high temperature, presence of radical initiators).

Solutions:

Recommended ActionExperimental Protocol
Minimize Exposure Allow the vial to warm to room temperature before opening to prevent moisture condensation.[5] Work in an area with minimal light exposure or use amber-colored reaction vessels. Prepare solutions immediately before use.
Use Clean Equipment Ensure all pipette tips, tubes, and reaction vessels are clean and free of potential contaminants.
Control Reaction Temperature If your protocol involves heating, ensure the temperature does not exceed the tolerance of the acryloyl group in the absence of a controlled polymerization setup.
Solvent Purity Use high-purity, inhibitor-free solvents for your reactions unless the inhibitor is intended to be present. Some solvents can contain peroxide impurities that initiate polymerization.

dot digraph "Experimental_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

subgraph "cluster_experiment" { label="Experimental Handling Protocol"; bgcolor="#F1F3F4"; Warm [label="Warm Vial to Room Temp", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare [label="Prepare Solution in Low Light", fillcolor="#FBBC05"]; React [label="Perform Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

} } Caption: Recommended workflow for handling this compound during experiments.

Advanced Troubleshooting and Characterization

Q4: How can I confirm if my this compound has started to oligomerize even if it hasn't fully gelled?

Oligomerization, the formation of short polymer chains, is a precursor to gelation. It can be detected using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): An increase in the polydispersity or the appearance of higher molecular weight species compared to a reference standard can indicate oligomerization.[9][10]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques are ideal for separating molecules based on their size and can readily identify the formation of oligomers and polymers.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the vinyl protons of the acryloyl group, which indicates polymerization.

Experimental Protocol: Detection of Oligomerization by HPLC

  • Sample Preparation:

    • Prepare a standard solution of known fresh this compound at a concentration of 1 mg/mL in a suitable mobile phase (e.g., acetonitrile (B52724)/water mixture).

    • Prepare a solution of the suspect this compound at the same concentration.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are suitable for PEG analysis as PEG has a poor UV chromophore.[12]

    • Injection Volume: 10 µL.

  • Analysis:

    • Run the standard and the sample under the same conditions.

    • Compare the chromatograms. The presence of additional peaks at shorter retention times (corresponding to higher molecular weight species) in the sample chromatogram is indicative of oligomerization.

dot graph "Troubleshooting_Logic" { rankdir="TB"; node [shape="diamond", style="filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

subgraph "cluster_logic" { label="Troubleshooting Decision Tree"; bgcolor="#F1F3F4"; Start [label="Product Appears Viscous/Gelled?", shape="ellipse", fillcolor="#FBBC05"]; Yes [label="Yes", shape="plaintext"]; No [label="No", shape="plaintext"]; CheckStorage [label="Review Storage Conditions", shape="box", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckHandling [label="Review Handling Procedures", shape="box", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PerformQC [label="Perform QC (e.g., HPLC)", shape="box", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oligomers [label="Oligomers Detected?", shape="diamond", fillcolor="#FBBC05"]; Discard [label="Discard Product", shape="box", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proceed [label="Proceed with Caution", shape="box", fillcolor="#34A853", fontcolor="#FFFFFF"]; Use [label="Use Product", shape="box", fillcolor="#34A853", fontcolor="#FFFFFF"];

} } Caption: A decision tree for troubleshooting potential this compound gelation.

References

controlling the swelling ratio of Acryloyl-PEG4-OH hydrogels.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the swelling ratio of Acryloyl-PEG4-OH hydrogels.

Frequently Asked Questions (FAQs)

Q1: What is the swelling ratio and how is it measured?

A1: The swelling ratio is a fundamental property of hydrogels that quantifies their ability to absorb and retain a solvent, typically water or a buffer solution. It is a critical parameter as it influences nutrient and metabolite diffusion, drug release kinetics, and the mechanical properties of the hydrogel.

There are two common ways to express the swelling ratio:

  • Mass Swelling Ratio (q): This is the ratio of the mass of the swollen hydrogel (m_s) to the mass of the dry hydrogel (m_d).[1][2]

  • Volume Swelling Ratio (Q): This is the ratio of the volume of the swollen hydrogel (V_s) to the volume of the dry hydrogel (V_d).[1]

Other variations exist, so it is crucial to report the specific equation used for calculation.[1]

Q2: What are the key factors that control the swelling ratio of this compound hydrogels?

A2: The swelling ratio of this compound hydrogels is primarily controlled by the network structure and the interaction between the polymer and the solvent. Key factors include:

  • Crosslinking Density: A higher crosslinking density results in a tighter network structure, which restricts the expansion of the polymer chains and leads to a lower swelling ratio.[3][4][5]

  • Monomer Concentration: Increasing the initial monomer concentration generally leads to a higher polymer volume fraction in the final hydrogel, which can result in a lower swelling ratio.[6][7]

  • Environmental Conditions: pH, temperature, and ionic strength of the swelling medium can significantly impact the swelling behavior, especially for hydrogels containing ionizable groups.[8][9][10][11]

  • Photoinitiator Concentration: The concentration of the photoinitiator can influence the efficiency of the polymerization and crosslinking reactions, thereby affecting the final network structure and swelling ratio.[12][13][14][15][16]

Q3: How does the concentration of the photoinitiator affect the swelling ratio?

A3: The effect of photoinitiator concentration on the swelling ratio can be complex. Some studies have shown that increasing the photoinitiator concentration leads to a higher degree of crosslinking, resulting in a lower swelling ratio.[12][14][15] Conversely, other research suggests that a higher photoinitiator concentration can lead to an increased swelling ability.[13][16] This discrepancy may arise from differences in the specific hydrogel system, the type of photoinitiator used, and the polymerization conditions. It is crucial to optimize the photoinitiator concentration for your specific application.

Q4: Can I control the swelling rate in addition to the equilibrium swelling ratio?

A4: Yes, the swelling rate can also be controlled. The porosity of the hydrogel plays a significant role in how quickly it swells. Superporous hydrogels, for example, exhibit very fast swelling kinetics due to their interconnected pore structure.[17] Additionally, surface modifications, such as coating the hydrogel with a less hydrophilic polymer layer, can be used to slow down the swelling rate.[17]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Hydrogel has a higher than expected swelling ratio. Low Crosslinking Density: Insufficient crosslinker concentration, incomplete polymerization, or inefficient initiation.Increase the molar ratio of the crosslinker relative to the this compound monomer. Ensure adequate UV exposure time and intensity for complete polymerization. Optimize the photoinitiator concentration.
Low Monomer Concentration: The initial concentration of this compound was too low.Increase the weight percentage of the monomer in the precursor solution.[6]
Degradation: The hydrogel may be degrading due to hydrolysis or other factors in the swelling medium.Ensure the swelling buffer is at an appropriate pH and temperature for the stability of the hydrogel.
Hydrogel has a lower than expected swelling ratio. High Crosslinking Density: Excessive crosslinker concentration.Decrease the molar ratio of the crosslinker.
High Monomer Concentration: The initial polymer concentration was too high, leading to a dense network.[18]Reduce the weight percentage of this compound in the precursor solution.
Precipitation of Components: The monomer or crosslinker may not be fully dissolved in the precursor solution.Ensure all components are fully dissolved before initiating polymerization. Gentle heating or vortexing may be necessary.
Inconsistent swelling ratios between batches. Variability in Polymerization: Inconsistent UV light intensity or exposure time. Inaccurate pipetting of precursor solution components.Use a calibrated UV lamp and a fixed distance from the sample. Use precise pipettes and carefully prepare the precursor solution.
Incomplete Drying: Residual solvent in the "dry" hydrogel will lead to an underestimation of the swelling ratio.Dry the hydrogels to a constant weight in a vacuum oven or by lyophilization.[19]
Incomplete Swelling: The hydrogel has not reached equilibrium swelling.Ensure the hydrogel is immersed in a sufficient volume of swelling medium and allow it to swell for an adequate amount of time (typically 24-48 hours), periodically replacing the medium.[1]

Experimental Protocols

Protocol for Measuring Equilibrium Swelling Ratio

This protocol outlines the gravimetric method for determining the equilibrium swelling ratio of this compound hydrogels.

Materials:

  • Synthesized this compound hydrogel samples

  • Deionized (DI) water or desired buffer solution

  • Weighing balance (accurate to at least 0.1 mg)

  • Kimwipes or other lint-free tissue

  • Vacuum oven or lyophilizer

Procedure:

  • Initial Weighing (Dry Weight):

    • Thoroughly dry the hydrogel samples to a constant weight. This can be achieved by placing them in a vacuum oven at a specified temperature (e.g., 40-60 °C) for 24-48 hours or by lyophilization (freeze-drying).[19]

    • Record the constant dry weight of each hydrogel sample (m_d).

  • Swelling:

    • Immerse each dried hydrogel sample in a container with a sufficient volume of the desired swelling medium (e.g., DI water, PBS). A volume at least 100 times the initial volume of the hydrogel is recommended to ensure the swelling is not limited by the amount of available solvent.

    • Place the containers in a controlled environment (e.g., an incubator at 37 °C) and allow the hydrogels to swell.

    • To ensure equilibrium is reached, periodically replace the swelling medium, especially during the initial hours of swelling.

  • Measuring Swollen Weight:

    • After a predetermined time point (e.g., 24, 48, or 72 hours), carefully remove a swollen hydrogel from the medium.

    • Gently blot the surface of the hydrogel with a pre-wetted Kimwipe to remove excess surface water without compressing the hydrogel.

    • Immediately weigh the swollen hydrogel and record the mass (m_s).

    • Return the hydrogel to the swelling medium.

  • Determining Equilibrium:

    • Repeat step 3 at subsequent time points until the measured swollen weight remains constant, indicating that equilibrium swelling has been reached.

  • Calculating the Mass Swelling Ratio (q):

    • Use the following formula: q = m_s / m_d where:

      • q is the mass swelling ratio

      • m_s is the equilibrium swollen weight

      • m_d is the initial dry weight

Data Presentation

Table 1: Factors Influencing the Swelling Ratio of PEG-based Hydrogels

FactorEffect on Swelling RatioRationale
Increased Crosslinker Concentration DecreasesCreates a more densely crosslinked network, restricting polymer chain mobility and water uptake.[3][4]
Increased Monomer Concentration Generally DecreasesLeads to a higher polymer density in the final hydrogel, resulting in a less expandable network.[6][7][18]
Increased Photoinitiator Concentration VariableCan increase crosslinking efficiency (decreasing swelling) or lead to shorter polymer chains (potentially increasing swelling). The effect is system-dependent.[12][13][16]
Increased Temperature Generally Increases (for non-thermoresponsive PEGs)Increases the kinetic energy of the system, promoting the expansion of the polymer network.[8][20]
pH (for hydrogels with ionizable groups) VariesFor hydrogels containing acidic or basic groups, changes in pH can lead to ionization, causing electrostatic repulsion and increased swelling.[3][8][9]
Ionic Strength of Swelling Medium Generally DecreasesThe presence of ions can shield electrostatic repulsion between charged groups on the polymer chains, leading to a collapse of the network and reduced swelling.[9]

Visualizations

experimental_workflow Experimental Workflow for Swelling Ratio Measurement synthesis Synthesize this compound Hydrogel drying Dry Hydrogel to Constant Weight (m_d) synthesis->drying immersion Immerse in Swelling Medium drying->immersion incubation Incubate at Desired Temperature immersion->incubation weighing Periodically Measure Swollen Weight (m_s) incubation->weighing equilibrium Determine Equilibrium Swelling weighing->equilibrium calculation Calculate Swelling Ratio (q = m_s / m_d) equilibrium->calculation troubleshooting_swelling Troubleshooting High Swelling Ratio start High Swelling Ratio Observed cause1 Low Crosslinking Density? start->cause1 cause2 Low Monomer Concentration? cause1->cause2 No solution1 Increase Crosslinker Concentration cause1->solution1 Yes cause3 Incomplete Polymerization? cause2->cause3 No solution2 Increase Monomer Concentration cause2->solution2 Yes solution3 Increase UV Exposure Time/Intensity Optimize Photoinitiator Concentration cause3->solution3 Yes

References

optimizing reaction conditions for Acryloyl-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acryloyl-PEG4-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and handling for this compound?

A1: this compound is sensitive to light and moisture, which can lead to premature polymerization or hydrolysis of the acrylate (B77674) group. To ensure its stability and reactivity, the following storage and handling conditions are recommended:

  • Storage: Store at -20°C in a dry, dark environment.[1][2] The container should be sealed tightly under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.[1] For long-term storage, including a desiccant outside the immediate container is advisable.[1]

  • Handling: Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.[1] It is recommended to handle the compound in a well-ventilated area or under a fume hood.[3] Use appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][4] For PEG-acrylate derivatives that are solids, be mindful of potential combustible dust formation during handling.[4] If not used all at once, the container should be backfilled with an inert gas before resealing.[1]

Q2: What are the primary applications of this compound?

A2: this compound is a versatile heterobifunctional linker commonly used in bioconjugation, drug delivery, and materials science.[2] Its primary applications stem from the reactivity of its acrylate group, which can readily undergo Michael addition reactions with nucleophiles such as thiols and amines, or participate in polymerization reactions.[2][5] This allows for the covalent attachment of the PEG linker to proteins, peptides, nanoparticles, and surfaces to improve solubility, reduce immunogenicity, and create hydrogels for 3D cell culture and drug release systems.[6][7]

Q3: What analytical techniques are recommended for characterizing this compound and its conjugates?

A3: The most common and powerful technique for characterizing this compound and its reaction products is Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

  • ¹H NMR: Can be used to confirm the presence of the acrylate protons (typically vinyl protons at δ 5.8-6.5 ppm) and the PEG backbone protons (a large peak around δ 3.6 ppm). After conjugation, the disappearance of the acrylate signals and the appearance of new signals corresponding to the conjugate can be monitored to determine reaction completion and purity.[8][9][10] It is important to be aware of ¹³C satellite peaks in the ¹H NMR spectrum of PEG, which can sometimes be mistaken for impurities.[8][9][10]

  • Other Techniques: Size Exclusion Chromatography (SEC) can be used to analyze changes in molecular weight after conjugation, although it may not be sensitive enough for small molecule conjugations.[9] Mass spectrometry techniques like MALDI-TOF or ESI-MS are also valuable for confirming the molecular weight of the final conjugate.

Q4: How can I prevent premature polymerization of this compound?

A4: Premature polymerization can be a significant issue. To mitigate this:

  • Inhibitors: Commercial this compound often contains a small amount of a polymerization inhibitor, such as monomethyl ether hydroquinone (B1673460) (MEHQ) (typically 100-500 ppm).[4]

  • Storage: As mentioned in Q1, storing the compound at low temperatures, in the dark, and under an inert atmosphere is crucial.[1]

  • Reaction Conditions: When performing reactions, avoid exposure to UV light and sources of free radicals unless polymerization is the intended outcome.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Michael Addition with Thiols (Thiol-Michael Addition)

Problem 1: Low or no reaction yield.

Potential Cause Troubleshooting Step
Incorrect pH The thiol-Michael addition is highly pH-dependent. The reaction rate increases with pH as the thiol is deprotonated to the more nucleophilic thiolate anion. Ensure the reaction buffer is at a pH between 7.5 and 8.5. At neutral or acidic pH, the reaction can be very slow.[11][12]
Inefficient Catalyst While the reaction can proceed without a catalyst at optimal pH, base catalysts such as amines (e.g., triethylamine) or phosphines (e.g., TCEP) can significantly accelerate the reaction.[13][14] Consider adding a catalytic amount of a suitable base.
Oxidation of Thiols Thiols can oxidize to form disulfides, which are unreactive in Michael additions. Degas buffers and perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.
Steric Hindrance If either the thiol or the PEG-acrylate is sterically hindered, the reaction rate may be significantly reduced. Consider increasing the reaction time or temperature (though be cautious of side reactions).

Problem 2: Side reactions, such as disulfide bond formation or hydrolysis.

Potential Cause Troubleshooting Step
Thiol Oxidation As mentioned above, the presence of oxygen can lead to the formation of disulfide bonds. Use degassed buffers and an inert atmosphere.
Ester Hydrolysis The ester linkage in the acrylate group is susceptible to hydrolysis, especially at high pH.[11] While a basic pH is needed for the Michael addition, avoid excessively high pH (e.g., > 9) or prolonged reaction times at elevated pH to minimize hydrolysis.
Homopolymerization The acrylate group can undergo anionic polymerization, especially in the presence of strong bases. Use a mild base catalyst and avoid excessively high concentrations.
Michael Addition with Amines (Aza-Michael Addition)

Problem 1: Low reaction yield or slow reaction rate.

Potential Cause Troubleshooting Step
Sub-optimal pH The reaction of amines with acrylates is also pH-sensitive. The amine needs to be in its neutral, nucleophilic form. A pH range of 8-9 is generally recommended.[5]
Slow Reaction Kinetics The aza-Michael addition can be slower than the thiol-Michael addition.[5] Increase the reaction time or consider using a catalyst. While the reaction can be performed without a catalyst, certain organocatalysts can improve the rate.
Solvent Effects The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or DMSO are often used. For some reactions, alcohols can favor mono-addition over di-addition for primary amines.[15]

Problem 2: Formation of di-adducts with primary amines.

Potential Cause Troubleshooting Step
Stoichiometry The primary amine has two reactive protons and can react with two molecules of this compound. To favor mono-addition, use an excess of the primary amine.
Reaction Conditions The selectivity between mono- and di-addition can be influenced by the solvent and temperature.[15] Experiment with different solvents (e.g., hydrocarbon vs. halogenated alcohols) to control the selectivity.[15]

Experimental Protocols

Protocol 1: Thiol-Michael Addition of this compound with a Cysteine-Containing Peptide

This protocol describes a general procedure for conjugating this compound to a peptide containing a free cysteine residue.

Materials:

  • This compound

  • Cysteine-containing peptide

  • Phosphate Buffered Saline (PBS), pH 7.4-8.0, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, as a reducing agent and catalyst)

  • Nitrogen or Argon gas

  • Purification system (e.g., SEC or HPLC)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in degassed PBS to a final concentration of 1-5 mg/mL. If the peptide may have formed disulfide bonds, pre-treat with a 2-5 molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bonds.

  • This compound Preparation: Immediately before use, dissolve this compound in a small amount of degassed PBS or a compatible organic solvent like DMSO.

  • Conjugation Reaction: Add a 5-10 molar excess of the dissolved this compound to the peptide solution.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction should be carried out under an inert atmosphere.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by LC-MS or HPLC.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol (B142953) (DTT), to react with any excess this compound.

  • Purification: Purify the conjugate from unreacted peptide and excess PEG reagent using size exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).[16][17]

Protocol 2: Aza-Michael Addition of this compound with an Amine-Containing Molecule

This protocol provides a general method for conjugating this compound to a molecule with a primary amine.

Materials:

  • This compound

  • Amine-containing molecule

  • Borate buffer (50 mM, pH 8.5) or similar non-amine containing buffer

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., dialysis, SEC, or HPLC)

Procedure:

  • Molecule Preparation: Dissolve the amine-containing molecule in the reaction buffer to the desired concentration.

  • This compound Preparation: Dissolve this compound in a minimal amount of DMF or DMSO.

  • Conjugation Reaction: Add a 5-20 molar excess of the this compound solution to the amine-containing molecule solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) if working with proteins to avoid denaturation.

  • Incubation: Mix the reaction and allow it to proceed at room temperature for 4-24 hours. The reaction time may need to be optimized depending on the reactivity of the amine.

  • Purification: Remove excess unreacted this compound and byproducts by dialysis, size exclusion chromatography (SEC), or an appropriate HPLC method.[16]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing Michael addition reactions with this compound.

Table 1: Effect of pH on Thiol-Acrylate Reaction Rate

pHRelative Reaction RateComments
6.8LowAt neutral pH, the concentration of the more reactive thiolate anion is low.[12]
7.4ModerateA commonly used pH for bioconjugation, but the reaction may be slow.[11]
8.0-8.3HighThe reaction rate significantly increases in this pH range due to a higher concentration of thiolate.[11][12]
> 9.0Very HighWhile the reaction is fast, the risk of ester hydrolysis and other side reactions increases significantly.[11]

Table 2: Common Catalysts for Thiol-Michael and Aza-Michael Additions

ReactionCatalystTypical ConcentrationComments
Thiol-Michael Triethylamine (TEA)Catalytic amountsA common and effective base catalyst.
Tris(2-carboxyethyl)phosphine (TCEP)1-5 mol%Also acts as a reducing agent to prevent disulfide formation. Effective in aqueous media at pH > 8.0.[13][14]
Dimethylphenylphosphine (DMPP)Catalytic levelsA very efficient catalyst that can lead to complete conversion in minutes.[13][14]
Aza-Michael 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Catalytic amounts (e.g., 0.2 eq)An effective catalyst for aza-Michael additions, can be used in solvent-free conditions.[18]
No CatalystN/AThe reaction can proceed without a catalyst, but it is generally slower.[5]

Visualizations

Experimental_Workflow_Thiol_Michael_Addition cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_peptide Dissolve Peptide in Degassed Buffer prep_peg Dissolve this compound conjugation Mix and Incubate (RT, 2-4h or 4°C, overnight) under Inert Atmosphere prep_peg->conjugation monitoring Monitor Reaction (LC-MS/HPLC) conjugation->monitoring purification Purify Conjugate (SEC/HPLC) monitoring->purification

Caption: Workflow for Thiol-Michael Addition.

Troubleshooting_Logic_Low_Yield cluster_thiol Thiol-Michael Addition cluster_amine Aza-Michael Addition start Low Reaction Yield check_ph_thiol Check pH (Is it 7.5-8.5?) start->check_ph_thiol check_ph_amine Check pH (Is it 8-9?) start->check_ph_amine add_catalyst_thiol Add Catalyst (e.g., TCEP) check_ph_thiol->add_catalyst_thiol Yes degas_buffers Degas Buffers & Use Inert Atmosphere add_catalyst_thiol->degas_buffers Still low increase_time Increase Reaction Time check_ph_amine->increase_time Yes check_solvent Check Solvent increase_time->check_solvent Still low

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Technical Support Center: Acryloyl-PEG4-OH Hydrogel Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acryloyl-PEG4-OH hydrogels. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common degradation issues encountered during experiments.

Troubleshooting Guides

This section addresses specific problems you might encounter with your hydrogel's stability and provides actionable solutions.

Issue 1: My hydrogel is degrading much faster than expected.

Question: I've fabricated this compound hydrogels for a long-term cell culture experiment, but they are losing their structural integrity within days instead of weeks. What could be causing this premature degradation, and how can I resolve it?

Answer: Premature degradation of PEG-acrylate hydrogels is a common issue that can often be traced to hydrolytic or oxidative cleavage of the polymer network. The ester linkages formed from the acrylation of the PEG-diol are susceptible to hydrolysis, and the polyether backbone can be susceptible to oxidative damage.[1] Several factors can accelerate these processes.

Potential Causes and Solutions:

  • Hydrolytic Instability from Environmental Conditions: The rate of ester bond hydrolysis is highly dependent on the pH and temperature of the surrounding environment.

    • High pH: Basic conditions (pH > 7.4) significantly accelerate base-catalyzed ester hydrolysis.[2] Ensure your culture medium is properly buffered and does not become basic over time.

    • Elevated Temperature: While cell culture requires 37°C, be aware that higher temperatures used for accelerated degradation studies will drastically shorten the hydrogel's lifespan.[2]

  • Oxidative Degradation: The polyether backbone of PEG can be cleaved by reactive oxygen species (ROS).[1][3]

    • Cell-Mediated Oxidation: Certain cell types, particularly inflammatory cells like macrophages, can produce ROS, leading to localized degradation.[1][3]

    • Media Components: Some media components or supplements may generate ROS. Ensure all components are fresh and properly stored.

  • Low Crosslinking Density: The initial formulation of your hydrogel is critical to its stability.

    • Low Polymer Concentration: A lower weight percent (wt%) of the this compound precursor results in a looser network that is more susceptible to degradation and erosion.

    • Inefficient Polymerization: Incomplete or inefficient crosslinking during fabrication (e.g., insufficient initiator concentration, inadequate UV exposure time/intensity) will result in a weaker network that degrades quickly. Revisit your polymerization protocol to ensure it is optimized.[4]

Troubleshooting Workflow:

Below is a logical workflow to diagnose the cause of premature hydrogel degradation.

G start Start: Premature Degradation Observed check_pH Check pH of Environment (e.g., culture medium) start->check_pH is_pH_high Is pH > 7.4? check_pH->is_pH_high adjust_pH Action: Adjust buffer system Monitor pH regularly is_pH_high->adjust_pH Yes check_temp Check Incubation Temperature is_pH_high->check_temp No adjust_pH->check_temp is_temp_high Is Temp > 37°C? check_temp->is_temp_high adjust_temp Action: Ensure correct incubation temperature is_temp_high->adjust_temp Yes check_formulation Review Hydrogel Formulation is_temp_high->check_formulation No adjust_temp->check_formulation is_density_low Low polymer concentration or insufficient crosslinking? check_formulation->is_density_low adjust_formulation Action: Increase polymer wt% Optimize polymerization protocol is_density_low->adjust_formulation Yes consider_oxidation Consider Oxidative Degradation is_density_low->consider_oxidation No adjust_formulation->consider_oxidation ros_present Are ROS-producing cells or media components present? consider_oxidation->ros_present add_antioxidants Action: Consider adding antioxidants to media ros_present->add_antioxidants Yes end Problem Resolved ros_present->end No add_antioxidants->end

Caption: Troubleshooting flowchart for premature hydrogel degradation.

Issue 2: My hydrogel is not degrading or is degrading too slowly for my application.

Question: I designed my this compound hydrogel to release a therapeutic over one week, but after two weeks, I see minimal mass loss and drug release. How can I accelerate the degradation?

Answer: The stability of PEG-acrylate hydrogels can be a significant advantage for long-term applications, but it can be a hurdle when controlled, timely degradation is required. The degradation rate is primarily governed by the hydrolysis of ester bonds, so tuning factors that influence this reaction is key.[1][5]

Methods to Tune and Accelerate Degradation:

  • Decrease Crosslinking Density: A hydrogel with a lower crosslinking density will swell more, allowing greater water penetration and easier access to hydrolytically labile ester bonds.

    • Reduce Polymer Concentration: Lowering the initial wt% of this compound will create a network with a larger mesh size, accelerating degradation.

    • Increase Macromer Molecular Weight: Using a higher molecular weight PEG precursor generally leads to a lower crosslink density and faster degradation.[1][6]

  • Modify Environmental Conditions (for in vitro studies): You can perform accelerated degradation studies by modifying the buffer conditions.

    • Increase pH: Incubating the hydrogels in a more basic solution (e.g., pH 10) will dramatically increase the rate of ester hydrolysis, providing insight into long-term behavior on a shorter timescale.[7]

    • Increase Temperature: Raising the incubation temperature (e.g., to 50°C or 60°C) will also accelerate the hydrolytic degradation process.[2]

  • Incorporate More Labile Linkages: For future experiments, consider modifying the hydrogel chemistry itself.

    • Enzyme-Sensitive Peptides: Incorporate crosslinkers containing peptide sequences that are substrates for specific enzymes (e.g., matrix metalloproteinases - MMPs).[8][9][10] This allows for cell-mediated degradation.

    • More Hydrolytically Labile Esters: Co-polymerize with monomers that contain more reactive ester groups to create points of faster degradation within the network.[1]

Quantitative Impact of Formulation on Degradation:

The following table summarizes how key parameters influence hydrogel stability.

ParameterChangeEffect on Degradation RateRationale
Polymer Concentration IncreaseDecreaseHigher crosslink density reduces water uptake and access to ester bonds.[1]
PEG Molecular Weight IncreaseIncreaseLower crosslink density for a given wt%, leading to faster degradation.[1][6]
Environmental pH IncreaseIncreaseBase-catalyzed hydrolysis of ester bonds is significantly faster than at neutral pH.[2][7]
Environmental Temperature IncreaseIncreaseHigher temperature provides more energy to overcome the activation energy of hydrolysis.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation mechanism for this compound hydrogels? The primary degradation mechanism under typical physiological conditions (in vivo or in cell culture) is the hydrolytic cleavage of the ester bonds that link the PEG backbone to the polyacrylate chains.[1][7] While the PEG backbone itself can be degraded by oxidation, this is generally a slower process unless a strong oxidative environment is present.[1][3]

Q2: I see my hydrogel swelling and becoming softer, but I'm not measuring significant mass loss. Is it degrading? Yes. Changes in mechanical properties (like a reduced compressive modulus) and an increased swelling ratio are the first signs of network degradation.[1] These changes occur as polymer chains are cleaved within the network, reducing the effective crosslinking density long before those fragments are small enough to diffuse out of the gel and cause measurable mass loss.[1][2]

Q3: How can I create a PEG-based hydrogel that is stable for very long-term (months to years) implantation? For applications requiring high biostability, the hydrolytically labile acrylate (B77674) ester linkage is a liability. A common strategy is to substitute the acrylate group with an acrylamide. The resulting amide bond is significantly more resistant to hydrolysis, leading to a much more stable hydrogel network with minimal degradation observed over many weeks.[1]

Q4: What are the main degradation pathways for PEG-based hydrogels? There are several potential degradation pathways, which can be either intentionally designed or occur as unintended side reactions. The primary mechanisms are hydrolysis, oxidation, and enzymatic degradation.

G cluster_main PEG-Acrylate Hydrogel Network cluster_outputs Degradation Products hydrogel Intact Hydrogel Network hydrolysis Hydrolytic Degradation (Cleavage of Ester Bonds) Trigger: Water, pH, Temp hydrogel->hydrolysis oxidation Oxidative Degradation (Cleavage of Ether Backbone) Trigger: Reactive Oxygen Species (ROS) hydrogel->oxidation enzyme Enzymatic Degradation (Cleavage of Peptide Linkers) Trigger: Specific Enzymes (e.g., MMPs) hydrogel->enzyme products Soluble Polymer Fragments (PEG, Polyacrylate chains) hydrolysis->products oxidation->products enzyme->products

Caption: Primary degradation pathways for PEG-based hydrogels.

Experimental Protocols

Protocol 1: In Vitro Hydrolytic Degradation Assay (Mass Loss & Swelling Ratio)

This protocol details the standard method for quantifying hydrogel degradation over time.

Methodology:

  • Fabrication: Prepare hydrogel discs of a consistent size and weight (e.g., 5 mm diameter, 1 mm height).

  • Initial Measurement: Record the initial wet weight of each hydrogel (W_i). Lyophilize (freeze-dry) a subset of control gels (n=3) to determine the initial dry weight (W_d,0).

  • Incubation: Place individual hydrogel samples into vials containing a known volume of sterile phosphate-buffered saline (PBS, pH 7.4). Incubate at 37°C in a shaking water bath.[4]

  • Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove a set of hydrogels (n=3 per time point).

  • Swelling Measurement: Gently blot the surface of each hydrogel with a lint-free wipe to remove excess surface water. Record the swollen weight (W_s,t).

  • Dry Weight Measurement: Lyophilize the same hydrogels until a constant weight is achieved. Record the final dry weight (W_d,t).

  • Calculations:

    • Swelling Ratio (Q): Q = W_s,t / W_d,t

    • Percent Mass Loss: Mass Loss (%) = [(W_d,0 - W_d,t) / W_d,0] * 100

Experimental Workflow Diagram:

G A Fabricate Hydrogel Discs B Measure Initial Wet (Wi) and Dry (Wd,0) Weights A->B C Incubate Gels in PBS at 37°C B->C D Remove Samples at Time Points (t) C->D E Blot and Measure Swollen Weight (Ws,t) D->E F Lyophilize and Measure Dry Weight (Wd,t) E->F G Calculate Swelling Ratio and Mass Loss F->G H Plot Data vs. Time G->H

Caption: Workflow for conducting an in vitro hydrogel degradation study.

Protocol 2: Mechanical Testing via Unconfined Compression

This protocol measures changes in the hydrogel's compressive modulus, a sensitive indicator of network integrity.

Methodology:

  • Sample Preparation: Use hydrogel discs from the degradation assay (Protocol 1) at each time point, ensuring they are fully equilibrated in PBS.

  • Instrument Setup: Use a mechanical tester equipped with a compression platen and a sensitive load cell (e.g., 10 N).

  • Measurement:

    • Measure the diameter and thickness of the swollen hydrogel sample.

    • Place the sample on the lower platen.

    • Apply a pre-load (e.g., 0.01 N) to ensure contact.

    • Apply a compressive strain at a constant rate (e.g., 10% per minute) up to a maximum of 15-20% strain.

    • Record the resulting stress-strain curve.

  • Calculation: The compressive modulus (Young's Modulus, E) is determined from the slope of the linear region of the stress-strain curve (typically between 5% and 15% strain). A decrease in the modulus over time indicates degradation of the hydrogel network.[3][4]

References

Technical Support Center: Enhancing Cell Viability in Acryloyl-PEG4-OH Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance cell viability when working with Acryloyl-PEG4-OH scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting cell viability during photoencapsulation in PEG-based hydrogels?

A1: The primary factors influencing cell viability during photoencapsulation are the type and concentration of the photoinitiator, the intensity of the light source, and the duration of light exposure.[1][2] High concentrations of photoinitiators and prolonged exposure to high-intensity UV light can generate reactive oxygen species (ROS) that are detrimental to cells.[2] It is crucial to optimize these parameters to achieve a balance between efficient hydrogel crosslinking and minimal cytotoxicity.[1]

Q2: My cells are not adhering to the this compound scaffold. What could be the reason and how can I improve it?

A2: Poly(ethylene glycol) (PEG) is inherently bio-inert, meaning it resists protein adsorption and subsequent cell adhesion.[3] To promote cell attachment, it is essential to functionalize the PEG hydrogel with cell-adhesive peptide ligands.[4][5] Commonly used peptides include RGD (Arg-Gly-Asp), YIGSR (Tyr-Ile-Gly-Ser-Arg), and IKVAV (Ile-Lys-Val-Ala-Val), which are derived from extracellular matrix proteins like fibronectin and laminin.[3][4][5] Incorporating these peptides provides specific binding sites for cell surface integrins, facilitating adhesion, spreading, and proliferation.[4]

Q3: I am observing a significant decrease in cell viability over time within my 3D PEG scaffold. What are the potential causes?

A3: A decline in cell viability over time can be attributed to several factors. One major reason is the lack of hydrogel degradation, which can restrict cell proliferation, migration, and access to nutrients.[6][7] Incorporating degradable crosslinkers, such as peptides sensitive to cell-secreted proteases (e.g., matrix metalloproteinases or MMPs), allows cells to remodel their microenvironment.[6][7] Another factor could be insufficient porosity, limiting nutrient and oxygen diffusion.[8][9] Additionally, the initial crosslinking density might be too high, physically constraining the cells and inducing apoptosis.[10][11]

Q4: Can the choice of crosslinking chemistry affect cell viability?

A4: Yes, the crosslinking chemistry plays a significant role. Thiol-ene "photo-click" reactions are often considered highly cytocompatible because they proceed rapidly under mild conditions, generate minimal heat, and are less affected by oxygen inhibition compared to traditional chain-growth polymerizations.[3][10] This can lead to higher initial cell viability.[3] For instance, using norbornene-functionalized PEGs with cysteine-containing peptide crosslinkers has been shown to support high levels of cell viability (>95%).[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low initial cell viability (<80%) immediately after encapsulation Phototoxicity: High photoinitiator concentration, high light intensity, or long exposure time.[1][2][12]Optimize photopolymerization parameters. Use a cytocompatible photoinitiator like LAP or Irgacure 2959 at the lowest effective concentration (e.g., 0.05% w/v).[3][12] Reduce light intensity and exposure time.
Inappropriate Photoinitiator: Some photoinitiators are more cytotoxic than others.[12][13]Switch to a more biocompatible photoinitiator. For example, LAP has been shown to be less toxic than I2959 in some studies.[12][13][14]
Poor cell attachment and spreading Inert Nature of PEG: this compound lacks native cell-binding motifs.[3]Incorporate cell-adhesive peptides such as RGD, YIGSR, or IKVAV into the hydrogel formulation.[4][5][15]
Incorrect Peptide Density: The concentration of adhesion peptides may be too low.Optimize the concentration of the adhesion peptide. A concentration of around 3 mM has been shown to be effective in some systems.[15]
Decreased cell viability and proliferation over several days Lack of Hydrogel Degradation: The static, non-degradable network restricts cell growth and movement.[6][7]Incorporate enzymatically degradable peptide crosslinkers (e.g., MMP-sensitive sequences) to allow for cell-mediated remodeling.[6][7] Alternatively, use hydrolytically degradable linkages in the PEG backbone.[10]
High Crosslinking Density: A dense polymer network can physically constrain cells and limit nutrient diffusion.[10][11]Reduce the total polymer concentration or use a higher molecular weight PEG to increase the mesh size of the hydrogel network.[11][16]
Hypoxia: In larger or dense constructs, cells in the center may suffer from a lack of oxygen.[8]Design scaffolds with interconnected porosity to improve nutrient and oxygen transport.[9] Consider incorporating oxygen-releasing materials.[8]
Inconsistent experimental results Variability in Hydrogel Properties: Swelling ratio, stiffness, and ligand presentation can vary.[1][5]Ensure consistent fabrication protocols. Characterize the physical properties (e.g., storage modulus, swelling ratio) of your scaffolds to ensure reproducibility. The addition of peptides can alter these properties.[5]

Quantitative Data Summary

Table 1: Effect of Photoinitiator Type and Concentration on Cell Viability

PhotoinitiatorConcentration (% w/v)Cell TypeCell Viability (%)Reference
Irgacure 29590.1G292~62[13][14]
Irgacure 29590.5G292~2[13][14]
LAP0.1G292~86[13][14]
LAP0.5G292~8[13][14]
VA0860.25 - 1.0HASSMC, HAVIC, HADMSCup to 95[1]
Irgacure 29590.025 - 0.1HASSMC, HAVIC, HADMSCup to 93[1]

Table 2: Influence of Total Polymer Concentration on Cell Viability and Scaffold Properties

Total PEGDA Concentration (wt %)Blend Ratio (PEGDA3400/400)Compressive Modulus (MPa)Cell Viability (%)Reference
20Varied~0.4~81[11]
40Varied~1.6~20[11]

Experimental Protocols

Protocol 1: General Procedure for Cell Encapsulation in a Photocrosslinked PEG Hydrogel

  • Prepare Precursor Solution: Dissolve the this compound macromer in a sterile, buffered solution (e.g., PBS or cell culture medium) to the desired concentration.

  • Add Photoinitiator: Add a stock solution of a cytocompatible photoinitiator (e.g., 0.1% w/v LAP) to the precursor solution. Keep the solution protected from light.

  • Incorporate Adhesion Peptides (Optional): If required, add acryloyl-PEG-conjugated adhesion peptides (e.g., Acryl-PEG-RGD) to the solution.

  • Prepare Cell Suspension: Harvest cells and resuspend them in the precursor solution at the desired final cell density (e.g., 1-10 x 10^6 cells/mL). Ensure cells are evenly distributed by gentle pipetting.[17][18]

  • Photopolymerization: Dispense the cell-laden precursor solution into a mold or culture plate. Expose the solution to a light source (e.g., 365 nm UV light) with a defined intensity for a predetermined time to initiate crosslinking.[3][16]

  • Culture: After gelation, add fresh cell culture medium to the hydrogels and incubate under standard cell culture conditions (37°C, 5% CO2).

Protocol 2: Live/Dead Viability Assay

  • Prepare Staining Solution: Prepare a working solution of Calcein AM (for live cells, green fluorescence) and Ethidium Homodimer-1 (for dead cells, red fluorescence) in a buffered saline solution according to the manufacturer's instructions.

  • Stain Hydrogels: Remove the culture medium from the cell-laden hydrogels and wash gently with PBS. Add the staining solution to cover the hydrogels.

  • Incubate: Incubate the hydrogels at 37°C for 30-45 minutes, protected from light.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters. Live cells will fluoresce green, and the nuclei of dead cells will fluoresce red.

  • Quantification: Capture images from multiple random fields of view and count the number of live and dead cells to calculate the percentage of viable cells.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_culture Culture & Analysis A Prepare this compound Precursor Solution B Add Photoinitiator (e.g., LAP) A->B C Add Adhesion Ligands (e.g., Acryl-PEG-RGD) B->C D Suspend Cells in Precursor Mix C->D E Dispense Cell-Laden Solution into Mold D->E F Expose to Light (e.g., 365 nm) E->F G Crosslinked Hydrogel with Encapsulated Cells F->G H Add Culture Medium & Incubate G->H I Perform Viability Assays (e.g., Live/Dead) H->I

Caption: Workflow for cell encapsulation in PEG hydrogels.

Signaling_Pathway cluster_scaffold Scaffold Microenvironment cluster_cell Cellular Interaction cluster_response Cellular Response PEG PEG Backbone RGD RGD Peptide Integrin Integrin Receptor RGD->Integrin binds to MMP_Site MMP-Sensitive Crosslinker Remodeling Matrix Remodeling & Migration MMP_Site->Remodeling Cell Cell Integrin->Cell activates Adhesion Adhesion & Spreading Integrin->Adhesion MMP Secreted MMP Cell->MMP secretes MMP->MMP_Site cleaves Viability Enhanced Viability & Proliferation Adhesion->Viability Remodeling->Viability

Caption: Cell-scaffold interactions enhancing viability.

Troubleshooting_Logic cluster_immediate Immediate Viability Issues cluster_time Long-Term Viability Issues Start Low Cell Viability Observed Q1 When is viability low? Start->Q1 A1_Immediate Immediately after encapsulation Q1->A1_Immediate A1_Time Decreases over time in culture Q1->A1_Time C1 Check Photopolymerization: - Photoinitiator type/conc. - Light intensity/duration A1_Immediate->C1 C2 Check Reagent Quality: - Macromer purity - Cell health pre-encapsulation A1_Immediate->C2 D1 Check Scaffold Bioactivity: - Add/optimize adhesion peptides (e.g., RGD) A1_Time->D1 D2 Check Scaffold Properties: - Incorporate degradable crosslinkers - Reduce crosslinking density A1_Time->D2 D3 Check Culture Conditions: - Nutrient/Oxygen diffusion - Medium exchange frequency A1_Time->D3

Caption: Troubleshooting logic for low cell viability.

References

Technical Support Center: Purification of Acryloyl-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Acryloyl-PEG4-OH. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically produced this compound?

A1: Common impurities can be broadly categorized as:

  • Starting materials and reagents: Unreacted tetraethylene glycol, acryloyl chloride, or other acylating agents, and triethylamine (B128534).

  • Side-products: Di-acrylated PEG4, where both hydroxyl groups of the starting tetraethylene glycol have reacted with the acryloylating agent.

  • Degradation products: Due to the susceptibility of polyethylene (B3416737) glycols to auto-oxidation, impurities such as formaldehyde, acetaldehyde, and formic acid can form over time, especially with improper storage.[1][2][3] These can react with the desired product or other molecules in your experiments.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure the stability and purity of this compound, it is recommended to store it at -20°C in a desiccated, inert atmosphere (e.g., under argon or nitrogen).[4][5] Avoid frequent freeze-thaw cycles. For long-term storage, dividing the product into smaller aliquots is advisable.

Q3: Which analytical techniques are best suited for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from closely related impurities and for determining purity. Both normal-phase and reverse-phase methods can be employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and helps in the identification of impurities.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Streaking or Tailing of the Product Spot on a Silica (B1680970) Gel TLC Plate.
  • Possible Cause A: The compound is highly polar. this compound is a polar molecule and can interact strongly with the silica gel stationary phase, leading to streaking.[8][9]

    • Solution:

      • Modify the mobile phase: Add a small amount of a more polar solvent like methanol (B129727) to your eluent system (e.g., 1-10% methanol in dichloromethane (B109758) or ethyl acetate).[10]

      • Use a different solvent system: A mixture of chloroform (B151607), ethanol, and isopropanol (B130326) (e.g., in a 1:1 ratio for the alcohol components) has been reported to give better separation for PEG-containing compounds.[8]

      • Add a modifier: For acidic impurities, adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can improve the spot shape. For basic impurities, triethylamine (0.1-1%) can be added.[11]

  • Possible Cause B: Sample overload. Applying too much sample to the TLC plate can cause streaking.

    • Solution: Dilute your sample before spotting it on the TLC plate.

Problem 2: Poor Separation of this compound from Impurities during Flash Column Chromatography.
  • Possible Cause A: Inappropriate solvent system. The polarity of the eluent may not be optimized for the separation.

    • Solution:

      • Gradient elution: Start with a less polar solvent system (e.g., 100% ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol. A slow, shallow gradient is often more effective for polar compounds.[8]

      • Alternative solvent systems: Explore solvent systems like chloroform with a gradient of an ethanol/isopropanol mixture.[8]

  • Possible Cause B: Co-elution of impurities. The di-acrylated PEG impurity can have a similar polarity to the desired mono-acrylated product.

    • Solution:

      • Optimize the gradient: A very shallow gradient in the region where the product and impurity elute can improve separation.

      • Alternative chromatography modes: Consider using reverse-phase flash chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) for better separation of polar compounds.[12][13][14][15]

Problem 3: Low Recovery of the Product after Purification.
  • Possible Cause A: Irreversible adsorption on silica gel. The polar nature of the PEG chain can lead to strong, sometimes irreversible, binding to the silica gel.[16]

    • Solution:

      • Deactivate the silica gel: Pre-treating the silica gel with a small amount of triethylamine in the slurry or the mobile phase can help to cap the acidic silanol (B1196071) groups and reduce irreversible adsorption.

      • Use an alternative stationary phase: Consider using alumina (B75360) or a bonded-phase silica gel (e.g., diol-functionalized).

  • Possible Cause B: Product is water-soluble and lost during aqueous work-up.

    • Solution:

      • Brine wash: During liquid-liquid extraction, use a saturated sodium chloride solution (brine) for washing to reduce the solubility of the product in the aqueous phase.

      • Back-extraction: After the initial extraction, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying this compound from less polar impurities and the di-acrylated side-product.

1. Materials:

  • Crude this compound
  • Silica gel (60 Å, 230-400 mesh)
  • Solvents: Hexane, Ethyl Acetate (B1210297), Methanol (HPLC grade)
  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

2. Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Develop a TLC plate using a solvent system such as 80:20 ethyl acetate/hexane and visualize under UV light and/or by staining with potassium permanganate. Adjust the solvent system to achieve an Rf value of ~0.3 for the desired product. A gradient of methanol in ethyl acetate or dichloromethane may be necessary.
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% ethyl acetate). Pour the slurry into the column and allow it to pack under positive pressure.
  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
  • Elution: Start the elution with the initial solvent system. Gradually increase the polarity of the mobile phase (e.g., by introducing a gradient of 0-5% methanol in ethyl acetate).
  • Fraction Collection: Collect fractions and monitor them by TLC.
  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Table 1: Example Flash Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of 0-5% Methanol in Ethyl Acetate
Typical Rf ~0.3 (in 2% Methanol/Ethyl Acetate)
Expected Purity >95% (by HPLC)
Expected Yield 60-80%
Protocol 2: Purification by Liquid-Liquid Extraction

This method is effective for removing water-soluble impurities and unreacted starting materials.

1. Materials:

  • Crude this compound reaction mixture
  • Dichloromethane (DCM) or Ethyl Acetate
  • Saturated Sodium Bicarbonate Solution
  • Brine (Saturated Sodium Chloride Solution)
  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
  • Separatory Funnel

2. Procedure:

  • Dilute the reaction mixture with DCM or ethyl acetate.
  • Transfer the solution to a separatory funnel.
  • Wash the organic layer sequentially with:
  • Saturated sodium bicarbonate solution (to remove acidic impurities).
  • Water.
  • Brine (to reduce the amount of water in the organic layer).
  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
  • Filter off the drying agent.
  • Concentrate the organic phase under reduced pressure to obtain the crude product, which can then be further purified by chromatography if necessary.

Protocol 3: Purification by Precipitation

This technique is useful for removing non-polar impurities from the polar this compound product.

1. Materials:

  • Crude this compound
  • Dichloromethane (DCM) or Ethyl Acetate
  • Cold Diethyl Ether or Hexane

2. Procedure:

  • Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., DCM or ethyl acetate).
  • Slowly add this solution to a stirred, cold solution of a non-polar solvent in which the product is insoluble (e.g., diethyl ether or hexane).
  • The purified product should precipitate out of the solution.
  • Collect the precipitate by filtration and wash it with the cold non-polar solvent.
  • Dry the purified product under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Strategies cluster_analysis Purity Analysis cluster_product Final Product synthesis Crude this compound Reaction Mixture lle Liquid-Liquid Extraction synthesis->lle Initial Cleanup chromatography Flash Column Chromatography synthesis->chromatography precipitation Precipitation synthesis->precipitation lle->chromatography Further Purification analysis Purity Assessment (NMR, HPLC, LC-MS) chromatography->analysis precipitation->analysis analysis->chromatography If impure product Pure this compound (>95%) analysis->product If pure

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Encountered streaking TLC/Column Streaking start->streaking poor_sep Poor Separation start->poor_sep low_yield Low Yield start->low_yield mod_mp Modify Mobile Phase (add polar solvent/modifier) streaking->mod_mp alt_solv Use Alternative Solvent System streaking->alt_solv grad_opt Optimize Gradient poor_sep->grad_opt alt_chrom Alternative Chromatography (RP-HPLC, HILIC) poor_sep->alt_chrom deact_si Deactivate Silica low_yield->deact_si brine Use Brine Wash/ Back-extraction low_yield->brine

Caption: Troubleshooting logic for common purification issues with this compound.

References

adjusting the crosslinking density of Acryloyl-PEG4-OH gels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acryloyl-PEG4-OH hydrogels. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the adjustment of hydrogel crosslinking density.

Frequently Asked Questions (FAQs)

Q1: What is hydrogel crosslinking density and why is it important?

A1: Crosslinking density refers to the number of covalent or physical connections between polymer chains within a hydrogel network.[1] It is a critical parameter because it directly governs the hydrogel's macroscopic properties, including:

  • Mechanical Stiffness: Higher crosslinking density generally leads to a stiffer, more robust gel with a higher elastic modulus.[2][3]

  • Swelling Ratio: A denser network of crosslinks restricts the intake of water, resulting in a lower equilibrium water content and swelling ratio.[1][4]

  • Mesh Size: The average distance between crosslinks, known as the mesh size, is inversely proportional to the crosslinking density. This dictates the permeability of the gel and the diffusion rate of molecules, such as encapsulated drugs or nutrients for cells.[1][5]

  • Degradation Rate: For degradable hydrogels, a higher crosslinking density can slow down the degradation process.[2][4]

Controlling these properties is essential for applications ranging from drug delivery to tissue engineering.[6]

Q2: What are the primary factors used to control the crosslinking density of this compound gels?

A2: The crosslinking density of this compound gels, which are typically formed via free-radical polymerization, can be tuned by adjusting several key parameters of the precursor solution and reaction conditions:

  • PEG Macromer Concentration: The weight/volume percentage of this compound in the precursor solution.

  • Initiator Concentration: The amount of photoinitiator (for UV-cured gels) or redox initiator components used to start the polymerization.[7]

  • Crosslinker Type and Concentration: While this compound can self-polymerize, additional crosslinking agents can be added to modify the network structure.[1][8]

  • Polymerization Conditions: Factors like UV light intensity, exposure time, and temperature can influence the rate and extent of the reaction.[9][10]

Q3: How does the concentration of the this compound macromer affect the final gel properties?

A3: Increasing the concentration of the this compound macromer leads to a higher density of polymer chains available for reaction. This results in a more densely crosslinked network.[5] Consequently, hydrogels fabricated with a higher PEG concentration will typically exhibit a higher elastic modulus (increased stiffness), a smaller mesh size, and a lower swelling ratio.[1][5]

Q4: What is the role of the initiator, and how does its concentration impact the hydrogel network?

A4: The initiator generates the initial free radicals that trigger the chain-growth polymerization of the acrylate (B77674) groups on the PEG macromers.[1] The concentration of the initiator can have a complex effect:

  • Increased Initiator Concentration: Generally, a higher initiator concentration leads to a faster polymerization rate because more polymer chains are initiated simultaneously.[7] This can result in the formation of shorter polymer chains between crosslinks, which can affect the network's homogeneity and mechanical properties.[11][12]

  • Optimal Concentration: There is often an optimal initiator concentration. Too low a concentration may lead to incomplete or very slow polymerization, while an excessively high concentration can sometimes negatively impact the mechanical properties of the final gel or reduce cell viability in cell encapsulation applications.[7][13]

Troubleshooting Guide

Q5: My hydrogel is not forming or is taking too long to polymerize. What are the possible causes and solutions?

A5: This is a common issue that can usually be traced back to the initiation system or reaction conditions.

Possible Cause Troubleshooting Steps
Inactive or Insufficient Initiator • Check the expiration date and storage conditions of your initiator (e.g., Irgacure, LAP).[14] • Prepare a fresh initiator stock solution. • Increase the initiator concentration incrementally.[13]
Insufficient UV Light Exposure • Ensure your UV lamp is functioning correctly and emitting at the correct wavelength for your photoinitiator. • Increase the UV exposure time or the light intensity.[9]
Presence of Inhibitors • Oxygen can inhibit free-radical polymerization. Try degassing your precursor solution by bubbling nitrogen or argon through it before adding the initiator and polymerizing. • Ensure all reagents and solvents are pure and free of inhibitors.
Incorrect Reagent Concentrations • Double-check all calculations and measurements for the PEG macromer and initiator solutions.

Q6: My hydrogel is forming too quickly, appears cloudy, or is mechanically weak. What's going wrong?

A6: Rapid, uncontrolled polymerization can lead to a heterogeneous network structure, which often manifests as cloudiness (phase separation) and poor mechanical properties.[11]

Possible Cause Troubleshooting Steps
Excessive Initiator Concentration • A high concentration of initiator can create a very rapid reaction.[7] Reduce the initiator concentration.
High UV Light Intensity • If using photopolymerization, reduce the intensity of the UV light source.[9]
High Reaction Temperature • Polymerization is an exothermic process. If the reaction is proceeding too quickly, try cooling the precursor solution on ice before and during UV exposure (if feasible for your setup).[10]
Inhomogeneity in the Precursor Solution • Ensure all components are fully dissolved and the precursor solution is thoroughly mixed before initiating polymerization.

Q7: The stiffness of my hydrogel is not what I expected. How can I precisely adjust it?

A7: Hydrogel stiffness (elastic modulus) is directly related to the crosslinking density. Use the following parameters to tune your gel's mechanical properties.

Goal Primary Adjustment Method Secondary Adjustment Method
Increase Stiffness • Increase the weight percentage of this compound in the precursor solution.[5]• Optimize the initiator concentration. A very high concentration can sometimes lead to softer gels due to network heterogeneity.[10][15]
Decrease Stiffness • Decrease the weight percentage of this compound.[5]• Slightly decrease the initiator concentration or UV exposure time to reduce the extent of crosslinking.

Quantitative Data on Crosslinking Parameters

The following table summarizes the expected qualitative and quantitative effects of changing formulation parameters on hydrogel properties, based on principles from studies on similar PEG-acrylate systems.

Parameter ChangeEffect on Crosslinking Density (ρc)Effect on Elastic Modulus (Stiffness)Effect on Swelling Ratio (Q)Effect on Mesh Size (ζ)
Increase PEG % (w/v) ↑ Significant Increase↑ Significant Increase↓ Significant Decrease↓ Significant Decrease
Increase Initiator Concentration ↑ Increases (to a point)↑ Increases (can decrease if excessive)[10][15]↓ Decreases↓ Decreases
Increase UV Exposure Time ↑ Increases (to a plateau)↑ Increases (to a plateau)↓ Decreases↓ Decreases

Table based on principles described in cited literature.[1][7][10]

Experimental Protocols

Protocol 1: Photopolymerization of this compound Hydrogels

This protocol describes a general method for fabricating this compound hydrogels using a photoinitiator and UV light.

Materials:

  • This compound

  • Photoinitiator (e.g., LAP or Irgacure 2959)

  • Phosphate-Buffered Saline (PBS) or cell culture medium

  • UV Light Source (e.g., 365 nm)

Procedure:

  • Prepare Precursor Solution:

    • Dissolve the this compound macromer in PBS to achieve the desired final concentration (e.g., 5%, 10%, 15% w/v). Ensure complete dissolution.

    • For cell encapsulation, resuspend cells in this solution at the desired density.

  • Prepare Initiator Stock:

    • Dissolve the photoinitiator in PBS or an appropriate solvent to create a concentrated stock solution (e.g., 0.5% w/v). Protect this solution from light.

  • Final Mixture:

    • Add the photoinitiator stock solution to the precursor solution to achieve the desired final initiator concentration (e.g., 0.05% w/v). Mix thoroughly but gently to avoid introducing air bubbles.

  • Casting the Gel:

    • Pipette the final mixture into a mold (e.g., between two glass slides with a spacer, or into a well plate).

  • Polymerization:

    • Expose the mold to UV light of the appropriate wavelength (e.g., 365 nm) and intensity for a predetermined time (e.g., 1-10 minutes). The optimal time and intensity must be determined empirically for your specific system.[9]

  • Post-Polymerization:

    • Carefully remove the crosslinked hydrogel from the mold.

    • Wash the gel extensively with PBS or culture medium to remove any unreacted components. This is typically done by incubating the gel in a large volume of PBS and changing the buffer several times over 24-48 hours.

Visual Guides

experimental_workflow prep_peg Prepare this compound Solution (in PBS) mix Combine Solutions (Add Initiator to PEG) prep_peg->mix prep_init Prepare Photoinitiator Stock Solution prep_init->mix cast Cast Precursor Solution into Mold mix->cast uv Expose to UV Light (e.g., 365 nm) cast->uv demold Demold Hydrogel uv->demold wash Wash and Swell Gel (in PBS) demold->wash final_gel Final Hydrogel for Experimentation wash->final_gel logical_relationships cluster_inputs Control Parameters cluster_outputs Resulting Gel Properties peg_conc [+] PEG Concentration crosslinking Crosslinking Density peg_conc->crosslinking init_conc [+] Initiator Concentration init_conc->crosslinking uv_time [+] UV Exposure Time/Intensity uv_time->crosslinking stiffness [+] Stiffness (Elastic Modulus) crosslinking->stiffness Directly Proportional swelling [-] Swelling Ratio crosslinking->swelling Inversely Proportional mesh [-] Mesh Size crosslinking->mesh Inversely Proportional

References

common mistakes to avoid with Acryloyl-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acryloyl-PEG4-OH. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile PEG linker in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker featuring a terminal acryloyl group and a hydroxyl group, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The acryloyl group is an α,β-unsaturated carbonyl group that can readily react with nucleophiles, most commonly via a Michael addition reaction. The hydroxyl group provides a site for further chemical modification. This structure makes it a valuable tool in bioconjugation, hydrogel formation, and surface modification.

Q2: How should this compound be stored and handled?

A2: Proper storage and handling are crucial to maintain the integrity of this compound. It is recommended to store the compound at -20°C, desiccated, and protected from light.[1] Avoid frequent freeze-thaw cycles. When handling, use personal protective equipment (PPE) such as gloves, goggles, and a lab coat. Work in a well-ventilated area or under a fume hood to minimize inhalation risks.

Q3: What functional groups can react with the acryloyl group of this compound?

A3: The acryloyl group is an excellent Michael acceptor and can react with various nucleophiles. The most common reaction is with thiol groups (from cysteine residues in proteins or thiol-containing linkers) to form a stable thioether bond. It can also react with primary and secondary amines, although the reaction with thiols is generally more efficient and specific under physiological conditions.

Troubleshooting Guides

Section 1: Bioconjugation Reactions

Q4: My bioconjugation reaction with a thiol-containing molecule is showing low yield. What are the possible causes and solutions?

A4: Low conjugation efficiency can stem from several factors. Here's a troubleshooting guide:

  • Incorrect pH: The Michael addition of a thiol to an acrylate (B77674) is most efficient at a pH range of 7.5-8.5. At lower pH, the thiol is protonated and less nucleophilic. At higher pH, side reactions like hydrolysis of the acrylate group can occur.

  • Presence of Reducing Agents: Ensure that any reducing agents used to reduce disulfide bonds in proteins (e.g., DTT, TCEP) are removed before adding the this compound. Residual reducing agents can react with the acryloyl group.

  • Steric Hindrance: The accessibility of the thiol group on your biomolecule can impact reaction efficiency. Consider optimizing the linker length or the conjugation strategy if steric hindrance is suspected.

  • Reagent Quality: Ensure your this compound is not hydrolyzed. Use freshly prepared solutions for best results.

Q5: I am observing non-specific binding or aggregation of my protein during conjugation. How can I prevent this?

A5: Non-specific binding and aggregation are common challenges in bioconjugation. Consider the following:

  • Optimize Reaction Conditions: Adjust the molar ratio of this compound to your biomolecule. An excessive amount of the PEG linker can lead to multiple conjugations and potential cross-linking.

  • Buffer Composition: The choice of buffer can influence protein stability. Screen different buffer systems and consider adding excipients like arginine or polysorbates to prevent aggregation.

  • Purification Method: Implement a robust purification strategy immediately after conjugation to remove unreacted reagents and byproducts. Techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are commonly used for purifying PEGylated proteins.[]

Section 2: Hydrogel Formation

Q6: My hydrogel is not forming or the gelation time is too long. What should I check?

A6: Delayed or failed hydrogel formation is often related to the polymerization conditions. Here are some key factors to consider:

  • Initiator Concentration: In free-radical polymerization, the concentration of the initiator (e.g., APS/TEMED, photoinitiators) is critical. Too little initiator will result in slow or incomplete polymerization.

  • Oxygen Inhibition: Oxygen can quench free radicals and inhibit polymerization. De-gas your precursor solutions by bubbling with an inert gas like nitrogen or argon before adding the initiator.

  • Monomer Concentration: The concentration of this compound and any crosslinkers will directly affect the gelation kinetics and the final properties of the hydrogel.

  • pH of the Precursor Solution: The pH can influence the reactivity of the components and the activity of the initiator system. Ensure the pH is within the optimal range for your chosen polymerization method.

Q7: The mechanical properties of my hydrogel are not as expected (e.g., too soft, too brittle). How can I tune them?

A7: The mechanical properties of a hydrogel are tunable by modifying its composition and crosslinking density.

  • Crosslinker Concentration: Increasing the concentration of a crosslinking agent will generally lead to a stiffer, more brittle hydrogel.

  • PEG Chain Length: While you are using this compound, incorporating other PEG-acrylates with different PEG chain lengths can alter the network structure and thus the mechanical properties.

  • Polymer Concentration: Higher overall polymer concentration will result in a denser network and a stiffer hydrogel.

Quantitative Data Summary

ParameterRecommended ConditionNotes
Storage Temperature -20°CProtect from moisture and light.[1]
Bioconjugation pH (Thiol-Michael Addition) 7.5 - 8.5Balances thiol reactivity and minimizes side reactions.
Hydrogel Polymerization Initiator (APS/TEMED) Varies by systemTypically in the range of 0.1-1% (w/v).

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Peptide

  • Peptide Preparation: Dissolve the thiol-containing peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.5. If the peptide contains disulfide bonds, reduce them using a reducing agent like TCEP and subsequently remove the TCEP by dialysis or size-exclusion chromatography.

  • This compound Preparation: Immediately before use, dissolve this compound in the same reaction buffer.

  • Conjugation Reaction: Add the this compound solution to the peptide solution at a desired molar ratio (e.g., 10:1 linker to peptide).

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Quenching: Quench any unreacted this compound by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol.

  • Purification: Purify the PEGylated peptide using a suitable chromatography technique, such as reverse-phase HPLC or size-exclusion chromatography, to remove excess reagents and unconjugated peptide.

  • Characterization: Characterize the conjugate using techniques like MALDI-TOF mass spectrometry to confirm the addition of the PEG linker.

Protocol 2: Formation of a Polyacrylamide Hydrogel Incorporating this compound

  • Prepare Precursor Solution: In a suitable aqueous buffer, dissolve acrylamide, a crosslinker (e.g., N,N'-methylenebis(acrylamide)), and this compound at the desired concentrations.

  • De-gassing: De-gas the precursor solution by bubbling with nitrogen gas for at least 15 minutes to remove dissolved oxygen.

  • Initiation: Add the initiator system. For a redox-initiated system, add ammonium (B1175870) persulfate (APS) followed by tetramethylethylenediamine (TEMED) to initiate polymerization.

  • Gelation: Quickly mix the solution after adding the initiator and transfer it to a mold. Allow the solution to polymerize at room temperature. Gelation typically occurs within 30 minutes.

  • Hydration: After polymerization, the hydrogel can be hydrated in a suitable buffer to reach equilibrium swelling.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis peptide Thiol-Peptide Solution (pH 7.5) conjugation Mix and Incubate (RT, 2-4h) peptide->conjugation peg This compound Solution peg->conjugation quench Quench with L-cysteine conjugation->quench purify Purify (e.g., HPLC) quench->purify analyze Characterize (e.g., MS) purify->analyze

Caption: Workflow for the conjugation of this compound to a thiol-containing peptide.

troubleshooting_logic start Low Conjugation Yield? ph Is pH 7.5-8.5? start->ph reducing_agent Reducing Agent Removed? ph->reducing_agent Yes adjust_ph Adjust pH ph->adjust_ph No reagent_quality Reagents Fresh? reducing_agent->reagent_quality Yes remove_reducing Purify Peptide Pre-Reaction reducing_agent->remove_reducing No use_fresh Use Fresh Reagents reagent_quality->use_fresh No success Improved Yield reagent_quality->success Yes adjust_ph->success remove_reducing->success use_fresh->success

Caption: Troubleshooting decision tree for low bioconjugation yield.

References

impact of initiator concentration on Acryloyl-PEG4-OH polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acryloyl-PEG4-OH polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the polymerization of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the polymerization of this compound.

Issue Possible Cause Recommended Solution
Slow or No Polymerization Low Initiator Concentration: Insufficient free radicals are generated to initiate polymerization effectively.[1]Increase the initiator concentration incrementally. Refer to the experimental protocol for recommended ranges.
Inhibitor Presence: The monomer may contain inhibitors to prevent premature polymerization during storage.Pass the monomer through an inhibitor removal column before use.
Oxygen Inhibition: Oxygen can scavenge free radicals, hindering the polymerization process.Degas the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) before and during polymerization.
Low Temperature: The polymerization temperature may be too low for the chosen initiator to decompose efficiently.Increase the reaction temperature according to the initiator's specifications. For photoinitiators, ensure the light source provides the correct wavelength and sufficient intensity.[2]
Polymerization is Too Fast and Uncontrolled High Initiator Concentration: An excess of initiator leads to a burst of free radicals, causing a very rapid and exothermic reaction.[3][4]Reduce the initiator concentration. High initiator levels can also lead to shorter polymer chains and a broader molecular weight distribution.[5]
High Temperature: Elevated temperatures can accelerate initiator decomposition and propagation rates excessively.Lower the reaction temperature to gain better control over the polymerization kinetics.
Low Polymer Yield Premature Termination: This can be caused by impurities or an excessively high initiator concentration leading to radical-radical coupling.[4]Purify the monomer and solvent before use. Optimize the initiator concentration to balance initiation and termination rates.
Insufficient Reaction Time: The polymerization may not have been allowed to proceed to completion.Increase the reaction time and monitor the conversion of the monomer.
Inconsistent Batch-to-Batch Results Variability in Reagent Purity: Impurities in the monomer, solvent, or initiator can affect polymerization kinetics.Use reagents from the same lot number and ensure they are properly stored. Consider repurifying reagents if variability persists.
Inconsistent Degassing: The level of dissolved oxygen can vary between experiments.Standardize the degassing procedure (time and flow rate of inert gas).
Fluctuations in Temperature or Light Intensity: Inconsistent reaction conditions will lead to different polymerization outcomes.Ensure precise control over the temperature for thermally initiated polymerization or the light intensity and wavelength for photopolymerization.

Frequently Asked Questions (FAQs)

Q1: What is the typical effect of increasing the initiator concentration on the molecular weight of the resulting poly(this compound)?

A1: Generally, increasing the initiator concentration leads to a decrease in the molecular weight of the polymer.[5] This is because a higher concentration of initiator generates more free radicals, resulting in a larger number of polymer chains being initiated simultaneously. With a fixed amount of monomer, this leads to the formation of shorter polymer chains.

Q2: How does initiator concentration influence the rate of polymerization?

A2: The rate of polymerization is typically proportional to the square root of the initiator concentration.[5] Therefore, increasing the initiator concentration will increase the overall rate of the polymerization reaction.[5][6]

Q3: Can I use any photoinitiator for the polymerization of this compound?

A3: While various photoinitiators can be used, their efficiency will depend on factors such as their absorption spectrum matching the wavelength of your UV/Visible light source, their solubility in your reaction medium, and their efficiency in generating free radicals.[2][6] For biological applications, the cytocompatibility of the initiator is also a critical factor.[6][7]

Q4: What are the signs of too high an initiator concentration?

A4: Signs of an excessively high initiator concentration include a very rapid, and potentially exothermic, reaction that is difficult to control. The resulting polymer may have a lower than expected molecular weight and a broad polydispersity index (PDI).[4][5] In some cases, it can also lead to a lower final monomer conversion due to increased probability of chain termination reactions.[4]

Q5: Why is my polymer yellowing after polymerization?

A5: Yellowing can sometimes be attributed to side reactions or the chemical nature of the initiator and its byproducts, especially with certain amine-based co-initiators or when using high-energy UV light. Consider using a different initiator system or filtering the light source to remove shorter, more damaging wavelengths.

Quantitative Data Summary

The following table summarizes the general trends observed for the impact of initiator concentration on key polymerization parameters for acrylate (B77674) systems.

Parameter Effect of Increasing Initiator Concentration Reference
Rate of Polymerization (Rp) Increases (generally proportional to [I]0.5)[5]
Molecular Weight (Mw) Decreases[5]
Time to Gelation (for crosslinking systems) Decreases[2][6]
Final Monomer Conversion Can increase up to an optimal concentration, then may decrease at very high concentrations.[1][4][8]
Polydispersity Index (PDI) May increase, especially at very high or very low initiator concentrations.[9]

Experimental Protocol: Solution Polymerization of this compound

This protocol provides a general procedure for the free-radical polymerization of this compound in solution using a thermal initiator.

Materials:

  • This compound

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Water depending on the initiator)

  • Thermal initiator (e.g., Azobisisobutyronitrile (AIBN) or Potassium Persulfate (KPS) for aqueous solutions)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer

  • Constant temperature bath (e.g., oil bath)

  • Inhibitor removal columns (if necessary)

Procedure:

  • Monomer Preparation: If the this compound monomer contains an inhibitor, pass it through an inhibitor removal column immediately before use.

  • Reaction Setup:

    • Add the desired amount of this compound to the reaction vessel.

    • Add the appropriate volume of anhydrous solvent to achieve the desired monomer concentration (e.g., 10-50 wt%).

    • Add a magnetic stir bar.

  • Degassing:

    • Seal the reaction vessel.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes while stirring to remove dissolved oxygen.

  • Initiator Addition:

    • Under a positive pressure of the inert gas, add the pre-weighed thermal initiator to the reaction mixture. The initiator concentration should be optimized for the desired molecular weight and reaction rate (a typical starting point is 1 mol% with respect to the monomer).

  • Polymerization:

    • Immerse the reaction vessel in a pre-heated constant temperature bath. The temperature should be chosen based on the half-life of the initiator (e.g., for AIBN, a typical temperature is 60-70 °C).

    • Maintain the inert atmosphere and continue stirring for the desired reaction time (e.g., 4-24 hours). The progress of the reaction can be monitored by techniques such as ¹H NMR or FTIR by observing the disappearance of the vinyl protons or the C=C bond, respectively.

  • Termination and Purification:

    • To quench the reaction, cool the vessel to room temperature and expose the solution to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer with the non-solvent to remove unreacted monomer and initiator residues.

    • Dry the final polymer under vacuum until a constant weight is achieved.

  • Characterization:

    • Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.

Visualizations

Initiator_Concentration_Impact cluster_input Input Parameter cluster_outcomes Polymerization Outcomes Initiator_Concentration Initiator Concentration Polymerization_Rate Polymerization Rate Initiator_Concentration->Polymerization_Rate Increases Polymer_Chains Number of Polymer Chains Initiator_Concentration->Polymer_Chains Increases Molecular_Weight Molecular Weight Polymer_Chains->Molecular_Weight Decreases

Caption: Impact of initiator concentration on polymerization outcomes.

Troubleshooting_Workflow Start Polymerization Issue Observed Slow_No_Polymerization Slow or No Polymerization? Start->Slow_No_Polymerization Too_Fast Too Fast / Uncontrolled? Slow_No_Polymerization->Too_Fast No Increase_Initiator Increase Initiator Conc. Check Temperature Degas Thoroughly Slow_No_Polymerization->Increase_Initiator Yes Low_Yield Low Polymer Yield? Too_Fast->Low_Yield No Decrease_Initiator Decrease Initiator Conc. Lower Temperature Too_Fast->Decrease_Initiator Yes Optimize_Initiator Optimize Initiator Conc. Purify Reagents Increase Reaction Time Low_Yield->Optimize_Initiator Yes End Problem Resolved Low_Yield->End No Increase_Initiator->End Decrease_Initiator->End Optimize_Initiator->End

Caption: Troubleshooting workflow for polymerization issues.

References

Technical Support Center: Optimizing pH for Acryloyl-PEG4-OH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for conjugation reactions involving Acryloyl-PEG4-OH. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the success of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a thiol-containing molecule (e.g., cysteine residue on a protein)?

A1: The optimal pH for the Michael addition reaction between the acryloyl group of this compound and a thiol is typically in the range of 7.0 to 8.5 . This slightly basic environment facilitates the deprotonation of the thiol group (-SH) to the more nucleophilic thiolate anion (-S⁻), which is the reactive species that attacks the acryloyl double bond. While the reaction can proceed at neutral pH, the rate is generally faster at a slightly alkaline pH.

Q2: What is the recommended pH for conjugating this compound to a primary amine (e.g., lysine (B10760008) residue on a protein)?

A2: For the aza-Michael addition of a primary amine to the acryloyl group, a pH range of 8.0 to 9.0 is generally recommended. Similar to thiols, the unprotonated primary amine (-NH₂) is the nucleophilic species required for the reaction. A more basic pH ensures a higher concentration of the reactive amine. However, it is crucial to consider the stability of the protein and the potential for side reactions at higher pH values.

Q3: What are the primary competing reactions to consider when optimizing the pH for this compound conjugations?

A3: The main competing reaction is the hydrolysis of the ester linkage in the this compound molecule. This hydrolysis is accelerated at both acidic and, more significantly, at basic pH levels.[1][2] At high pH, the rate of hydrolysis can become substantial, leading to the formation of unreactive acrylic acid and PEG4-OH, thereby reducing your conjugation yield. Another potential side reaction, particularly at higher pH, is the polymerization of the acryloyl group.

Q4: Can I perform the conjugation at a lower pH?

A4: Conjugation at a lower pH is possible, but the reaction rate will be significantly slower. For thiol conjugations, a pH below 7.0 will result in a lower concentration of the reactive thiolate anion.[3] For amine conjugations, a pH below 8.0 will lead to a higher proportion of the amine being in its protonated, non-nucleophilic ammonium (B1175870) form (-NH₃⁺). Therefore, while a lower pH might minimize hydrolysis of the ester, it will also necessitate much longer reaction times or higher concentrations of reactants to achieve a desirable yield.

Q5: Which buffers are recommended for these conjugation reactions?

A5: It is crucial to use non-nucleophilic buffers to avoid their reaction with the acryloyl group. Recommended buffers include:

  • Phosphate-buffered saline (PBS) for reactions in the pH 7.0-8.0 range.

  • Borate buffer for reactions in the pH 8.0-9.0 range.

  • HEPES buffer can also be used in the physiological pH range.

Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for conjugation.

Data Presentation: pH Optimization Summary

The following table summarizes the recommended pH ranges for this compound conjugation reactions based on the nucleophile. It is important to note that the optimal pH can be protein- or molecule-specific, and empirical optimization is always recommended.

Conjugation PartnerNucleophileRecommended pH RangeKey Considerations
Thiol-containing molecule (e.g., Cysteine)Thiolate anion (-S⁻)7.0 - 8.5Reaction rate increases with pH. Balance with potential for ester hydrolysis above pH 8.5.
Amine-containing molecule (e.g., Lysine)Primary amine (-NH₂)8.0 - 9.0Higher pH favors the unprotonated, reactive amine. Increased risk of ester hydrolysis and protein instability at higher pH.

Experimental Protocols

General Protocol for Conjugation of this compound to a Protein

This protocol provides a general guideline for conjugating this compound to a protein containing either reactive thiols (cysteines) or amines (lysines). Optimization of molar ratios, reaction time, and temperature may be required for your specific application.

Materials:

  • Protein to be conjugated (in a suitable buffer)

  • This compound

  • Conjugation Buffer (e.g., PBS for thiol conjugation, Borate buffer for amine conjugation), degassed

  • Quenching Reagent (e.g., L-cysteine or Tris buffer)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

  • Anhydrous DMSO or DMF for dissolving this compound

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into the chosen Conjugation Buffer at a concentration of 1-10 mg/mL.

    • If targeting cysteine residues, ensure they are reduced and free. This can be achieved by treating the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • This compound Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-50 mg/mL). This should be prepared fresh before each use.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess of the PEG reagent over the protein.

    • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle stirring. The optimal time should be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent. For example, add L-cysteine to a final concentration of 10-50 mM to react with any remaining this compound. Alternatively, if not targeting amines, Tris buffer can be added.

    • Incubate for an additional 30-60 minutes at room temperature.

  • Purification:

    • Remove the unreacted this compound and byproducts from the PEGylated protein using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

  • Characterization:

    • Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of PEGylation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conjugation Incorrect pH: The pH is too low, resulting in a low concentration of the reactive nucleophile (thiolate or unprotonated amine).Verify the pH of your reaction buffer. For thiol conjugation, adjust the pH to 7.5-8.0. For amine conjugation, adjust to 8.0-8.5.
Hydrolysis of this compound: The stock solution was not prepared fresh, or the reaction pH is too high.Always prepare fresh stock solutions of this compound. If using a high pH, consider shortening the reaction time.
Oxidized Thiols: Cysteine residues are in the oxidized disulfide form and are not available for reaction.Treat the protein with a reducing agent (e.g., DTT or TCEP) prior to conjugation and ensure its removal before adding the acryloyl-PEG.
Competing Nucleophiles in Buffer: The buffer contains primary amines (e.g., Tris) that react with the acryloyl group.Use a non-nucleophilic buffer such as PBS or Borate buffer.
Poor Specificity (Multiple PEGylation sites) High Molar Excess of this compound: Using a large excess of the PEG reagent can lead to non-specific labeling.Reduce the molar excess of this compound in the reaction.
Reaction pH is too high: A very high pH can increase the reactivity of less accessible nucleophiles.Lower the reaction pH to a more moderate level within the recommended range.
Protein Aggregation/Precipitation Solvent-Induced Precipitation: The concentration of the organic solvent (DMSO or DMF) from the this compound stock is too high.Keep the volume of the added stock solution to a minimum, typically less than 10% of the total reaction volume.
pH-induced Instability: The reaction pH is outside the stability range of your protein.Perform a pH stability study for your protein and conduct the conjugation within its stable range, even if it means a slower reaction rate.

Visualizations

pH_Optimization_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Protein Protein (with Thiol or Amine) pH_Selection Select Reaction pH Protein->pH_Selection Acryloyl_PEG This compound Acryloyl_PEG->pH_Selection Buffer_Selection Select Buffer System pH_Selection->Buffer_Selection Conjugation Successful Conjugation Buffer_Selection->Conjugation Optimal pH Hydrolysis Ester Hydrolysis Buffer_Selection->Hydrolysis pH too high Low_Yield Low/No Reaction Buffer_Selection->Low_Yield pH too low Purification Purification Conjugation->Purification Proceed to Troubleshooting Troubleshooting Hydrolysis->Troubleshooting Leads to Low_Yield->Troubleshooting Leads to

Caption: A workflow diagram illustrating the key decision points and potential outcomes in optimizing pH for this compound conjugation reactions.

Signaling_Pathways cluster_thiol Thiol Conjugation (Michael Addition) cluster_amine Amine Conjugation (Aza-Michael Addition) cluster_hydrolysis Competing Reaction: Ester Hydrolysis Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Deprotonation (pH > pKa) Product_T Thioether Conjugate Thiolate->Product_T Nucleophilic Attack Acryloyl_T Acryloyl-PEG Acryloyl_T->Product_T Amine R-NH₂ (Amine) Product_A Amine Conjugate Amine->Product_A Nucleophilic Attack Protonated_Amine R-NH₃⁺ Protonated_Amine->Amine Deprotonation (pH > pKa) Acryloyl_A Acryloyl-PEG Acryloyl_A->Product_A Acryloyl_H Acryloyl-PEG Hydrolysis_Product Acrylic Acid + PEG-OH Acryloyl_H->Hydrolysis_Product OH_minus OH⁻ (High pH) OH_minus->Hydrolysis_Product Catalyzes

Caption: Signaling pathways illustrating the pH-dependent mechanisms of thiol and amine conjugation with Acryloyl-PEG, and the competing hydrolysis reaction.

References

Validation & Comparative

A Comparative Guide to Acryloyl-PEG4-OH and Other PEG Derivatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a polyethylene (B3416737) glycol (PEG) derivative is a critical step in the development of bioconjugates, influencing the efficacy, stability, and biocompatibility of the final product. This guide provides an objective comparison of Acryloyl-PEG4-OH with other commonly used PEG derivatives, supported by experimental data and detailed protocols to inform your research and development endeavors.

Executive Summary

This compound is a versatile PEG linker that reacts with thiol groups via a Michael addition reaction, forming a stable thioether bond. This makes it a valuable tool for conjugating PEG to proteins, peptides, and other molecules containing cysteine residues. This guide will compare the performance of this compound against two other widely used classes of PEG derivatives: Maleimide-PEGs and N-Hydroxysuccinimide (NHS)-ester PEGs. The comparison will focus on key performance metrics including reaction efficiency, conjugate stability, and biocompatibility.

Comparative Analysis of Performance

The choice of a PEG linker can significantly impact the characteristics of the resulting bioconjugate. Below is a summary of the key differences in performance between Acryloyl-PEG, Maleimide-PEG, and NHS-ester PEG derivatives.

FeatureThis compoundMaleimide-PEGNHS-ester PEG
Target Functional Group Thiols (e.g., Cysteine)Thiols (e.g., Cysteine)Primary Amines (e.g., Lysine, N-terminus)
Reaction Type Michael AdditionMichael AdditionAcylation
Reaction pH 7.5 - 9.06.5 - 7.57.0 - 8.5
Reaction Speed Moderate to FastVery FastFast
Linkage Formed ThioetherThioetherAmide
Linkage Stability High: Stable thioether bond, less prone to retro-Michael reaction.[1]Moderate: Thioether bond can be susceptible to retro-Michael reaction and thiol exchange, though hydrolysis of the succinimide (B58015) ring can increase stability.[2][3][4]High: Very stable amide bond.
Selectivity High for thiolsHigh for thiolsReactive towards all accessible primary amines
Potential Side Reactions Polymerization of acrylate (B77674) groups, reaction with other nucleophiles at high pH.Hydrolysis of the maleimide (B117702) ring, reaction with other nucleophiles at higher pH.[5]Hydrolysis of the NHS ester, which competes with the aminolysis reaction.

Experimental Data and Performance Metrics

Reaction Efficiency and Kinetics

The efficiency of a conjugation reaction is critical for maximizing yield and minimizing purification challenges. While direct head-to-head kinetic data for this compound against other PEG derivatives on the same PEG4-OH backbone is limited in publicly available literature, we can infer performance from studies on similar structures.

Michael-type addition reactions of acrylates with thiols are generally efficient.[6] Maleimides are known for their very fast reaction rates with thiols at physiological pH.[7] However, this high reactivity can sometimes be a disadvantage, leading to less control over the conjugation process. Acrylates, while still reactive, offer a more controlled reaction rate.[1]

NHS esters react rapidly with primary amines, but are also susceptible to hydrolysis, which can reduce conjugation efficiency. The rate of hydrolysis increases with pH.

Conjugate Stability

The stability of the linkage formed between the PEG derivative and the target molecule is paramount for in vivo applications.

  • Acryloyl-PEG: Forms a stable thioether bond that is less susceptible to retro-Michael reaction compared to maleimide-based conjugates.[1] This increased stability can be advantageous for long-term studies and therapeutic applications.

  • Maleimide-PEG: The thioether bond formed can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols.[3] However, the succinimide ring of the maleimide can undergo hydrolysis to form a more stable ring-opened structure.[4][5]

  • NHS-ester PEG: Forms a highly stable amide bond that is resistant to hydrolysis under physiological conditions.

Biocompatibility and Cytotoxicity

The biocompatibility of the PEG linker and the resulting conjugate is a crucial consideration. In general, PEG itself is considered biocompatible and non-immunogenic.[8] However, the reactive functional groups and the resulting linkages can have an impact on cytotoxicity.

Studies have shown that some PEG derivatives, including PEG acrylates, can exhibit cytotoxicity at high concentrations.[9] A comparative study on the cytotoxicity of surface-modified MXene flakes showed that PEGylated MXenes were more toxic towards cancerous cell lines than bare MXenes, with some toxicity also observed in normal cell lines at high concentrations.[10] Another study investigating various PEG derivatives found that PEG methyl ether acrylate (mPEGA) showed obvious cytotoxicity. It is important to note that these studies may not directly reflect the cytotoxicity of a purified this compound conjugate, as the unreacted acrylate monomers could be a source of toxicity. Thorough purification of the conjugate is essential.

The MTT assay is a common method to assess the cytotoxicity of compounds.[9][11][12]

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein containing a free cysteine residue, using Bovine Serum Albumin (BSA) as a model protein.

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes (e.g., 10 kDa MWCO).[13]

Procedure:

  • Protein Preparation: Dissolve BSA in Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • PEGylation Reagent Preparation: Immediately before use, dissolve this compound in the Conjugation Buffer to a desired stock concentration.

  • Conjugation Reaction: Add the this compound solution to the BSA solution at a desired molar excess (e.g., 10-fold to 50-fold molar excess of PEG to protein).

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction can also be performed at 4°C overnight.

  • Quenching: Add a small volume of Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and quenching reagent by either size-exclusion chromatography or dialysis against PBS.[13]

  • Characterization: Characterize the purified BSA-PEG conjugate to determine the degree of PEGylation and confirm conjugate formation. This can be done using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, or HPLC.[11][14][15][16][17]

Protocol for MTT Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of PEGylated compounds using the MTT assay.[9][11][12]

Materials:

  • Cell line of interest (e.g., HEK293)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the PEGylated compound to be tested. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of Solubilization Solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis BSA BSA Solution Mix Mix and Incubate BSA->Mix AcryloylPEG This compound Solution AcryloylPEG->Mix Quench Quench Reaction Mix->Quench Purify Purification (SEC/Dialysis) Quench->Purify Characterize Characterization (SDS-PAGE, MS) Purify->Characterize michael_addition_pathway AcryloylPEG Acryloyl-PEG Intermediate Thiolate Intermediate AcryloylPEG->Intermediate Nucleophilic Attack Thiol Protein-SH (Cysteine) Thiol->Intermediate Deprotonation (pH > 7.5) Conjugate Stable Thioether Conjugate Intermediate->Conjugate Protonation

References

A Comparative Guide to the Microstructural Characterization of Acryloyl-PEG4-OH and Alginate Hydrogels by Scanning Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the surface morphology and internal microstructure of Acryloyl-PEG4-OH hydrogels and a common alternative, alginate hydrogels, as characterized by Scanning Electron Microscopy (SEM). Understanding the microstructural properties of these hydrogels is crucial for their application in drug delivery and tissue engineering, as the architecture can significantly influence nutrient transport, cellular infiltration, and the release kinetics of encapsulated therapeutics.

Microstructural Comparison: this compound vs. Alginate Hydrogels

This compound, a low molecular weight acrylated polyethylene (B3416737) glycol, typically forms hydrogels with a dense, nanoporous, or non-porous structure. The short PEG chains (containing only four ethylene (B1197577) glycol repeat units) limit the formation of large microporous networks. In contrast, alginate hydrogels, crosslinked with divalent cations like calcium, are well-known for their highly porous and interconnected microstructure.

The morphological differences are starkly revealed by SEM imaging. Low molecular weight PEG-diacrylate (PEGDA) hydrogels have been observed to lack detectable large pores or meshes due to the short PEG chains used in their matrix formation. This results in a more homogenous and less porous appearance at the microscale. Conversely, SEM images of alginate hydrogels consistently show a porous structure with interconnected porosities, with pore sizes that can be tuned by varying the alginate concentration and crosslinking conditions.

Quantitative Morphological Data

The following table summarizes typical pore size ranges for low molecular weight acrylated PEG hydrogels and alginate hydrogels based on SEM analysis from various studies. It is important to note that the morphology of hydrogels can be significantly influenced by the specific formulation and preparation techniques.

Hydrogel TypePolymer ConcentrationCrosslinking MethodAverage Pore Size (µm)Porosity (%)
Low Molecular Weight Acrylated PEG10-50 wt%Photopolymerization< 1 (often non-porous at microscale)Not typically reported due to nanoporous nature
Alginate1-2 wt%Ionic (Ca²⁺)5 - 200~80-95

Experimental Protocols for SEM Characterization

Accurate visualization of hydrogel microstructure by SEM requires careful sample preparation to preserve the delicate three-dimensional network. The most common method involves fixation, dehydration, and drying.

Protocol for this compound and Alginate Hydrogel SEM Sample Preparation
  • Fixation:

    • Immerse the hydrogel sample in a 2.5% glutaraldehyde (B144438) solution in phosphate-buffered saline (PBS) for 2-4 hours at 4°C. This step crosslinks proteins and stabilizes the structure.

  • Dehydration:

    • Wash the fixed hydrogel samples with PBS three times for 15 minutes each.

    • Perform a graded ethanol (B145695) dehydration series by sequentially immersing the samples in 30%, 50%, 70%, 90%, and 100% ethanol solutions for 15-20 minutes each. This gradual removal of water prevents structural collapse.

  • Drying:

    • Freeze-Drying (Lyophilization): This is the most common and effective method.

      • Rapidly freeze the dehydrated hydrogel sample in liquid nitrogen.

      • Transfer the frozen sample to a freeze-dryer and lyophilize for 24-48 hours until all the solvent is sublimated.

    • Critical Point Drying (CPD): An alternative that can better preserve fine structures.

      • After the ethanol series, the sample is placed in a critical point dryer, where the ethanol is replaced with liquid carbon dioxide, which is then brought to its critical point and vented as a gas.

  • Mounting and Coating:

    • Mount the dried hydrogel sample onto an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive material, such as gold or platinum, to prevent charging under the electron beam.

  • Imaging:

    • Image the coated sample using a scanning electron microscope at an appropriate accelerating voltage and magnification to visualize the surface morphology and internal porous structure.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the SEM characterization of hydrogels.

SEM_Workflow cluster_prep Sample Preparation cluster_imaging SEM Analysis cluster_analysis Data Analysis Fixation Fixation (e.g., 2.5% Glutaraldehyde) Dehydration Dehydration (Graded Ethanol Series) Fixation->Dehydration Drying Drying (Freeze-Drying or CPD) Dehydration->Drying Mounting Mounting on Stub Drying->Mounting Coating Sputter Coating (e.g., Gold) Mounting->Coating Imaging SEM Imaging Coating->Imaging Morphology Morphological Analysis (Pore Size, Porosity) Imaging->Morphology

Caption: Workflow for SEM characterization of hydrogels.

Acryloyl-PEG4-OH in the Landscape of Hydrogel Crosslinking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of biomaterials, the choice of a crosslinking agent is a critical determinant of a hydrogel's ultimate performance. For researchers, scientists, and drug development professionals, understanding the nuances of these agents is paramount to designing hydrogels with tailored properties for applications ranging from tissue engineering to controlled drug delivery. This guide provides an objective comparison of Acryloyl-PEG4-OH with other commonly used crosslinking agents, supported by experimental data, to inform the selection process.

Performance Comparison of Crosslinking Agents

The selection of a crosslinking agent profoundly influences a hydrogel's mechanical strength, swelling behavior, biocompatibility, and degradation kinetics. Crosslinkers can be broadly categorized as synthetic or natural, each with distinct advantages and drawbacks. Synthetic crosslinkers often offer greater control over mechanical properties and degradation, while natural crosslinkers are typically lauded for their inherent biocompatibility and lower cytotoxicity.

Quantitative Data Summary

The following tables summarize key performance metrics of hydrogels prepared with different crosslinking agents. It is crucial to note that the properties of the final hydrogel are highly dependent on the polymer backbone, crosslinker concentration, and specific experimental conditions. Therefore, these tables are intended to provide a comparative overview rather than absolute values.

Table 1: Comparison of Mechanical and Swelling Properties of Various Crosslinked Hydrogels

Crosslinking AgentPolymer SystemCompressive Modulus (kPa)Tensile Strength (MPa)Swelling Ratio (%)Key Characteristics
PEG-Diacrylate (PEGDA) PEG5.1 - 42,000[1][2]0.02 - 3.5[3]220 - 3150[3]Tunable mechanics, biocompatible, chain-growth polymerization.[1][2][3]
Glutaraldehyde PEG-PVA~1000 - 1200 (Tensile Strength)-449 - 765High crosslinking efficiency, potential cytotoxicity.
N,N'-methylenebisacrylamide (MBA) Polyacrylamide---Commonly used for polyacrylamide gels, stable covalent crosslinks.
Genipin Chitosan/PEG---Natural, low cytotoxicity, forms blue-colored hydrogels.
EDC-NHS Gelatin-~0.005~750Zero-length crosslinker, forms amide bonds, good biocompatibility.
Dialdehyde Starch (DAS) Gelatin-~0.0125~800Natural, biodegradable, potentially lower cytotoxicity than glutaraldehyde.

Table 2: Biocompatibility and Drug Release Characteristics

Crosslinking AgentBiocompatibilityDrug Release ProfileRepresentative Application
PEG-Acrylates Generally high, non-immunogenic.[4]Tunable release based on crosslink density and degradable linkages.[5]3D Cell Culture, Drug Delivery, Tissue Engineering.[6]
Glutaraldehyde Concerns due to potential for leaching and cytotoxicity.Can provide sustained release, but potential for drug-crosslinker interactions.Tissue fixation, biomaterial stabilization.
N,N'-methylenebisacrylamide (MBA) Potential for unreacted monomer toxicity.Diffusion-controlled release from polyacrylamide matrix.Electrophoresis gels, research-grade hydrogels.
Genipin High biocompatibility, significantly less toxic than glutaraldehyde.Can be tailored for sustained release.Tissue engineering, drug delivery.
EDC-NHS Generally good, byproducts are water-soluble and easily removed.Can be designed for controlled release.Bioconjugation, protein-based hydrogels.
Dialdehyde Starch (DAS) Good biocompatibility, biodegradable.Biodegradation can influence release kinetics.Food and pharmaceutical applications.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison and replication of experimental findings. Below are summaries of key experimental protocols used to characterize hydrogel properties.

Swelling Ratio Measurement

The swelling ratio is a fundamental property of hydrogels, indicating their capacity to absorb and retain water.

Methodology (Gravimetric Method):

  • Prepare hydrogel samples of known dimensions.

  • Thoroughly dry the samples (e.g., by lyophilization or in a vacuum oven) and record their initial dry weight (Wd).

  • Immerse the dried hydrogels in a specific swelling medium (e.g., deionized water or phosphate-buffered saline (PBS)) at a controlled temperature (e.g., 37°C).

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess liquid, and record the swollen weight (Ws).

  • Continue measurements until the weight remains constant, indicating equilibrium swelling.

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

Mechanical Testing (Compressive Modulus)

Mechanical testing determines the stiffness and durability of the hydrogel, which are critical for load-bearing applications.

Methodology:

  • Prepare cylindrical hydrogel samples with a defined diameter and height.

  • Place the hydrogel sample on the lower plate of a mechanical testing machine (e.g., a universal testing machine or a rheometer with a compression setup).

  • Apply a compressive force to the sample at a constant strain rate.

  • Record the resulting stress and strain data.

  • The compressive modulus is typically calculated from the initial linear region of the stress-strain curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of the hydrogel or its leachable components to cells.

Methodology:

  • Hydrogel Extract Preparation: Incubate the hydrogel in a cell culture medium for a specified period (e.g., 24-72 hours) to create a hydrogel extract.

  • Cell Culture: Seed a specific cell line (e.g., fibroblasts or endothelial cells) in a 96-well plate and allow them to adhere and proliferate.

  • Exposure: Replace the standard culture medium with the hydrogel extract at various concentrations. Include positive (toxic substance) and negative (fresh medium) controls.

  • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Cell Viability Calculation: Calculate the percentage of cell viability relative to the negative control.

In Vitro Drug Release Study

This experiment evaluates the rate and mechanism of drug release from the hydrogel.

Methodology:

  • Drug Loading: Load the hydrogel with a model drug during or after polymerization.

  • Release Medium: Place the drug-loaded hydrogel in a known volume of a release medium (e.g., PBS) at a controlled temperature and with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain a constant volume.

  • Drug Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released over time to obtain the drug release profile.

Visualizing a 3D Cell Culture Workflow

The following diagram illustrates a typical experimental workflow for encapsulating and culturing cells within a PEG-based hydrogel, a common application for Acryloyl-PEG crosslinkers.

G cluster_prep Preparation cluster_encap Encapsulation cluster_culture 3D Cell Culture cluster_analysis Analysis p1 Prepare this compound and Polymer Solution e1 Mix Polymer, Cells, and Photoinitiator p1->e1 p2 Prepare Cell Suspension p2->e1 p3 Prepare Photoinitiator Solution p3->e1 e2 Pipette Mixture into Mold e1->e2 e3 Expose to UV Light for Photopolymerization e2->e3 c1 Transfer Hydrogel to Culture Medium e3->c1 c2 Incubate at 37°C, 5% CO2 c1->c2 c3 Medium Exchange c2->c3 Periodically a1 Cell Viability Assay (e.g., Live/Dead) c2->a1 At Timepoints a2 Cell Proliferation Assay (e.g., AlamarBlue) c2->a2 At Timepoints a3 Gene/Protein Expression (e.g., qPCR, Western Blot) c2->a3 At Timepoints c3->c2

Workflow for 3D Cell Culture in a Photocrosslinked PEG Hydrogel

Signaling Pathways in Hydrogel-Based Cell Culture

The interaction of cells with their surrounding hydrogel matrix can trigger specific signaling pathways that influence their behavior. Acryloyl-PEG-OH hydrogels can be functionalized with bioactive motifs, such as the RGD peptide, to promote cell adhesion and signaling.

Integrin-RGD Binding and Downstream Signaling

The following diagram illustrates the signaling cascade initiated by the binding of cell surface integrins to RGD peptides immobilized within the hydrogel matrix.

G cluster_ecm Hydrogel Matrix cluster_cell Cell cluster_outcomes Cellular Responses rgd RGD Peptide integrin Integrin Receptor (αvβ3, α5β1) rgd->integrin Binding fak Focal Adhesion Kinase (FAK) integrin->fak Activation src Src Kinase fak->src pi3k PI3K fak->pi3k erk ERK fak->erk rho Rho GTPases fak->rho src->fak akt Akt pi3k->akt survival Survival akt->survival nucleus Nucleus erk->nucleus Transcription Factor Activation actin Actin Cytoskeleton rho->actin Reorganization migration Migration actin->migration proliferation Proliferation nucleus->proliferation differentiation Differentiation nucleus->differentiation

Integrin-RGD Signaling Pathway
TGF-β Signaling in Chondrogenesis within a PEG Hydrogel

For applications in cartilage tissue engineering, transforming growth factor-beta (TGF-β) can be incorporated into PEG hydrogels to direct the differentiation of mesenchymal stem cells (MSCs) into chondrocytes.

G cluster_ecm Hydrogel Matrix cluster_cell Mesenchymal Stem Cell tgfb TGF-β1 tgfbr2 TGF-β Receptor II tgfb->tgfbr2 Binding tgfbr1 TGF-β Receptor I tgfbr2->tgfbr1 Recruitment & Phosphorylation smad23 Smad2/3 tgfbr1->smad23 Phosphorylation smad_complex Smad2/3/4 Complex smad23->smad_complex smad4 Smad4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus Translocation sox9 SOX9 Expression nucleus->sox9 Gene Transcription chondrogenesis Chondrogenesis sox9->chondrogenesis

References

Assessing the Biocompatibility of Acryloyl-PEG4-OH Hydrogels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility of Acryloyl-PEG4-OH hydrogels with common alternatives, including natural polymers like alginate, hyaluronic acid, and chitosan. The information presented is based on a synthesis of experimental data from various studies to assist in the selection of appropriate biomaterials for applications in tissue engineering, drug delivery, and 3D cell culture.

Executive Summary

Poly(ethylene glycol) (PEG)-based hydrogels are a cornerstone in biomedical research due to their tunable physical properties and generally favorable biocompatibility. The this compound variant, featuring acrylate (B77674) functional groups, allows for rapid crosslinking to form hydrogel networks. While PEG hydrogels are largely considered bio-inert, their interaction with biological systems is not entirely passive. The inflammatory response and cellular adhesion are key parameters to consider and can be influenced by the specific PEG derivative and the incorporation of bioactive motifs. This guide presents available data on the biocompatibility of acrylate-functionalized PEG hydrogels and compares it with widely used natural hydrogel alternatives.

In Vitro Biocompatibility: A Comparative Analysis

The biocompatibility of hydrogels is initially assessed through in vitro assays that measure cell viability, proliferation, and cytotoxicity.

Key Findings:

  • Acrylate-Functionalized PEG Hydrogels: Generally exhibit high cell viability, often exceeding 85-95%, for encapsulated cells.[1] However, the photoencapsulation process itself, particularly with chain-growth polymerization of acrylates, can lead to a decrease in initial cell viability due to the generation of free radicals.[2] Cell density and the specific cell type can also influence survival rates within PEG-based hydrogels.[3]

  • Alginate Hydrogels: Also demonstrate good biocompatibility, with cell viability reported to be around 70% or higher, depending on the formulation and cell type.[4] The viscosity of the initial alginate solution can impact cell viability during the encapsulation process.[4]

  • Hyaluronic Acid (HA) Hydrogels: As a natural component of the extracellular matrix, HA hydrogels are known for their excellent biocompatibility, with cytotoxicity assays showing over 90% cell viability.[5]

  • Chitosan Hydrogels: These hydrogels are also considered biocompatible and have been shown to support cell growth.[6]

Table 1: Comparison of In Vitro Cell Viability in Different Hydrogel Systems

Hydrogel TypeCell TypeAssayCell Viability (%)Citation
PEG-GelatinAdipose-derived Stem Cells (ASCs)LIVE/DEAD>85%[1]
PEGDAHuman Mesenchymal Stem Cells (hMSCs)Not specified~77%[2]
AlginateNot specifiedNot specified~70%[4]
Hyaluronic Acid (HA)-PEGNot specifiedMTT Assay>90%[5]

Note: Data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

In Vivo Biocompatibility and Inflammatory Response

The in vivo response to implanted hydrogels is a critical indicator of their long-term biocompatibility. This is often evaluated by subcutaneous implantation followed by histological analysis of the surrounding tissue to assess inflammation, fibrous capsule formation, and tissue integration.

Key Findings:

  • PEG-Based Hydrogels: The in vivo inflammatory response to PEG hydrogels can be variable. Unmodified PEG hydrogels can sometimes elicit a robust inflammatory reaction characterized by a significant presence of macrophages.[7] However, in other studies, PEG-based hydrogels have been shown to induce only a mild to moderate inflammatory response over prolonged periods.[5] In the brain, PEG-based hydrogels stimulated only a slight increase in astrocyte and microglia/macrophage presence.[8]

  • RGD-Functionalized PEG Hydrogels: The incorporation of the cell adhesion motif RGD (arginine-glycine-aspartic acid) into PEG hydrogels has been shown to attenuate the inflammatory response, leading to a more typical foreign body reaction with the formation of a thin fibrous capsule.[9]

  • Chitosan Hydrogels: Have demonstrated the ability to reduce the expression of pro-inflammatory cytokines such as IL-1b, IL-6, and TNF-α in vivo, suggesting a favorable anti-inflammatory profile.[10]

Table 2: In Vivo Inflammatory Response to Different Hydrogel Systems

Hydrogel TypeAnimal ModelKey Histological FindingsInflammatory Cytokine ExpressionCitation
PEG-onlyMouseThick layer of macrophages at the material interface.Upregulation of IL-1β and TNF-α in vitro.[11]
PEG + RGDMouseFormation of a fibrous collagenous capsule, characteristic of a typical foreign body reaction.Not statistically different from silicone control in vitro.[11]
ChitosanRatLower number of macrophages.Reduced expression of IL-1b, IL-6, TNF-α, and IFN-γ.[10]

Note: This table summarizes findings from different studies and direct comparisons should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing biocompatibility data. Below are summarized protocols for key experiments.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Hydrogel Preparation: Prepare hydrogel extracts by incubating the hydrogel in cell culture medium for 24 hours.

  • Cell Seeding: Seed cells in a 96-well plate and culture until they form a monolayer.

  • Exposure: Replace the culture medium with the hydrogel extracts.

  • MTT Addition: After the desired incubation time (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage relative to untreated control cells.

Live/Dead Viability/Cytotoxicity Assay

This assay uses two fluorescent dyes, Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).

  • Staining Solution Preparation: Prepare a working solution of Calcein-AM and Ethidium Homodimer-1 in a suitable buffer (e.g., PBS).

  • Cell/Hydrogel Staining: For cells encapsulated in 3D hydrogels, incubate the hydrogel constructs in the staining solution for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the constructs with PBS to remove excess dye.

  • Imaging: Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

  • Quantification: The percentage of viable cells can be quantified by counting the number of green and red cells in representative images.

In Vivo Subcutaneous Implantation and Histological Analysis

This method assesses the tissue response to an implanted biomaterial.

  • Animal Model: Use an appropriate animal model (e.g., mice or rats).

  • Implantation: Surgically create a subcutaneous pocket on the dorsal side of the animal and insert the sterile hydrogel implant.

  • Explantation: At predetermined time points (e.g., 1, 4, 8 weeks), euthanize the animals and carefully excise the hydrogel implant along with the surrounding tissue.

  • Fixation and Processing: Fix the tissue samples in a formalin solution and process them for paraffin (B1166041) embedding.

  • Sectioning and Staining: Cut thin sections of the embedded tissue and stain them with Hematoxylin and Eosin (H&E) for general morphological evaluation. Specific immune cell markers (e.g., CD68 for macrophages) can be used for immunohistochemical staining.

  • Microscopic Analysis: Examine the stained tissue sections under a microscope to evaluate the inflammatory cell infiltrate, fibrous capsule formation, vascularization, and overall tissue integration.

Signaling Pathways and Experimental Workflows

Understanding the underlying biological mechanisms is key to interpreting biocompatibility data.

General Workflow for Assessing Hydrogel Biocompatibility

The following diagram illustrates a typical workflow for evaluating the biocompatibility of a novel hydrogel.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Hydrogel Formulation Hydrogel Formulation Cytotoxicity Assays\n(MTT, LDH) Cytotoxicity Assays (MTT, LDH) Hydrogel Formulation->Cytotoxicity Assays\n(MTT, LDH) Subcutaneous Implantation Subcutaneous Implantation Hydrogel Formulation->Subcutaneous Implantation Cell Viability/Proliferation\n(Live/Dead, AlamarBlue) Cell Viability/Proliferation (Live/Dead, AlamarBlue) Cytotoxicity Assays\n(MTT, LDH)->Cell Viability/Proliferation\n(Live/Dead, AlamarBlue) Analysis of Results Analysis of Results Cell Viability/Proliferation\n(Live/Dead, AlamarBlue)->Analysis of Results Decision Point Decision Point Analysis of Results->Decision Point Explantation & Histology\n(H&E, IHC) Explantation & Histology (H&E, IHC) Subcutaneous Implantation->Explantation & Histology\n(H&E, IHC) Analysis of Inflammatory Response Analysis of Inflammatory Response Explantation & Histology\n(H&E, IHC)->Analysis of Inflammatory Response Analysis of Inflammatory Response->Decision Point Biocompatible Biocompatible Decision Point->Biocompatible Not Biocompatible Not Biocompatible Decision Point->Not Biocompatible

Caption: A typical workflow for assessing hydrogel biocompatibility.

Inflammatory Response to Biomaterials

Upon implantation, biomaterials trigger a cascade of inflammatory events, primarily mediated by macrophages.

G Biomaterial Implantation Biomaterial Implantation Protein Adsorption Protein Adsorption Biomaterial Implantation->Protein Adsorption Macrophage Recruitment Macrophage Recruitment Protein Adsorption->Macrophage Recruitment M1 Macrophage (Pro-inflammatory) M1 Macrophage (Pro-inflammatory) Macrophage Recruitment->M1 Macrophage (Pro-inflammatory) M2 Macrophage (Pro-resolving) M2 Macrophage (Pro-resolving) Macrophage Recruitment->M2 Macrophage (Pro-resolving) Cytokine Release\n(TNF-α, IL-1β, IL-6) Cytokine Release (TNF-α, IL-1β, IL-6) M1 Macrophage (Pro-inflammatory)->Cytokine Release\n(TNF-α, IL-1β, IL-6) Chronic Inflammation Chronic Inflammation M1 Macrophage (Pro-inflammatory)->Chronic Inflammation Tissue Repair & Regeneration Tissue Repair & Regeneration M2 Macrophage (Pro-resolving)->Tissue Repair & Regeneration

Caption: Simplified signaling of the inflammatory response to biomaterials.

Cell Adhesion to RGD-Functionalized Hydrogels

The incorporation of RGD peptides promotes cell adhesion through integrin-mediated signaling.

G Cell Cell Integrin Receptor Integrin Receptor Cell->Integrin Receptor Hydrogel Surface Hydrogel Surface RGD Peptide RGD Peptide Hydrogel Surface->RGD Peptide Integrin Receptor->RGD Peptide Focal Adhesion Kinase (FAK) Focal Adhesion Kinase (FAK) Integrin Receptor->Focal Adhesion Kinase (FAK) Downstream Signaling\n(Cell Spreading, Survival, Proliferation) Downstream Signaling (Cell Spreading, Survival, Proliferation) Focal Adhesion Kinase (FAK)->Downstream Signaling\n(Cell Spreading, Survival, Proliferation)

Caption: RGD-integrin mediated cell adhesion signaling pathway.

Conclusion

This compound hydrogels, like other acrylate-functionalized PEG hydrogels, generally exhibit good biocompatibility, making them suitable for a variety of biomedical applications. However, the potential for an initial inflammatory response exists, which can be mitigated by strategies such as functionalization with RGD peptides. When compared to natural alternatives like alginate, hyaluronic acid, and chitosan, PEG-based hydrogels offer greater control over physical properties but may lack the inherent bioactivity of these natural polymers. The choice of hydrogel will ultimately depend on the specific application, with careful consideration of the required mechanical properties, degradation kinetics, and the desired cellular and tissue response. Further direct comparative studies are needed to definitively rank the biocompatibility of this compound against its alternatives under identical conditions.

References

quantitative analysis of Acryloyl-PEG4-OH conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and precise modification of biomolecules is a critical aspect of developing novel therapeutics and research tools. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely employed strategy to enhance the therapeutic properties of proteins and peptides, such as improving solubility, stability, and circulation half-life. The choice of the PEGylating reagent is paramount for achieving the desired degree of modification and preserving the biological activity of the molecule.

This guide provides a quantitative comparison of the conjugation efficiency of Acryloyl-PEG4-OH with a commonly used alternative, NHS-PEG4-ester. The information presented is based on established reaction chemistries and analytical methodologies, offering a framework for selecting the appropriate reagent for your specific application.

Comparison of PEGylation Reagent Reactivity and Specificity

The conjugation efficiency of a PEGylating reagent is largely determined by its reactive group and the target functional groups on the biomolecule. This compound and NHS-PEG4-ester utilize different conjugation chemistries, leading to distinct reactivity profiles and specificities.

This compound participates in a Michael addition reaction. The acryloyl group is an α,β-unsaturated carbonyl that readily reacts with nucleophiles. In the context of protein conjugation, the primary targets are the thiol groups of cysteine residues and, to a lesser extent, the amine groups of lysine (B10760008) residues and the N-terminus. The reaction with thiols is generally faster and more efficient than the reaction with amines.[1]

NHS-PEG4-ester , on the other hand, is an N-hydroxysuccinimide ester that reacts with primary amines (lysine residues and the N-terminus) via nucleophilic acyl substitution to form stable amide bonds. This reaction is highly efficient at physiological or slightly alkaline pH.

The table below summarizes the key differences in reactivity between these two reagents.

FeatureThis compoundNHS-PEG4-ester
Reactive Group AcrylateN-Hydroxysuccinimide (NHS) ester
Target Group(s) Thiols (Cysteine), Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)
Reaction Type Michael AdditionNucleophilic Acyl Substitution
Primary Bond Formed Thioether or AmineAmide
Relative Reactivity Higher towards thiolsHigh towards primary amines
Typical Reaction pH 7.5 - 9.07.0 - 8.5

Quantitative Analysis of Conjugation Efficiency: A Comparative Experiment

To provide a quantitative comparison, we outline a detailed experimental protocol to assess the conjugation efficiency of this compound and NHS-PEG4-ester with a model protein, Bovine Serum Albumin (BSA). BSA is a suitable model as it contains both free cysteine and lysine residues.

Experimental Protocols

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • NHS-PEG4-ester

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.5

  • Size-Exclusion Chromatography (SEC) column

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C4 or C18 column

  • Mass Spectrometer (ESI-MS or MALDI-TOF)

Protocol 1: Conjugation of BSA with this compound

  • Protein Preparation: Dissolve BSA in PBS (pH 8.5) to a final concentration of 10 mg/mL.

  • PEG Reagent Preparation: Dissolve this compound in PBS (pH 8.5) to a final concentration of 10 mM.

  • Conjugation Reaction: Add a 20-fold molar excess of the this compound solution to the BSA solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification: Purify the reaction mixture using a size-exclusion chromatography (SEC) column to separate the PEGylated BSA from unreacted PEG and byproducts.

  • Analysis: Analyze the purified conjugate using RP-HPLC and Mass Spectrometry to determine the conjugation efficiency.

Protocol 2: Conjugation of BSA with NHS-PEG4-ester

  • Protein Preparation: Dissolve BSA in PBS (pH 7.4) to a final concentration of 10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve NHS-PEG4-ester in anhydrous DMSO to a final concentration of 100 mM.

  • Conjugation Reaction: Add a 20-fold molar excess of the NHS-PEG4-ester solution to the BSA solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 8.0.

  • Purification: Purify the reaction mixture using a size-exclusion chromatography (SEC) column.

  • Analysis: Analyze the purified conjugate using RP-HPLC and Mass Spectrometry.

Data Presentation: Quantifying Conjugation Efficiency

The efficiency of the conjugation reaction can be quantified by determining the percentage of conjugated protein and the degree of PEGylation (the average number of PEG molecules per protein).

Table 1: Quantitative Comparison of Conjugation Efficiency

ParameterThis compoundNHS-PEG4-ester
Conjugated Protein (%) Determined by the ratio of the area of the conjugated protein peak to the total protein peak area in the RP-HPLC chromatogram.Determined by the ratio of the area of the conjugated protein peak to the total protein peak area in the RP-HPLC chromatogram.
Degree of PEGylation Determined by the mass shift observed in the mass spectrum of the conjugated protein compared to the unconjugated protein.Determined by the mass shift observed in the mass spectrum of the conjugated protein compared to the unconjugated protein.
Predominant Site(s) of Conjugation Cysteine and Lysine residuesLysine residues and N-terminus

Mandatory Visualizations

To further illustrate the concepts and workflows described, the following diagrams have been generated using Graphviz (DOT language).

G Experimental Workflow for PEGylation Efficiency Analysis cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis cluster_results Results p_prep Protein Solution (e.g., BSA in PBS) reaction Reaction Incubation (Defined Time, Temp, pH) p_prep->reaction peg_prep PEG Reagent Solution (this compound or NHS-PEG4-ester) peg_prep->reaction purify Size-Exclusion Chromatography (SEC) reaction->purify Purify Conjugate hplc RP-HPLC Analysis purify->hplc Analyze Purity & Quantify ms Mass Spectrometry (MS) purify->ms Determine Mass & Degree of PEGylation efficiency Conjugation Efficiency (%) hplc->efficiency degree Degree of PEGylation ms->degree

Caption: Workflow for determining PEGylation efficiency.

G Comparison of PEGylation Reaction Mechanisms cluster_acryloyl This compound (Michael Addition) cluster_nhs NHS-PEG4-ester (Nucleophilic Acyl Substitution) acryloyl This compound thioether Thioether Bond acryloyl->thioether + amine_bond_a Amine Bond acryloyl->amine_bond_a + (slower) protein_thiol Protein-SH (Cysteine) protein_thiol->thioether protein_amine_a Protein-NH2 (Lysine) protein_amine_a->amine_bond_a nhs NHS-PEG4-ester amide Amide Bond nhs->amide + protein_amine_n Protein-NH2 (Lysine, N-terminus) protein_amine_n->amide

Caption: Reaction mechanisms of Acryloyl-PEG vs. NHS-PEG.

Conclusion

The choice between this compound and NHS-PEG4-ester depends on the specific goals of the PEGylation experiment. If the target biomolecule has available and reactive cysteine residues, this compound can be an effective choice, particularly if modification of lysine residues is to be minimized. Conversely, if the primary goal is to target the more abundant lysine residues and the N-terminus, NHS-PEG4-ester offers a highly efficient and well-established method.

The provided experimental framework allows for a direct, quantitative comparison of the conjugation efficiencies of these two reagents. By employing analytical techniques such as RP-HPLC and mass spectrometry, researchers can obtain precise data on the percentage of conjugated protein and the degree of PEGylation, enabling an informed decision for their specific bioconjugation needs. This systematic approach ensures the selection of the optimal PEGylation strategy to achieve the desired therapeutic or diagnostic outcomes.

References

In Vitro Degradation of Acryloyl-PEG4-OH Hydrogels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The in vitro degradation of hydrogels is a critical parameter for their application in drug delivery and tissue engineering, dictating the release kinetics of encapsulated therapeutics and the timing of scaffold resorption. This guide provides a comparative overview of the in vitro degradation of Acryloyl-PEG4-OH hydrogels, examining hydrolytic, oxidative, and enzymatic degradation pathways. We present experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in designing and evaluating PEG-based hydrogel systems.

Comparative Degradation Profiles

The degradation of Poly(ethylene glycol) (PEG)-based hydrogels is influenced by the nature of the crosslinks and the susceptibility of the polymer backbone to cleavage. This compound hydrogels, which contain ester linkages, are primarily susceptible to hydrolytic degradation. However, the polyether backbone can also be degraded under oxidative conditions. For applications requiring cell-mediated degradation, enzyme-labile peptide sequences can be incorporated into the hydrogel structure.

Table 1: Comparison of In Vitro Degradation Mechanisms of PEG-Based Hydrogels

Degradation MechanismKey FeaturesTypical TimeframeFactors Influencing Rate
Hydrolytic Degradation Cleavage of ester bonds in the hydrogel network.[1][2]Days to months, or even years.[1]pH, temperature, macromer molecular weight, polymer concentration, crosslink density.[1][3]
Oxidative Degradation Cleavage of the polyether backbone by reactive oxygen species (ROS).[4]Hours to days in the presence of strong oxidizing agents.[2][4]Concentration and type of ROS, presence of catalysts (e.g., metal ions).[4]
Enzymatic Degradation Cleavage of specific peptide sequences incorporated into the hydrogel backbone by enzymes.[5][6]Hours to days, depending on enzyme concentration and substrate availability.[6][7]Enzyme concentration, enzyme-substrate kinetics, hydrogel mesh size.[5][6]

Table 2: Quantitative Comparison of Degradation for Different PEG-Based Hydrogels

Hydrogel TypeDegradation ConditionParameter MeasuredResultReference
PEGDA (3.4 kDa)30% H₂O₂ + UV light (8 hours)Young's ModulusSignificant decrease compared to control.[4]
PEGDA (3.4 kDa)Fenton Reaction (50% H₂O₂, 6.2 mM FeCl₃)Visual DegradationComplete degradation within 4 days.[2][4]
PEG-SH 1 3.4 kDaHydrolytic (in buffer)Storage Modulus (G')Initial G' of 1400 Pa, complete degradation in 12 hours.[8]
PEG-SH 2 3.4 kDaHydrolytic (in buffer)Swelling Ratio (QM)Stable for 6 days before complete degradation.[8]
PEG-DS/Gel-SHDithiothreitol (B142953) (DTT)Visual DegradationUltrafast degradation within 2 minutes.[9]
MMP-sensitive PEGCollagenaseTime to Gel-Sol Transition (tc)1.85 hours.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible in vitro degradation studies. Below are protocols for assessing hydrolytic, oxidative, and enzymatic degradation of PEG-based hydrogels.

Protocol 1: Hydrolytic Degradation Assessment
  • Hydrogel Preparation: Prepare this compound hydrogel discs of a defined geometry (e.g., 5 mm diameter, 1 mm height).

  • Equilibration: Swell the hydrogels to equilibrium in phosphate-buffered saline (PBS, pH 7.4) at 37°C.

  • Initial Measurements: Record the initial swollen mass (Ms,0) and dimensions of the hydrogels.

  • Incubation: Place individual hydrogel samples in vials containing a known volume of PBS at 37°C in a shaking water bath.[10]

  • Time-Point Analysis: At predetermined time points, remove the hydrogels from the PBS.

  • Data Collection:

    • Blot the surface to remove excess water and record the swollen mass (Ms,t).

    • Measure the dimensions to determine changes in volume.

    • Lyophilize the hydrogels to determine the dry mass (Md,t).

  • Calculations:

    • Mass Loss (%) : [(Md,0 - Md,t) / Md,0] * 100

    • Swelling Ratio (Q) : Ms,t / Md,t

  • Mechanical Testing: At each time point, a separate set of hydrogels can be used to measure mechanical properties such as compressive modulus or storage modulus using a rheometer or mechanical tester.[10]

Protocol 2: Accelerated Oxidative Degradation
  • Hydrogel Preparation: Prepare hydrogel discs as described in Protocol 1.

  • Degradation Solution: Prepare an oxidative solution. A common example is 20% hydrogen peroxide (H₂O₂) with 0.1 M cobalt(II) chloride (CoCl₂) or a Fenton's reagent (e.g., 50% H₂O₂ and 6.2 mM FeCl₃).[2][4][11]

  • Incubation: Immerse the hydrogels in the oxidative solution at 37°C.

  • Monitoring: Visually inspect the hydrogels for dissolution. Track mass loss and changes in mechanical properties over time as described in Protocol 1. Due to the accelerated nature, time points will be more frequent (e.g., every few hours).

Protocol 3: Enzymatic Degradation Assay

This protocol is for PEG hydrogels containing enzyme-cleavable peptide sequences (e.g., MMP-sensitive peptides).

  • Hydrogel Preparation: Synthesize hydrogels incorporating a specific enzyme-labile peptide crosslinker.

  • Enzyme Solution: Prepare a solution of the target enzyme (e.g., collagenase) in a suitable buffer (e.g., Tris buffer with CaCl₂) at a physiologically relevant concentration.[6]

  • Incubation: Immerse the hydrogels in the enzyme solution at 37°C. A control group should be incubated in buffer without the enzyme.

  • Analysis: Monitor degradation by measuring mass loss, swelling ratio, and changes in mechanical properties over time.[5] The release of fluorescently labeled peptides from the hydrogel into the supernatant can also be quantified using fluorescence spectroscopy.

Visualizing Degradation Pathways and Workflows

The following diagrams illustrate the key concepts in hydrogel degradation.

Hydrolytic_Degradation_Mechanism cluster_hydrogel Hydrogel Network cluster_environment Aqueous Environment cluster_products Degradation Products PEG1 PEG Chain Ester1 Ester Linkage PEG1->Ester1 PEG2 PEG Chain Ester1->PEG2 PEG_COOH PEG-Carboxylic Acid Ester1->PEG_COOH PEG_OH PEG-Alcohol Ester1->PEG_OH Ester2 Ester Linkage PEG2->Ester2 PEG3 PEG Chain Ester2->PEG3 H2O Water (H₂O) H2O->Ester1 Hydrolysis

Caption: Mechanism of hydrolytic degradation of a PEG hydrogel.

In_Vitro_Degradation_Workflow cluster_characterization Characterization A Hydrogel Synthesis & Preparation B Initial Characterization (Mass, Dimensions, Mechanical Properties) A->B C Incubation in Degradation Medium (PBS, Oxidative Solution, or Enzyme Solution) B->C D Time-Point Measurements C->D t = t₁, t₂, t₃... F Characterization of Degradation Products C->F D->C E Data Analysis (Mass Loss, Swelling Ratio, Modulus Change) D->E

Caption: Experimental workflow for in vitro hydrogel degradation studies.

Factors_Affecting_Degradation cluster_material Material Properties cluster_environment Environmental Conditions center Hydrogel Degradation Rate MW Macromer MW MW->center Conc Polymer Conc. Conc->center Xlink Crosslink Density Xlink->center Chem Endgroup Chemistry Chem->center pH pH pH->center Temp Temperature Temp->center ROS [ROS] ROS->center Enzyme [Enzyme] Enzyme->center

Caption: Factors influencing the rate of hydrogel degradation.

Alternative Materials and Modifications

To tailor the degradation profile of PEG-based hydrogels, several alternatives to the standard acryloyl chemistry can be considered.

  • PEG-dithiothreitol (PEGDTT): Incorporates more hydrolytically labile thio-β-esters, leading to faster degradation compared to PEGDA.[1]

  • PEG-acrylamide (PEGDAA): Replacing the acrylate (B77674) ester with an acrylamide (B121943) linkage results in a more hydrolytically stable hydrogel.[1]

  • PEG-vinylsulfone (PEG-VS): Can be crosslinked with thiol-bearing peptides to create hydrogels with tunable degradation based on the peptide sequence.[8]

  • Incorporation of Degradable Blocks: Copolymers such as PLA-b-PEG-b-PLA can be used to introduce hydrolytically degradable segments.[8]

  • Disulfide Crosslinks: Hydrogels crosslinked with disulfide bonds can be rapidly degraded in the presence of reducing agents like dithiothreitol (DTT).[9]

By understanding the different degradation mechanisms and the factors that control them, researchers can rationally design this compound and other PEG-based hydrogels with degradation profiles tailored to the specific requirements of their application.

References

The Critical Balancing Act: A Comparative Analysis of PROTACs with Different PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a study in molecular precision. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of PROTACs with different PEG linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker is not a mere spacer; its length and composition profoundly influence the efficacy, selectivity, and pharmacokinetic properties of a PROTAC. An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, a prerequisite for efficient ubiquitination and subsequent degradation. A linker that is too short may cause steric hindrance, while an excessively long one can lead to inefficient ubiquitination.

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

Systematic studies have demonstrated that the length of the PEG linker has a significant impact on the degradation ability of PROTACs. The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.

Case Study 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

One of the most well-studied examples involves PROTACs targeting the BET protein BRD4. By compiling data from various sources focused on BRD4 degradation using PROTACs with a JQ1-like warhead and a ligand for the von Hippel-Lindau (VHL) E3 ligase, a clear trend emerges.

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG355851.215
PEG420952.525
PEG5 15 >98 3.1 30
PEG630922.822

DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation. Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion. Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.

The data for BRD4-targeting PROTACs indicates that a PEG5 linker provides the optimal balance of degradation

A Researcher's Guide to Validating Surface Modification with XPS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of materials science, biotechnology, and drug development, the precise modification of surfaces is a critical step to impart desired functionalities, such as improved biocompatibility, enhanced catalytic activity, or specific molecular recognition. Verifying the success of these modifications is paramount. X-ray Photoelectron Spectroscopy (XPS) has emerged as a powerhouse for surface analysis, providing detailed elemental and chemical state information of the top few nanometers of a material. This guide offers a comprehensive comparison of XPS with other surface analysis techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal methods for validating their surface modifications.

Unveiling the Surface: XPS in the Spotlight

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique. It works by irradiating a material with a beam of X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nanometers of the surface. This allows for the identification of the elements present, their concentration, and their chemical (oxidation) state.[1] For researchers modifying surfaces, XPS provides direct evidence of the incorporation of new functional groups or the alteration of existing ones.

Head-to-Head: XPS vs. Alternative Surface Analysis Techniques

While XPS is a powerful tool, it is often beneficial to use it in conjunction with other techniques to gain a more complete picture of the modified surface. The choice of technique depends on the specific information required.

TechniqueInformation ProvidedAnalysis DepthStrengthsLimitations
XPS (X-ray Photoelectron Spectroscopy) Elemental composition, chemical (oxidation) states, quantitative analysis.1-10 nmProvides chemical state information, quantitative, highly surface-sensitive.Limited spatial resolution, requires high vacuum.[2]
ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry) Elemental and molecular information, high sensitivity to trace elements, surface imaging.1-2 nmExtremely high surface sensitivity, provides molecular information, excellent detection sensitivity for low concentration species.[2]Generally qualitative or semi-quantitative, can be destructive.
FTIR (Fourier-Transform Infrared Spectroscopy) Identification of functional groups and molecular structure.Micrometers (bulk) or nanometers (ATR)Non-destructive, can be performed in various environments (not limited to vacuum), provides information on vibrational modes of chemical bonds.[3]Less surface-sensitive than XPS, may not distinguish different chemical states of the same element.[3]
AFM (Atomic Force Microscopy) Surface topography, roughness, mechanical properties at the nanoscale.SurfaceHigh-resolution 3D imaging, can operate in air or liquid.Does not provide chemical information directly.
SEM (Scanning Electron Microscopy) Surface morphology and topography.MicrometersHigh-resolution imaging of surface features.Does not provide chemical state information.

Experimental Evidence: Quantifying Surface Modifications

The true power of XPS lies in its quantitative capabilities. Below are examples of how XPS data is used to validate surface modifications.

Case Study 1: Plasma Treatment of Polymers

Plasma treatment is a common method to introduce new functional groups onto polymer surfaces to enhance properties like wettability and adhesion. XPS is instrumental in verifying the success of such treatments.

For instance, after treating a Polyethylene Terephthalate (PET) film with a plasma, XPS analysis can quantify the change in elemental composition.

ElementUntreated PET (Atomic %)Plasma Treated PET (Atomic %)
Carbon (C)~70Decreased
Oxygen (O)~30Increased
Nitrogen (N)0~2.2[4]

The decrease in carbon and the increase in oxygen and nitrogen content confirm the incorporation of oxygen- and nitrogen-containing functional groups onto the PET surface.[4] High-resolution XPS scans of the C1s, O1s, and N1s peaks can further identify the specific chemical functionalities created, such as C-O, C=O, and C-N bonds.[5]

Case Study 2: Self-Assembled Monolayers (SAMs)

Self-assembled monolayers are highly ordered molecular layers formed on a substrate. XPS is a key technique for characterizing the formation, quality, and surface coverage of SAMs. For alkanethiol SAMs on a gold substrate, Angle-Resolved XPS (ARXPS) can be used to determine the thickness of the monolayer. By measuring the intensity of the photoelectrons at different emission angles, the thickness of the hydrocarbon layer can be calculated, which shows a linear relationship with the number of carbon atoms in the alkanethiol chain.[6]

Experimental Protocols

XPS Analysis of a Modified Surface

A detailed protocol for conducting XPS analysis to validate surface modification is as follows:

  • Sample Preparation:

    • Cut the sample to a size compatible with the XPS sample holder (typically around 1 cm x 1 cm).

    • Ensure the surface to be analyzed is clean and free from adventitious contaminants. If necessary, a gentle cleaning procedure (e.g., rinsing with a suitable solvent and drying with an inert gas) can be performed. Avoid any cleaning method that could alter the surface modification.

    • Mount the sample on the sample holder using a compatible adhesive tape or clips, ensuring the surface is flat and facing the X-ray source and analyzer.

  • Instrument Setup and Data Acquisition:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Use a monochromatic X-ray source (e.g., Al Kα) for analysis.

    • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, N 1s, and any element specific to the modification). This allows for the determination of chemical states.

    • If layer thickness and orientation are of interest, perform Angle-Resolved XPS (ARXPS) by collecting data at different photoelectron take-off angles.[6]

  • Data Analysis:

    • Process the acquired spectra using appropriate software.

    • Perform charge correction by referencing a known peak (e.g., the C 1s peak of adventitious carbon at 284.8 eV).

    • Determine the atomic concentrations of the elements from the survey spectrum by integrating the peak areas and applying relative sensitivity factors.

    • Deconvolute the high-resolution spectra into their constituent chemical state components to identify and quantify the different functional groups.

Visualizing the Process and Logic

To better understand the workflow and the underlying principles of using XPS for surface modification validation, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Interpretation cluster_validation Validation start Start: Modified Surface prep Sample Mounting start->prep intro Introduction to UHV prep->intro survey Survey Scan intro->survey high_res High-Resolution Scans survey->high_res elemental Elemental Composition survey->elemental arxps Angle-Resolved XPS (Optional) high_res->arxps chemical Chemical State Analysis high_res->chemical thickness Thickness & Orientation arxps->thickness end End: Validated Surface Modification elemental->end chemical->end thickness->end

Caption: Experimental workflow for validating surface modification using XPS.

logical_relationship cluster_evidence XPS Provides Evidence cluster_conclusion Conclusion elemental Change in Elemental Composition success Successful Surface Modification elemental->success Confirms incorporation of new elements chemical New Chemical States Observed chemical->success Identifies new functional groups coverage Quantification of Surface Coverage coverage->success Determines extent of modification

Caption: Logical relationship of how XPS data validates surface modification.

References

Acryloyl-PEG4-OH vs. Non-PEG Linkers: A Head-to-Head Comparison for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and safety of bioconjugates and antibody-drug conjugates (ADCs). While poly(ethylene glycol) (PEG) linkers, such as Acryloyl-PEG4-OH, have long been the industry standard, a new generation of non-PEG linkers is emerging, offering unique advantages. This guide provides an objective, data-driven comparison of this compound with prominent non-PEG alternatives, including polysarcosine (PSar), polypeptide, and polysaccharide linkers.

This comprehensive analysis summarizes key performance metrics, presents detailed experimental protocols for crucial assays, and utilizes visualizations to clarify complex structures and workflows, empowering researchers to make informed decisions for their specific applications.

Executive Summary

PEG linkers, exemplified by this compound, are prized for their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic profiles of conjugated molecules.[1] However, concerns regarding potential immunogenicity and non-biodegradability have driven the exploration of alternatives.[2] Non-PEG linkers, such as polysarcosine, polypeptides, and polysaccharides, offer compelling benefits, including enhanced biocompatibility, biodegradability, and, in some cases, superior performance in high-drug-load conjugates.[2] Polysarcosine, in particular, has demonstrated significant promise in preclinical studies, often outperforming PEG in key metrics for high-drug-to-antibody ratio (DAR) ADCs.[2]

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize key quantitative data from comparative studies of PEG and non-PEG linkers.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeADC ModelTarget Cell LineIC50 (nM)Key Findings
Non-PEGylatedZHER2-SMCC-MMAESKOV-320.4Baseline cytotoxicity without a PEG linker.[3]
PEG (4 kDa)ZHER2-PEG4K-MMAESKOV-391.8A 4.5-fold reduction in cytotoxicity compared to the non-PEGylated version.[4]
PEG (10 kDa)ZHER2-PEG10K-MMAESKOV-3459A 22-fold reduction in cytotoxicity compared to the non-PEGylated version.[4]
Polypeptide (Val-Cit)ADC with Val-Cit linkerHER2+ cells61 - 111 pmol/LExhibited high cytotoxicity, superior to non-cleavable ADCs in the same study.[5]

Table 2: Pharmacokinetic Parameters of ADCs with Different Linkers

Linker TypeADC ModelAnimal ModelHalf-life (t½)Clearance RateKey Findings
Non-PEGylatedZHER2-SMCC-MMAEMice19.6 min-Rapid clearance in the absence of a PEG linker.[4]
PEG (4 kDa)ZHER2-PEG4K-MMAEMice49.2 min-2.5-fold extension in half-life compared to the non-PEGylated version.[4]
PEG (10 kDa)ZHER2-PEG10K-MMAEMice219.0 min-11.2-fold extension in half-life compared to the non-PEGylated version.[4]
Polysarcosine (PSAR12)Trastuzumab-MMAESCID Mice-15.8 mL/day/kgSignificantly slower clearance compared to the non-PSar ADC.
Non-PSarTrastuzumab-MMAESCID Mice-37.6 mL/day/kgFaster clearance in the absence of the PSar moiety.
PEGylated Dextran (B179266)Dextran-PEG (12 PEG chains)Mice5.3 h-Longer half-life compared to non-PEGylated dextran.[6]
PEGylated DextranDextran-PEG (21 PEG chains)Mice7.0 h-Further increase in half-life with a higher degree of PEGylation.[6]
Non-PEGylated DextranDextranMice4.0 h-Baseline half-life of the polysaccharide carrier.[6]

Table 3: In Vivo Antitumor Efficacy of ADCs with Different Linkers

Linker TypeADC ModelTumor ModelDosageOutcome
Polysarcosine (PSAR12)Trastuzumab-MMAESCID/BT-474 Breast Cancer3 mg/kgCurative (complete remission)
Non-PSarTrastuzumab-MMAESCID/BT-474 Breast Cancer3 mg/kgIncomplete tumor regressions
PEG (10 kDa)ZHER2-PEG10K-MMAENCI-N87 Tumor ModelSame dosages as HMMost ideal tumor therapeutic ability
Non-PEGylatedZHER2-SMCC-MMAENCI-N87 Tumor ModelSame dosages as HP10KMLess effective tumor inhibition

Linker Structures and Experimental Workflows

To visualize the key components and processes discussed, the following diagrams are provided.

G Chemical Structures of Representative Linkers cluster_0 This compound cluster_1 Polypeptide Linker (Val-Cit) cluster_2 Polysaccharide Linker (Dextran) Acryloyl_PEG4_OH Acryloyl-O-(CH2CH2O)4-H Val_Cit Valine-Citrulline Dextran (C6H10O5)n ADC_Conjugation_Workflow Generalized Antibody-Drug Conjugate (ADC) Bioconjugation Workflow Antibody Monoclonal Antibody (mAb) Activation Antibody Activation (e.g., reduction of disulfides) Antibody->Activation Linker_Payload Linker-Payload (e.g., Acryloyl-PEG4-Drug) Conjugation Conjugation Reaction Linker_Payload->Conjugation Activation->Conjugation Purification Purification (e.g., Chromatography) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC Characterization Characterization (e.g., DAR, Purity) ADC->Characterization ADC_Mechanism_of_Action ADC Mechanism of Action in a Target Cancer Cell cluster_0 Extracellular Space cluster_1 Cancer Cell ADC ADC Receptor_Binding Receptor Binding ADC->Receptor_Binding 1. Binding Antigen Tumor Antigen Internalization Internalization (Endocytosis) Receptor_Binding->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Apoptosis Apoptosis (Cell Death) Payload_Release->Apoptosis 5. Cytotoxicity

References

Efficacy of Acryloyl-PEG4-OH Based Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. The linker, a critical component connecting the monoclonal antibody to the cytotoxic payload, plays a pivotal role in the overall efficacy and safety of an ADC. This guide provides a comprehensive comparison of Acryloyl-PEG4-OH based linkers with other common alternatives, supported by experimental data and detailed protocols to inform rational ADC design.

The Crucial Role of Linkers in ADC Performance

The linker in an ADC is not merely a passive connector; it is a key determinant of the therapeutic index. An ideal linker must maintain a stable bond between the antibody and the payload in systemic circulation to prevent premature drug release and off-target toxicity.[1] Upon internalization into the target cancer cell, the linker should facilitate the efficient release of the active payload.[1] Furthermore, the physicochemical properties of the linker, such as hydrophilicity, can significantly impact the solubility, stability, and pharmacokinetic profile of the entire ADC.[2]

Polyethylene glycol (PEG) linkers are widely utilized in ADC development to enhance hydrophilicity.[2] This increased water solubility can mitigate the aggregation often caused by hydrophobic payloads, allowing for a higher drug-to-antibody ratio (DAR) without compromising the ADC's stability.[3] PEGylation can also shield the ADC from proteolytic degradation and reduce its immunogenicity, leading to a longer circulation half-life and increased tumor accumulation.[3][4]

This compound: A Thiol-Reactive Linker for Stable ADCs

This compound is a heterobifunctional linker featuring a short, discrete PEG chain (4 units) that provides hydrophilicity. The acryloyl group is a Michael acceptor that reacts efficiently and selectively with thiol groups, such as those on cysteine residues of an antibody, to form a stable covalent bond.[5][6] This thiol-selective conjugation allows for site-specific attachment of the linker-payload to engineered cysteine residues or to native interchain disulfides after reduction.

Comparison with Maleimide-Based Linkers

Maleimide-based linkers are the most common thiol-reactive linkers used in clinically approved ADCs.[7][8] They react with thiols via a Michael addition to form a thiosuccinimide linkage.[] However, this linkage can be unstable in plasma and susceptible to a retro-Michael reaction, leading to premature payload release.[8] This instability can result in off-target toxicity and a reduced therapeutic window.

Acryloyl-based linkers, while also reacting through a Michael addition, form a more stable thioether bond that is not prone to the same degradation pathway as the thiosuccinimide adduct from maleimide (B117702) reactions. This enhanced stability is a key potential advantage of using an acryloyl-based linker like this compound.

FeatureThis compound LinkerMaleimide-PEG Linker
Thiol Reaction Michael AdditionMichael Addition
Resulting Bond Stable ThioetherThiosuccinimide
Plasma Stability High (theoretically more stable)Moderate to Low (susceptible to retro-Michael reaction)
Payload Release Primarily intracellular (cleavable payload dependent)Potential for premature extracellular release
Hydrophilicity High (due to PEG4)Variable (dependent on PEG length)

Performance and Efficacy of PEGylated ADCs

While specific data for this compound based ADCs is limited in publicly available literature, the well-documented benefits of PEGylation in other ADC platforms provide a strong indication of its expected performance.

In Vitro Cytotoxicity

The introduction of a PEG linker can sometimes lead to a slight decrease in in vitro cytotoxicity compared to non-PEGylated counterparts.[10][11] This is potentially due to steric hindrance from the PEG chain affecting the interaction of the payload with its intracellular target. However, this modest reduction in vitro is often outweighed by the significant improvements in in vivo efficacy.[10][11]

Table 1: Representative In Vitro Cytotoxicity of PEGylated vs. Non-PEGylated ADCs

ADC ConstructTarget Cell LinePayloadIC50 (nM)Reference
ZHER2-SMCC-MMAE (No PEG)NCI-N87 (HER2+)MMAE4.94[10]
ZHER2-PEG4K-MMAENCI-N87 (HER2+)MMAE31.9[10]
ZHER2-PEG10K-MMAENCI-N87 (HER2+)MMAE111.3[10]

Note: This table presents data for longer PEG chains (4kDa and 10kDa) to illustrate the general trend of PEGylation on in vitro potency. The effect of a shorter PEG4 chain is expected to be less pronounced.

In Vivo Efficacy

The enhanced pharmacokinetics conferred by PEGylation typically translates to superior in vivo anti-tumor activity. The prolonged circulation half-life and increased tumor accumulation of PEGylated ADCs lead to a greater therapeutic effect at equivalent or even lower doses compared to their non-PEGylated counterparts.[10][11]

Table 2: Representative In Vivo Performance of PEGylated vs. Non-PEGylated ADCs

ADC ConstructAnimal ModelHalf-life Extension (fold)Off-target Toxicity Reduction (fold)Tumor Growth InhibitionReference
ZHER2-SMCC-MMAE (No PEG)Mouse11Moderate[10]
ZHER2-PEG4K-MMAEMouse2.5>4Significant[10]
ZHER2-PEG10K-MMAEMouse11.2>4Most Ideal[10]
The Bystander Effect

The bystander effect, where the ADC's payload diffuses out of the target cell to kill neighboring antigen-negative tumor cells, is a crucial mechanism for overcoming tumor heterogeneity.[] This effect is largely dependent on the properties of the payload and the linker's cleavage mechanism. For an this compound based ADC, a cleavable linker would be necessary to release a membrane-permeable payload to induce a bystander effect. The hydrophilic nature of the PEG linker itself does not directly contribute to the bystander effect but is compatible with cleavable linker designs.

Experimental Protocols

Synthesis of this compound Linker
Conjugation of this compound to an Antibody

This protocol outlines the general steps for conjugating a thiol-reactive linker to cysteine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction

  • This compound linker with a payload attached

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Incubate the mAb with a 10-20 molar excess of TCEP at 37°C for 1-2 hours to reduce interchain disulfide bonds and expose free thiol groups.

  • Linker-Payload Preparation:

    • Dissolve the this compound-payload conjugate in DMSO to create a stock solution.

  • Conjugation Reaction:

    • Add the linker-payload solution to the reduced antibody solution at a desired molar ratio (e.g., 5:1 linker-payload to antibody).

    • Maintain the reaction pH between 7.0 and 8.0 for optimal Michael addition to thiols.

    • Incubate at room temperature for 1-2 hours.

  • Quenching:

    • Add a quenching reagent like N-acetylcysteine to cap any unreacted acryloyl groups.

  • Purification:

    • Purify the ADC using size-exclusion chromatography to remove excess linker-payload and other reagents.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • ADC constructs

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • ADC Treatment: Add serial dilutions of the ADC constructs to the wells and incubate for 72-120 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Study (Xenograft Model)

Materials:

  • Immunocompromised mice

  • Human cancer cell line for tumor implantation

  • ADC constructs

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups.

  • ADC Administration: Administer the ADC constructs and controls (e.g., vehicle, unconjugated antibody) via intravenous injection at specified doses and schedules.

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot tumor growth curves and analyze for statistically significant differences between treatment groups.

Bystander Effect Assay (Co-culture)

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Ag- cell line engineered to express a fluorescent protein (e.g., GFP)

  • ADC constructs

  • Multi-well plates

  • Flow cytometer or fluorescence microscope

Procedure:

  • Co-culture Seeding: Seed Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- monoculture.

  • Incubation: Incubate the cells for a period sufficient to observe cytotoxicity.

  • Analysis: Quantify the viability of the Ag- (GFP-positive) cells using flow cytometry or fluorescence microscopy.

  • Data Interpretation: A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Visualizing ADC Mechanisms and Workflows

ADC_Mechanism_of_Action ADC ADC in Circulation Binding Binding to Target Antigen ADC->Binding TumorCell Tumor Cell (Antigen+) Internalization Internalization (Endocytosis) TumorCell->Internalization Binding->TumorCell Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease Payload Active Payload PayloadRelease->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

ADC Mechanism of Action

Conjugation_Workflow Antibody Monoclonal Antibody (with Disulfides) Reduction Reduction (TCEP) Antibody->Reduction ReducedAb Reduced Antibody (with free Thiols) Reduction->ReducedAb Conjugation Conjugation (Michael Addition) ReducedAb->Conjugation LinkerPayload This compound-Payload LinkerPayload->Conjugation CrudeADC Crude ADC Conjugation->CrudeADC Purification Purification (Size-Exclusion Chromatography) CrudeADC->Purification PureADC Purified ADC Purification->PureADC

ADC Conjugation Workflow

Bystander_Effect cluster_0 Antigen-Positive Cell cluster_1 Antigen-Negative Cell AgP_Cell ADC Internalization & Payload Release Payload_Released Released Payload AgP_Cell->Payload_Released AgP_Apoptosis Apoptosis Payload_Released->AgP_Apoptosis Intracellular Action AgN_Cell Payload Diffusion Payload_Released->AgN_Cell Diffusion across Membrane AgN_Apoptosis Apoptosis AgN_Cell->AgN_Apoptosis

References

Safety Operating Guide

Proper Disposal of Acryloyl-PEG4-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of Acryloyl-PEG4-OH is crucial for laboratory safety and compliance. This guide provides detailed, step-by-step procedures for its proper disposal, emphasizing immediate safety protocols and logistical considerations for researchers, scientists, and drug development professionals.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, adherence to proper disposal protocols is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Hazard Summary

A summary of the key hazards associated with this compound is provided in the table below.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral Toxicity (Category 4)Harmful if swallowed[1].Ingestion
Acute Aquatic Toxicity (Category 1)Very toxic to aquatic life[1].Environmental Release
Chronic Aquatic Toxicity (Category 1)Very toxic to aquatic life with long lasting effects[1].Environmental Release

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved chemical waste disposal service[1][2]. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Segregation:

  • Solid Waste: Collect all contaminated solid materials, such as gloves, pipette tips, weighing paper, and absorbent pads, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, compatible, and leak-proof liquid waste container.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[2].

2. Waste Container Selection and Labeling:

  • Use containers that are chemically compatible with this compound and any solvents used.

  • Ensure containers have a secure, tight-fitting lid to prevent leaks and spills.

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other hazard information required by your institution's safety protocols.

3. Storage:

  • Store sealed hazardous waste containers in a designated, secure, and well-ventilated area.

  • The storage area should be away from incompatible materials and have provisions for spill containment.

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

  • Provide an accurate description and quantity of the waste to the disposal service.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area[2].

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors[2].

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand[2].

  • Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools and place them in a labeled hazardous waste container[2].

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, collecting all cleaning materials as hazardous waste[2].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., gloves, paper towels) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., unused solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage disposal Arrange for Pickup by Approved Waste Disposal Service storage->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Acryloyl-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Acryloyl-PEG4-OH, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety GlassesMust meet American National Standards Institute (ANSI) Z-87 standards. Prescription spectacles are not a suitable substitute.[1]
Hand Protection Chemical-resistant glovesHandle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.[2][3]
Body Protection Laboratory CoatA standard lab coat should be worn. In labs where open flames are used, a flame-resistant (FR) lab coat is required.[1]
Footwear Closed-toed ShoesShoes must cover the entire foot.
Respiratory N/ANot generally required under normal handling conditions with adequate ventilation. If aerosols may be generated, consult a safety professional.

Safe Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal, ensuring a controlled and safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Appropriate PPE B Work in a well-ventilated area (e.g., fume hood) A->B C Inspect container for damage B->C D Dispense required amount of this compound C->D Proceed if container is intact E Securely close container after use D->E F Clean any spills immediately E->F G Dispose of contaminated gloves and materials in designated waste F->G After handling is complete H Consult institutional guidelines for chemical waste disposal G->H I Decontaminate work surfaces H->I J Remove and properly store PPE I->J End of Process

Safe handling workflow for this compound.

Experimental Protocol: General Handling and Use

The following is a general protocol for handling this compound in a laboratory setting. This should be adapted to specific experimental needs and institutional safety guidelines.

1. Preparation:

  • Before starting any work, ensure you are wearing the appropriate PPE as detailed in the table above. This includes safety glasses, a lab coat, and chemical-resistant gloves.[1][2][3]

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Before opening, visually inspect the container for any signs of damage or leakage.

2. Handling:

  • Carefully open the container, avoiding any splashing or creation of aerosols.

  • Use clean, compatible equipment (e.g., glass or polypropylene (B1209903) pipettes) to dispense the required amount of the substance.

  • After dispensing, securely close the container cap to prevent leakage or contamination.

  • Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area with plenty of water.[2] For skin contact, take off immediately all contaminated clothing and rinse skin with water/shower.[2][4] For eye contact, rinse out with plenty of water and remove contact lenses if present.[2][4]

  • If swallowed, make the victim drink water (two glasses at most) and consult a doctor if feeling unwell.[2][4]

3. Spill and Waste Management:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.

  • Do not let the product enter drains.[4]

  • Dispose of contaminated gloves, disposable labware, and any waste material in accordance with applicable local, state, and federal regulations.[2] Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

4. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

By adhering to these safety protocols, researchers can minimize risks and ensure the safe and effective use of this compound in their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acryloyl-PEG4-OH
Reactant of Route 2
Reactant of Route 2
Acryloyl-PEG4-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.